6-Methyl-2-phenylquinazoline
Description
Properties
IUPAC Name |
6-methyl-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-7-8-14-13(9-11)10-16-15(17-14)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMUFMGMNNXSRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376431 | |
| Record name | 6-methyl-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121910-86-9 | |
| Record name | 6-methyl-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methyl-2-phenylquinazoline
Foreword: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. This bicyclic heterocycle, composed of fused benzene and pyrimidine rings, is a key structural motif in numerous therapeutic agents, including anticancer, antiviral, antibacterial, and anti-inflammatory drugs.[1][2] The strategic placement of various substituents on the quinazoline core allows for the fine-tuning of its pharmacological properties, making the development of efficient and versatile synthetic routes to novel quinazoline derivatives a paramount objective for researchers in drug development. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, 6-Methyl-2-phenylquinazoline, offering field-proven insights for researchers and scientists.
Strategic Synthesis of this compound
Plausible Synthetic Pathway: A Palladium-Catalyzed Three-Component Reaction
The logical pathway for the synthesis of this compound involves the reaction of 2-amino-5-methylbenzonitrile with benzaldehyde. The following diagram illustrates this proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from a Validated Method)
This protocol is adapted from a well-established procedure for the synthesis of structurally similar 4-arylquinazolines.[3]
Materials and Reagents:
| Reagent/Material | Purity/Grade |
| 2-Amino-5-methylbenzonitrile | ≥98% |
| Benzaldehyde | ≥99% |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade |
| Xantphos | ≥98% |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% |
| Ethyl acetate | ACS grade |
| Hexane | ACS grade |
| Brine (saturated NaCl solution) | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade |
| Silica gel | For column chromatography |
Procedure:
-
Reaction Setup: To a dry reaction tube, add 2-amino-5-methylbenzonitrile (1.0 mmol), benzaldehyde (1.2 mmol), palladium(II) acetate (0.05 mmol), Xantphos (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the reaction tube with an inert atmosphere (e.g., nitrogen or argon) three times to ensure the exclusion of oxygen and moisture.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (5 mL) to the reaction mixture under the inert atmosphere.
-
Reaction: Seal the reaction tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Comprehensive Characterization of this compound
The definitive identification and purity assessment of the synthesized this compound rely on a combination of spectroscopic and physical methods.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 121910-86-9 | [4][5] |
| Molecular Formula | C₁₅H₁₂N₂ | [4][5] |
| Molecular Weight | 220.27 g/mol | [4][5] |
| Appearance | Expected to be a solid | |
| Melting Point | 130-132 °C (solvent: isopropyl ether) | [4] |
Spectroscopic Data
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinazoline and phenyl rings, as well as a characteristic singlet for the methyl group.
-
Expected Chemical Shifts (δ, ppm):
-
A singlet for the methyl protons (C6-CH₃) is anticipated around 2.5 ppm .
-
Multiplets for the aromatic protons of the quinazoline and phenyl rings are expected in the range of 7.4-8.5 ppm .
-
The proton at the C5 position of the quinazoline ring is likely to appear as a doublet or doublet of doublets at a downfield shift due to its proximity to the nitrogen atom.
-
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum will provide information on the carbon framework of the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
The methyl carbon (C6-CH₃) should appear around 21-22 ppm .
-
The aromatic carbons are expected in the region of 120-150 ppm .
-
The quaternary carbons of the quinazoline ring (C2, C4, C8a, and C4a) will show distinct signals, with C2 and C4 being the most downfield.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will reveal the characteristic functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
3050-3100 cm⁻¹: C-H stretching of the aromatic rings.
-
2920-2980 cm⁻¹: C-H stretching of the methyl group.
-
1500-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinazoline ring system.
-
~1450 cm⁻¹: C-H bending of the methyl group.
-
700-900 cm⁻¹: C-H out-of-plane bending vibrations of the substituted benzene rings.
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound.
-
Expected Molecular Ion Peak (m/z):
-
The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 220 or 221 , respectively, corresponding to the molecular formula C₁₅H₁₂N₂.
-
The following diagram illustrates the relationship between the different characterization techniques for the validation of the synthesized compound.
Caption: Relationship between various analytical techniques for the structural validation and purity assessment of this compound.
Conclusion and Future Directions
This technical guide outlines a robust and adaptable synthetic strategy for the preparation of this compound, a valuable scaffold in medicinal chemistry. The detailed, albeit adapted, experimental protocol provides a solid foundation for its synthesis in a research setting. The comprehensive characterization plan, based on established data for analogous structures, offers a reliable framework for the structural elucidation and purity verification of the final product. The continued exploration of novel synthetic methodologies and the biological evaluation of new quinazoline derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
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"biological activity of novel 6-Methyl-2-phenylquinazoline derivatives"
An In-depth Technical Guide on the Biological Activity of Novel 6-Methyl-2-phenylquinazoline Derivatives
Executive Summary
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive technical overview of a specific subclass: this compound derivatives. We delve into their synthesis, multifaceted biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential and structure-activity relationships of these promising compounds.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The Privileged Quinazoline Core
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is considered a "privileged scaffold" in drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects.[1][3] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been successfully commercialized, particularly in the field of oncology, underscoring the therapeutic importance of this heterocyclic motif.[2][3]
Focus on this compound Derivatives
Among the vast library of quinazoline analogs, the this compound scaffold presents a unique combination of structural features that have garnered significant interest. The methyl group at the 6-position and the phenyl group at the 2-position can be strategically modified to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. This guide will specifically explore the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically involves multi-step reactions starting from readily available precursors. A common approach is the condensation of a substituted anthranilic acid with an appropriate reagent to form the quinazoline core.
General Synthetic Pathways
A prevalent method for synthesizing the 2-phenylquinazolin-4(3H)-one precursor involves the reaction of 2-aminobenzamide with benzaldehyde, followed by chlorination and subsequent substitution reactions to introduce various functionalities.[3] For 6-methyl substituted derivatives, the starting material would be 2-amino-5-methylbenzoic acid (5-methylanthranilic acid).
Experimental Protocol: General Synthesis of a 2-phenylquinazolin-4(3H)-one derivative
-
Step 1: Synthesis of 2-phenylquinazolin-4(3H)-one.
-
To a solution of 2-aminobenzamide in ethanol, add benzaldehyde.
-
Add iodine as a catalyst and stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.[3]
-
-
Step 2: Chlorination.
-
Dissolve the 2-phenylquinazolin-4(3H)-one in phosphorus oxychloride (POCl3).
-
Reflux the mixture at 90°C for 5 hours.[3]
-
Carefully quench the reaction with ice water and neutralize with a suitable base.
-
Extract the product, 4-chloro-2-phenylquinazoline, with an organic solvent.
-
-
Step 3: Amination.
-
React the 4-chloro-2-phenylquinazoline intermediate with various amino derivatives in ethanol at room temperature overnight.[3]
-
The final products can be purified by column chromatography.
-
Anticancer Activity of this compound Derivatives
Quinazoline derivatives are well-established as potent anticancer agents, and this compound analogs are no exception.[1][4] Their antitumor effects are often mediated through the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[5][6]
Mechanism of Action: Targeting Key Signaling Pathways
A primary mechanism of action for many quinazoline-based anticancer drugs is the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][6] These kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. By binding to the ATP-binding site of these kinases, quinazoline derivatives can block downstream signaling pathways.
Some quinazoline derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[5][7] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis.[8]
A significant number of quinazoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[5] This can be achieved through various mechanisms, including the activation of caspases, disruption of the mitochondrial membrane potential, and modulation of pro- and anti-apoptotic proteins like the Bcl-2 family.[5][9]
In Vitro and In Vivo Studies: A Summary of Findings
Numerous studies have demonstrated the potent in vitro cytotoxic activity of novel quinazoline derivatives against a panel of human cancer cell lines.
| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |
| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | Not specified | Significant antibacterial and antifungal activity | [10] |
| 2,4-diamino-N,N-disubstituted quinazolines | MCF-7, HepG2, HT-29 | 1.0 to 14.3 µM | [5] |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | A549 lung cancer cells | 0.44 µM | [9] |
| 3-methylquinazolinone derivative | A431, A549, MCF-7, NCI-H1975 | 0.87 to 6.42 µM | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Properties of this compound Derivatives
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinazoline derivatives have emerged as promising anti-inflammatory agents.[12][13]
Mechanism of Action: Modulation of Inflammatory Mediators
Studies have shown that some 2-phenylquinazoline analogs can significantly inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in stimulated macrophages.[12][14]
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a central role in regulating the inflammatory response. Certain quinazolinone derivatives have been found to suppress the activation of NF-κB, thereby downregulating the expression of various inflammatory genes.[12][14]
Preclinical Evidence of Anti-inflammatory Effects
In vivo studies using animal models of inflammation, such as the carrageenan-induced paw edema model, have demonstrated the significant anti-inflammatory effects of quinazolinone derivatives.[13] These compounds have been shown to reduce paw edema, inflammatory pain, and vascular permeability.[12][13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (this compound derivatives) or a vehicle control intraperitoneally or orally. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.
Antimicrobial Potential of this compound Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity.[15][16]
Spectrum of Activity: Antibacterial and Antifungal Effects
Various substituted quinazolinones have been reported to exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[10][15]
Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the phenyl ring. For instance, the presence of electron-withdrawing groups or specific heterocyclic moieties can enhance the antimicrobial potency.[16]
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compounds: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents.
Influence of Substituents on the Phenyl Ring
Substitutions on the 2-phenyl ring can significantly impact the anticancer and antimicrobial activities. For example, the introduction of halogen atoms (F, Cl, Br) or methoxy groups at different positions of the phenyl ring has been shown to modulate the biological potency.[3][17]
Impact of Modifications at Other Positions
Modifications at the 3 and 4-positions of the quinazoline ring are also crucial for activity. For instance, the introduction of different amino side chains at the 4-position can lead to potent EGFR inhibitors.[18]
SAR Summary Diagram
Caption: Structure-Activity Relationship (SAR) summary for this compound derivatives.
Future Perspectives and Drug Development Opportunities
The this compound scaffold represents a versatile platform for the design and development of novel therapeutic agents. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a wider range of derivatives to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most promising compounds.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to assess the in vivo efficacy, pharmacokinetics, and toxicity profiles.
-
Combination Therapies: Investigating the potential of these derivatives in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.
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A Comprehensive Technical Guide to Investigating the In Vitro Anticancer Potential of 6-Methyl-2-phenylquinazoline
This document provides a detailed technical framework for the comprehensive in vitro evaluation of 6-Methyl-2-phenylquinazoline, a novel compound within the broader class of quinazoline derivatives known for their significant anticancer properties. For researchers, scientists, and drug development professionals, this guide outlines the critical experimental workflows, explains the scientific rationale behind methodological choices, and offers insights into potential mechanisms of action based on the established pharmacology of the quinazoline scaffold.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core is a recurring motif in a multitude of clinically approved and investigational anticancer agents.[1] This heterocyclic scaffold has proven to be a versatile platform for designing targeted therapies, largely due to its ability to fit into the ATP-binding pockets of various protein kinases.[2] Prominent examples like Gefitinib and Erlotinib have successfully targeted the Epidermal Growth Factor Receptor (EGFR), revolutionizing the treatment of certain cancers like non-small-cell lung cancer.[2][3] Beyond EGFR, quinazoline derivatives have been developed as potent inhibitors of other critical oncogenic signaling pathways, including the PI3K/Akt/mTOR cascade.[4][5]
Given this precedent, this compound emerges as a compound of significant interest. Its structural features suggest a potential for interaction with key oncogenic targets. This guide will systematically detail the necessary in vitro assays to elucidate its cytotoxic and cytostatic effects, identify its molecular targets, and characterize its mechanism of action.
Part 1: Foundational Analysis - Synthesis and Cytotoxicity Screening
The initial phase of investigation focuses on establishing the fundamental anticancer activity of this compound. This involves a robust synthesis and a broad-spectrum screening to determine its cytotoxic profile.
Chemical Synthesis
The synthesis of this compound can be approached through established methodologies for quinazoline ring formation. A common and effective route involves the condensation of an appropriately substituted aminobenzamide or aminobenzonitrile with a benzaldehyde derivative, followed by cyclization.[1][6]
A potential synthetic pathway is illustrated below:
Caption: Potential inhibition of the EGFR signaling pathway.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is another central regulator of cell growth, metabolism, and survival that is frequently deregulated in cancer. [4][7]Several quinazoline-based compounds have been identified as potent inhibitors of PI3K isoforms. [5][8]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
To validate these potential mechanisms, Western blot analysis can be employed to measure the phosphorylation status of key proteins within these cascades. A reduction in the phosphorylated forms of EGFR, Akt, or downstream effectors like S6K in compound-treated cells would provide strong evidence of pathway inhibition. [4]
Conclusion and Future Directions
This guide provides a foundational, technically detailed roadmap for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, mechanism of cell death, and impact on key oncogenic signaling pathways, researchers can build a comprehensive profile of the compound's activity. Positive and compelling data from these studies would justify advancing the compound to more complex investigations, including in vivo animal models, pharmacokinetic studies, and further lead optimization to enhance potency and selectivity. The quinazoline scaffold continues to be a rich source of novel cancer therapeutics, and a rigorous, methodical evaluation is the key to unlocking the potential of new derivatives like this compound.
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Unlocking the Antimicrobial Potential of 6-Methyl-2-phenylquinazoline Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent and broad-spectrum activity. Quinazoline derivatives have emerged as a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological properties, including significant antimicrobial effects.[1][2][3] This technical guide provides an in-depth exploration of the antimicrobial potential of a specific subclass: 6-Methyl-2-phenylquinazoline analogs. We will delve into the rationale behind their design, detailed synthetic methodologies, robust protocols for antimicrobial and cytotoxicity evaluation, and the critical analysis of structure-activity relationships (SAR) that drive the optimization of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the quest for next-generation antimicrobial agents.
Introduction: The Quinazoline Scaffold as a Reservoir for Antimicrobial Agents
The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[4] Its derivatives are known to possess diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, and, critically, antimicrobial properties.[1][2] The antimicrobial efficacy of quinazolines and their quinazolinone counterparts often stems from their ability to interfere with essential microbial processes, such as cell wall synthesis, DNA replication, or protein synthesis.[1][5]
The selection of the this compound framework for this guide is deliberate. The substitution pattern on the quinazoline ring profoundly influences biological activity.[1][6][7] The presence of a methyl group at the 6-position and a phenyl ring at the 2-position offers a foundational structure with significant potential for chemical modification to enhance potency and selectivity. This guide will provide the scientific underpinnings and practical methodologies to explore and exploit this chemical space.
Synthesis and Characterization of this compound Analogs
The synthesis of this compound analogs can be approached through various established organic chemistry routes. A common and effective method involves the cyclization of appropriately substituted anthranilic acid derivatives. The general synthetic pathway allows for the introduction of diverse substituents on both the quinazoline core and the 2-phenyl ring, enabling the creation of a focused library for SAR studies.
General Synthetic Protocol
A frequently employed synthetic route is the Niementowski quinazoline synthesis or variations thereof, which involves the reaction of an anthranilic acid with an amide.[3] For the specific synthesis of 2-substituted quinazolines, a multi-step process is often required.
Step-by-Step Synthesis Protocol:
-
Starting Material Preparation: The synthesis typically begins with a substituted anthranilic acid, in this case, 5-methylanthranilic acid, to introduce the methyl group at the desired position on the quinazoline ring.
-
Amide Formation: The anthranilic acid is reacted with a benzoyl chloride derivative (to introduce the 2-phenyl group) in the presence of a base like pyridine to form the corresponding 2-benzamido-5-methylbenzoic acid.
-
Cyclization: The intermediate is then cyclized to form the quinazolin-4-one ring. This can be achieved by heating with acetic anhydride.
-
Conversion to Quinazoline: The resulting 6-methyl-2-phenylquinazolin-4(3H)-one can be converted to the target this compound scaffold through further chemical modifications, such as chlorination followed by reductive dehalogenation, if the non-oxo form is desired.
It is crucial to monitor each reaction step using techniques like Thin Layer Chromatography (TLC) and to purify the intermediates and final products via column chromatography or recrystallization. Characterization of the final compounds should be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound analogs.
In Vitro Evaluation of Antimicrobial Potential
A systematic evaluation of the antimicrobial activity of the synthesized analogs is paramount. This involves determining their potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying in vitro antibacterial and antifungal activity.[7][8]
Minimum Inhibitory Concentration (MIC) Determination Protocol
The broth microdilution method is a widely used and reproducible technique for determining MIC values.[8][9]
Step-by-Step MIC Protocol:
-
Preparation of Bacterial/Fungal Inoculum: From a fresh 18-24 hour culture on an appropriate agar plate, select 3-5 isolated colonies. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation and Serial Dilution: Prepare a stock solution of each test compound (e.g., in DMSO). Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference standard.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][8] This can be assessed visually or by using an indicator dye like resazurin.[9]
Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinazoline analogs.
Structure-Activity Relationship (SAR) Analysis
The data generated from the MIC assays are crucial for establishing a structure-activity relationship (SAR). SAR studies aim to identify the chemical features of the molecules that are essential for their antimicrobial activity.[6][10]
Key Structural Modifications and Expected Outcomes
-
Substituents on the 2-phenyl ring: The nature (electron-donating or electron-withdrawing), position (ortho, meta, para), and size of substituents on the 2-phenyl ring can significantly impact activity. For instance, halogen atoms or nitro groups might enhance potency.[11]
-
Modifications on the Quinazoline Core: While this guide focuses on the 6-methyl variant, exploring other substitutions on the benzene portion of the quinazoline ring (e.g., at positions 7 or 8) can modulate activity and selectivity. Halogen substitutions at position 6 have been shown to be beneficial in some quinazolinone series.[1]
-
Lipophilicity: The overall lipophilicity of the analogs, often expressed as logP, plays a critical role in their ability to penetrate microbial cell membranes.[5]
Data Presentation for SAR Analysis
Summarizing the MIC data in a structured table is essential for a clear comparison and effective SAR analysis.
| Compound ID | R (Substitution on 2-phenyl ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| QA-01 | H | 64 | >128 | 128 |
| QA-02 | 4-Cl | 16 | 64 | 32 |
| QA-03 | 4-NO₂ | 8 | 32 | 16 |
| QA-04 | 4-OCH₃ | 32 | >128 | 64 |
| Reference | Ciprofloxacin | 1 | 0.5 | NA |
| Reference | Fluconazole | NA | NA | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Cytotoxicity Assessment: A Critical Step for Drug Development
A potent antimicrobial compound is only viable as a therapeutic candidate if it exhibits minimal toxicity to host cells.[12][13] Therefore, cytotoxicity assays are an indispensable part of the evaluation process.[14]
MTT Cell Viability Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15]
Step-by-Step MTT Assay Protocol:
-
Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline analogs (similar to the MIC assay range) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined.
Relationship between Antimicrobial Activity and Cytotoxicity
Caption: The relationship between antimicrobial potency (MIC) and cytotoxicity (IC50) determines the therapeutic index.
A high therapeutic index (IC₅₀/MIC) is desirable, as it indicates that the compound is significantly more toxic to the microbe than to host cells.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the investigation of this compound analogs as a promising class of antimicrobial agents. By following the detailed protocols for synthesis, antimicrobial screening, and cytotoxicity evaluation, researchers can systematically explore the potential of this scaffold. The key to success lies in the iterative process of SAR analysis, where insights from biological testing inform the design and synthesis of next-generation analogs with improved potency, a broader spectrum of activity, and an enhanced safety profile. Future work should focus on elucidating the precise mechanism of action of the most promising leads and evaluating their efficacy in in vivo models of infection. The quinazoline scaffold continues to be a rich source of therapeutic innovation, and the this compound series represents a valuable frontier in the ongoing battle against infectious diseases.
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Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to Exploring the Mechanism of Action of 6-Methyl-2-phenylquinazoline
The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1][2] This designation stems from its ability to serve as a versatile scaffold for the development of therapeutic agents with a wide spectrum of biological activities.[2] Derivatives of quinazoline have been successfully developed into approved drugs for various diseases, particularly in oncology.[3][4] The broad therapeutic potential of the quinazoline family encompasses anticancer[3][4], anti-inflammatory[2][5], antiviral[2], and neurological applications.[6]
This compound represents a specific analog within this broad class of compounds. While the precise mechanism of action for this particular molecule is still an active area of investigation, the extensive research on related quinazoline derivatives provides a strong foundation for exploring its potential biological targets and signaling pathways. This guide will delve into the plausible mechanisms of action for this compound, drawing upon the established activities of its structural analogs. We will explore potential pathways, from the induction of apoptosis in cancer cells to epigenetic modulation, and provide detailed experimental protocols for their investigation.
Plausible Mechanistic Pathways Based on Analog Studies
The diverse biological effects of quinazoline derivatives suggest that this compound could act through one or more of the following mechanisms.
Anticancer Activity via Apoptosis Induction and Cell Cycle Regulation
A prominent and well-documented activity of many quinazoline derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells.[3][7] Studies on various analogs have demonstrated that these compounds can trigger the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3][7] This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The induction of apoptosis by quinazolines often involves an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase.[7]
Furthermore, quinazoline derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[3] The specific phase of arrest can depend on the substitution pattern of the quinazoline core and the cancer cell type.
Figure 2: Integrated Experimental Workflow.
Quantitative Data on Quinazoline Derivatives
To provide context for the potential potency of this compound, the following table summarizes the reported IC50 values for various quinazoline analogs against different cancer cell lines.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 2-Phenylquinazolin-4(3H)-one derivative | MGC-803 | 6.23 | [3] |
| 2-Phenylquinazolin-4(3H)-one derivative | MGC-803 | 0.85 | [3] |
| 6-methylquinazolin-4(3H)-one derivative | BRD4 | 0.60 | [8] |
| 2,4-diamino-N,N-disubstituted quinazoline | MCF-7 | 1.0 - 14.3 | [9] |
| 2,4-bis-phenylquinazoline derivative | HeLa | 0.50 | [10] |
Conclusion and Future Directions
While the definitive mechanism of action for this compound remains to be fully elucidated, the wealth of data on the quinazoline scaffold provides several plausible and compelling avenues for investigation. The most prominent potential mechanisms include the induction of apoptosis, cell cycle arrest, epigenetic modulation via bromodomain inhibition, and kinase inhibition.
Future research should focus on a systematic evaluation of these possibilities using the integrated workflow outlined above. Target identification studies, such as affinity-based proteomics, will be crucial in pinpointing the direct molecular interactors of this compound. Subsequently, validation of these targets in cellular and in vivo models will be essential to confirm the mechanism of action and to further explore the therapeutic potential of this promising compound.
References
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Colarusso, E., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. ResearchGate. [Link]
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Various Authors. (2018). Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate. [Link]
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Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]
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Keri, R. S., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of Basic and Clinical Pharmacy. [Link]
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Various Authors. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
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Various Authors. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry. [Link]
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Various Authors. (2020). Synthesis of a New Phenyl Chlormethine-Quinazoline Derivative, a Potential Anti-Cancer Agent, Induced Apoptosis in Hepatocellular Carcinoma Through Mediating Sirt1/Caspase 3 Signaling Pathway. NIH. [Link]
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Various Authors. (2012). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. NIH. [Link]
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Various Authors. (2020). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC. [Link]
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Various Authors. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Rowbottom, M. W., et al. (2012). Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. PubMed. [Link]
-
Various Authors. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. [Link]
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A Comprehensive Spectroscopic Investigation of 6-Methyl-2-phenylquinazoline: An In-depth Technical Guide
This technical guide provides a detailed exploration of the spectroscopic characterization of 6-Methyl-2-phenylquinazoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of this compound
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules.[1][2] The strategic placement of substituents on the quinazoline scaffold allows for the fine-tuning of their physicochemical and pharmacological properties, leading to a wide array of applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The specific compound, this compound, combines the quinazoline core with a methyl group at the 6-position and a phenyl group at the 2-position. These substitutions are expected to influence its electronic distribution, conformation, and ultimately, its biological activity. Accurate and unambiguous structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this molecule.
This guide will systematically dissect the expected spectroscopic signatures of this compound, providing a predictive framework for its analysis. We will delve into the causality behind experimental choices and offer a self-validating system of protocols for acquiring and interpreting high-quality spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electronic effects of the heterocyclic ring system and the phenyl substituent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts; consistency is key for comparative studies.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~ 8.0 - 8.2 | d | ~ 1-2 |
| H-7 | ~ 7.6 - 7.8 | dd | ~ 8-9, ~ 1-2 |
| H-8 | ~ 7.8 - 8.0 | d | ~ 8-9 |
| H-4 | ~ 9.3 - 9.5 | s | - |
| Methyl Protons (-CH₃) | ~ 2.5 | s | - |
| Phenyl Protons (ortho) | ~ 8.4 - 8.6 | m | - |
| Phenyl Protons (meta, para) | ~ 7.4 - 7.6 | m | - |
Justification of Predictions: The aromatic protons on the quinazoline ring are expected to resonate in the downfield region (δ 7.5-9.5 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitrogen atoms. The proton at the 4-position (H-4) is anticipated to be the most deshielded due to its proximity to the nitrogen atoms. The methyl protons will appear as a singlet in the upfield region (~2.5 ppm). The phenyl protons will exhibit complex multiplets, with the ortho protons being the most deshielded due to their proximity to the quinazoline ring. These predictions are based on the analysis of similar quinazoline derivatives.[4][5]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: A high-field NMR spectrometer is essential for good sensitivity and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and gyromagnetic ratio of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 160 - 162 |
| C-4 | ~ 155 - 157 |
| C-4a | ~ 122 - 124 |
| C-5 | ~ 128 - 130 |
| C-6 | ~ 138 - 140 |
| C-7 | ~ 132 - 134 |
| C-8 | ~ 126 - 128 |
| C-8a | ~ 150 - 152 |
| Methyl Carbon (-CH₃) | ~ 21 - 23 |
| Phenyl Carbon (ipso) | ~ 137 - 139 |
| Phenyl Carbons (ortho) | ~ 128 - 130 |
| Phenyl Carbons (meta) | ~ 129 - 131 |
| Phenyl Carbon (para) | ~ 130 - 132 |
Justification of Predictions: The quaternary carbons of the quinazoline ring (C-2, C-4, C-4a, C-8a) are expected at the lower field end of the spectrum. The carbons directly attached to nitrogen (C-2 and C-4) will be significantly deshielded. The methyl carbon will appear at the high-field end of the spectrum. The chemical shifts for the phenyl group carbons will be in the typical aromatic region. These predictions are informed by data from related substituted quinazolines and computational NMR prediction tools.[6][7][8][9][10]
Visualization 1: NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3100 | C-H stretch | Aromatic (Quinazoline and Phenyl) |
| 2920-2980 | C-H stretch | Methyl (-CH₃) |
| 1610-1635 | C=N stretch | Quinazoline ring |
| 1565-1580 | C=C stretch | Aromatic rings |
| 1475-1520 | C=C stretch | Aromatic rings |
| 1300-1500 | In-plane C-H bending | Aromatic |
| 700-900 | Out-of-plane C-H bending | Aromatic |
Justification of Predictions: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[11][12] The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the quinazoline and phenyl rings will dominate the "fingerprint" region between 1400 and 1650 cm⁻¹.[13][14] Specifically, quinazolines typically show strong bands in the 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹ regions.[13][14] The out-of-plane C-H bending vibrations in the lower wavenumber region can provide information about the substitution pattern of the aromatic rings.
Visualization 2: IR Spectroscopy Workflow
Caption: Workflow for IR analysis of this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like an LC-MS or GC-MS.
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for determining the molecular weight, while electron ionization (EI) is a harder technique that induces more fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺˙): The molecular formula of this compound is C₁₅H₁₂N₂. The calculated monoisotopic mass is approximately 220.1000 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak should be observed at this m/z value, confirming the elemental composition.[15] In a low-resolution spectrum, a peak at m/z = 220 will be prominent.
-
Key Fragmentation Pathways: The fragmentation of quinazoline derivatives is influenced by the stability of the heterocyclic ring system.[16] Common fragmentation patterns involve the loss of small neutral molecules or radicals. For this compound, some expected fragmentations include:
-
Loss of a methyl radical (-•CH₃): This would result in a fragment ion at m/z = 205.
-
Loss of HCN: Cleavage of the pyrimidine ring could lead to the loss of hydrogen cyanide, resulting in a fragment ion at m/z = 193.
-
Loss of the phenyl group (-C₆H₅): This would lead to a fragment at m/z = 143.
-
Retro-Diels-Alder (RDA) type fragmentation: This is a common pathway for heterocyclic systems, though less predictable in this specific case.
-
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 220 | [M]⁺˙ (Molecular Ion) |
| 219 | [M-H]⁺ |
| 205 | [M-CH₃]⁺ |
| 193 | [M-HCN]⁺ |
| 143 | [M-C₆H₅]⁺ |
| 116 | Further fragmentation |
Justification of Predictions: The proposed fragmentation patterns are based on the general principles of mass spectrometry of heterocyclic compounds and the stability of the resulting carbocations and radical cations.[17][18][19][20] The quinazoline ring provides a stable core, and fragmentation is likely to be initiated by cleavage of the weaker bonds or rearrangement processes.
Visualization 3: Mass Spectrometry Analysis Workflow
Caption: Workflow for Mass Spectrometry analysis of this compound.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating approach to the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the precise connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups and the aromatic nature of the compound. Mass spectrometry provides the molecular weight and offers insights into the molecule's stability and fragmentation pathways. By integrating the data from these three powerful analytical techniques, researchers can achieve a high degree of confidence in the structure and purity of this compound, a crucial prerequisite for its further investigation and application in various scientific fields.
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A Technical Guide to the Initial Kinase Inhibition Screening of 6-Methyl-2-phenylquinazoline
Abstract
This guide provides a comprehensive, technically-grounded framework for conducting the initial in vitro screening of the novel compound, 6-Methyl-2-phenylquinazoline, to assess its potential as a kinase inhibitor. We move beyond a simple recitation of steps to detail the scientific rationale behind the selection of methodologies, from the foundational importance of the quinazoline scaffold to the specifics of assay choice, execution, and data interpretation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a robust and logically sound preliminary investigation into the compound's bioactivity. We will detail a complete workflow, including compound characterization, primary screening against a key oncogenic kinase, hit confirmation, and dose-response analysis to determine the half-maximal inhibitory concentration (IC50).
Introduction: The Rationale for Screening this compound
The quinazoline ring system is a well-established "privileged scaffold" in medicinal chemistry, particularly in the domain of oncology.[1] Its rigid, bicyclic aromatic structure serves as an effective pharmacophore for binding to the ATP pocket of various protein kinases.[2] Numerous FDA-approved drugs, such as gefitinib and erlotinib, are quinazoline derivatives that have successfully targeted kinases like the Epidermal Growth Factor Receptor (EGFR), demonstrating the scaffold's therapeutic value.[3][4]
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including growth, proliferation, and survival.[5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[6] The compound of interest, this compound, possesses the core quinazoline structure. The addition of a methyl group at the 6-position and a phenyl group at the 2-position modifies its electronic and steric properties, potentially conferring novel selectivity or potency against specific kinase targets. While direct kinase inhibition data for this specific molecule is not prevalent in public literature, its structural similarity to known inhibitors provides a strong rationale for an initial screening campaign.
This guide will use EGFR as the primary target for the initial screen. EGFR is a receptor tyrosine kinase whose signaling pathway is frequently overactive in various cancers, including non-small cell lung cancer.[7][8] Its well-understood signaling cascade and the availability of robust assay systems make it an ideal starting point for this investigation.
Caption: A simplified diagram of the EGFR signaling cascade.
Pre-Screening: Compound & Assay Preparation
Scientific integrity demands that we begin with a well-characterized compound and a robustly designed assay.
Compound Quality Control
Before initiating any biological assay, the purity and identity of the this compound test sample must be unequivocally confirmed.
-
Identity Confirmation: Verify the molecular weight via Mass Spectrometry (MS).
-
Purity Assessment: Assess purity using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity. Contaminants can lead to false-positive or false-negative results.
-
Solubility: Determine the compound's solubility. Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions. The final concentration of DMSO in the assay well should be kept low (typically ≤0.5%) to avoid affecting enzyme activity.
Kinase Assay Platform Selection
A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[9][10] For a primary screen, the ideal assay is sensitive, scalable for high-throughput, and minimizes interference from test compounds.[11]
We will utilize the ADP-Glo™ Kinase Assay , a luminescence-based platform that quantifies the amount of ADP produced during the kinase reaction.[12] This assay is universal for any kinase, highly sensitive, and less prone to compound interference than fluorescence-based methods.[13] The principle is a two-step process: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP produced is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to kinase activity.[14]
Experimental Protocols: A Step-by-Step Guide
The screening process is designed as a cascade, starting with a single high concentration to identify "hits," followed by confirmation and detailed dose-response analysis.
Caption: The experimental workflow for the initial screening cascade.
Protocol 1: Primary Single-Point Screening
Objective: To identify if this compound causes significant inhibition of EGFR kinase activity at a single, high concentration.
-
Reagent Preparation: Prepare all buffers and reagents according to the ADP-Glo™ Kinase Assay technical manual.[15] This includes the kinase (e.g., recombinant human EGFR), the substrate (e.g., a generic tyrosine kinase peptide substrate), and ATP.
-
Compound Plating: In a 384-well assay plate, dispense the test compound to achieve a final concentration of 10 µM. Also, prepare control wells:
-
Negative Control (0% Inhibition): Add vehicle (DMSO) only. This represents uninhibited kinase activity.
-
Positive Control (100% Inhibition): Add a known EGFR inhibitor (e.g., Gefitinib) at a high concentration (e.g., 1 µM).
-
-
Kinase Reaction: Add the EGFR enzyme, substrate, and ATP to all wells to initiate the reaction. The final reaction volume is typically 5 µL.[12] Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Assay Readout:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[14]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes.[14][15]
-
Measure luminescence using a plate reader.
-
Protocol 2: Dose-Response and IC50 Determination
Objective: For confirmed hits, determine the potency of inhibition by calculating the IC50 value.
-
Compound Plating: Prepare a serial dilution of this compound. A common scheme is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 30 µM). Plate these dilutions, along with positive and negative controls, into the 384-well plate.
-
Kinase Reaction & Readout: Perform the kinase reaction and ADP-Glo™ readout steps exactly as described in Protocol 1.
-
Data Analysis: The raw luminescence data will be used to generate a dose-response curve.
Data Analysis and Interpretation
Primary Screen Analysis
The data from the single-point screen is normalized to the controls to determine the percent inhibition.
Formula for Percent Inhibition: % Inhibition = 100 * (1 - (RLU_Compound - RLU_Positive) / (RLU_Negative - RLU_Positive))
Where:
-
RLU_Compound is the Relative Light Units from the well with the test compound.
-
RLU_Negative is the average RLU from the negative control (DMSO) wells.
-
RLU_Positive is the average RLU from the positive control wells.
A compound is typically considered a "hit" if it demonstrates >50% inhibition in the primary screen. All hits must be re-tested in a confirmatory screen to rule out experimental error.
| Compound ID | Concentration (µM) | Raw RLU | % Inhibition | Hit? ( >50%) |
| This compound | 10 | 450,000 | 78% | Yes |
| Negative Control (DMSO) | N/A | 1,850,000 | 0% | N/A |
| Positive Control (Gefitinib) | 1 | 120,000 | 100% | N/A |
| Table 1: Example data from a primary single-point screen. |
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[16][17] It is a standard measure of inhibitor potency.
-
Calculate % Inhibition: For each concentration in the dose-response experiment, calculate the % Inhibition using the formula above.
-
Plot the Curve: Plot % Inhibition versus the log of the inhibitor concentration.
-
Curve Fitting: Use a non-linear regression model (e.g., a four-parameter logistic fit) to fit the data and determine the IC50 value.[18] This is the concentration at the inflection point of the resulting sigmoidal curve.[16]
| Concentration (µM) | Log [Concentration] | % Inhibition |
| 30.0 | 1.48 | 98.5 |
| 10.0 | 1.00 | 95.2 |
| 3.33 | 0.52 | 89.1 |
| 1.11 | 0.05 | 75.3 |
| 0.37 | -0.43 | 51.2 |
| 0.12 | -0.91 | 24.8 |
| 0.04 | -1.39 | 10.1 |
| 0.01 | -1.87 | 4.5 |
| Table 2: Example dose-response data for IC50 calculation. |
Based on such data, the calculated IC50 for this compound against EGFR would be determined.
Conclusion and Next Steps
This guide has outlined a rigorous and scientifically sound workflow for the initial evaluation of this compound as a potential kinase inhibitor. By following these protocols, a researcher can confidently determine if the compound exhibits inhibitory activity against a target like EGFR and quantify its initial potency.
A positive result from this screening cascade—a confirmed hit with a measurable IC50—is a critical first step. However, it is by no means the end of the investigation. Subsequent essential steps would include:
-
Selectivity Profiling: Screening the compound against a broad panel of other kinases to determine its selectivity.[19] A highly selective inhibitor is often more desirable as it reduces the potential for off-target effects.
-
Mechanism of Action Studies: Determining if the inhibitor is ATP-competitive, non-competitive, or allosteric.[20]
-
Cell-Based Assays: Validating the inhibitor's activity in a cellular context by measuring its effect on downstream signaling and cell proliferation.
The foundational data generated through this initial screening process is indispensable for making informed decisions about whether to advance this compound into further, more complex stages of the drug discovery pipeline.
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A Technical Guide to the Structural Elucidation of 6-Methyl-2-phenylquinazoline: A Multi-Technique Spectroscopic Approach
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous FDA-approved drugs.[1] The precise and unambiguous determination of the chemical structure of novel quinazoline derivatives is a critical step in the drug discovery and development pipeline. This technical guide provides an in-depth, field-proven methodology for the structural elucidation of a model compound, 6-Methyl-2-phenylquinazoline. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a synergistic application of synthesis, mass spectrometry, and nuclear magnetic resonance spectroscopy forms a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals seeking a practical and logical framework for the characterization of heterocyclic compounds.
The Strategic Importance of Quinazolines
Quinazoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrimidine ring.[2] This framework offers a versatile template for chemical modification, enabling chemists to modulate its pharmacological properties to target a wide range of biological pathways.[1][3] From the pioneering anticancer agent Gefitinib, which targets the epidermal growth factor receptor (EGFR), to agents with anti-inflammatory, anticonvulsant, and antimicrobial properties, the quinazoline core is a testament to the power of heterocyclic chemistry in modern therapeutics.[1]
Given this significance, the rigorous confirmation of a newly synthesized derivative's structure is paramount. Any ambiguity can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. The following guide uses this compound as a case study to illustrate a comprehensive elucidation workflow.
Chemical Synthesis: Building the Foundation
The first step in any structural elucidation is the synthesis of the target compound. The choice of synthetic route is critical, as it provides the initial hypothesis for the compound's structure. For this compound, a reliable and efficient method involves the cyclization of a substituted 2-aminobenzophenone derivative.
Rationale for Synthetic Route
While several methods exist for quinazoline synthesis, such as the well-known Niementowski reaction, a direct approach for this specific target involves the reaction of 2-amino-5-methylbenzophenone with formamide and a dehydrating agent.[4][5] This method is often preferred for its high yields and relatively straightforward workup. The starting materials are commercially available or readily prepared, making it an accessible route for many laboratories.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-5-methylbenzophenone
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene, anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-methylbenzophenone (10 mmol) in anhydrous toluene (100 mL).
-
Add formamide (50 mmol, 5 equivalents) to the solution.
-
Slowly add phosphorus oxychloride (15 mmol) dropwise to the stirring mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by slowly pouring it over crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Spectroscopic Elucidation: Deconstructing the Molecule
With the purified compound in hand, we employ a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer definitive proof.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Causality: The first analytical step is always to confirm the molecular weight. Mass spectrometry provides this fundamental data point and, through high-resolution analysis, can determine the elemental formula, immediately validating the success of the synthesis. The fragmentation pattern further corroborates the proposed structure by revealing stable substructures.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Determine the exact mass of the [M+H]⁺ ion and use software to calculate the most probable elemental composition.
Expected Results & Data: The molecular formula for this compound is C₁₅H₁₂N₂. The expected monoisotopic mass is 220.1000 Da.
| Ion | Calculated Exact Mass (Da) | Observed Mass (Da) | Δ (ppm) |
| [C₁₅H₁₂N₂ + H]⁺ | 220.1073 | 220.1071 | -0.9 |
Fragmentation Analysis: Tandem MS (MS/MS) experiments are performed to induce fragmentation. The quinazoline ring is relatively stable, but characteristic losses can be observed. A primary fragmentation pathway for quinazolines involves the loss of hydrogen cyanide (HCN) from the pyrimidine ring.[6]
Caption: Proposed MS/MS fragmentation of this compound.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For our target molecule, we expect to see characteristic absorptions for aromatic C-H bonds, C=C and C=N bonds within the fused ring system, and C-H bonds of the methyl group. The absence of certain bands (e.g., N-H or C=O stretches) is equally informative, ruling out alternative structures or byproducts like quinazolinones.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Perform a background scan of the empty crystal and subtract it from the sample spectrum.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3080 | Medium | Aromatic C-H Stretch |
| 2920-2980 | Weak | Methyl C-H Stretch |
| 1610-1630 | Strong | C=N Stretch (quinazoline ring) |
| 1500-1580 | Strong | C=C Aromatic Ring Stretching |
| 1370-1390 | Medium | Methyl C-H Bend |
| 700-850 | Strong | Aromatic C-H Out-of-Plane Bending |
These observed bands are consistent with the proposed aromatic heterocyclic structure.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR does the same for the carbon skeleton. For complex molecules where simple 1D spectra may be ambiguous, 2D NMR techniques (COSY, HSQC, HMBC) are employed to definitively map out the entire molecular framework. This multi-pronged NMR approach is the cornerstone of trustworthy structural assignment.
Protocol: NMR Sample Preparation and Analysis
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H and ¹³C NMR Data Analysis: The structure C₁₅H₁₂N₂ has 12 hydrogen atoms and 15 carbon atoms. The expected NMR data is summarized below. The assignments are based on established chemical shift principles for aromatic and heterocyclic systems and confirmed through 2D NMR correlations.[8]
| Position | δ ¹H (ppm), Multiplicity, J (Hz), Integration | δ ¹³C (ppm) | HMBC Correlations (¹H to ¹³C) |
| Quinazoline Core | |||
| 2 | - | ~161.5 | H-4, Phenyl H's |
| 4 | 9.35, s, 1H | ~155.0 | C-2, C-4a, C-5, C-8a |
| 4a | - | ~122.0 | H-4, H-5, H-8 |
| 5 | 8.05, s, 1H | ~128.5 | C-4, C-6, C-7, C-8a, C-CH₃ |
| 6 | - | ~139.0 | H-5, H-7, H-CH₃ |
| 7 | 7.70, d, J=8.4, 1H | ~135.0 | C-5, C-6, C-8, C-8a |
| 8 | 7.90, d, J=8.4, 1H | ~127.5 | C-4a, C-7 |
| 8a | - | ~150.0 | H-4, H-5, H-7, H-8 |
| Substituents | |||
| 6-CH₃ | 2.55, s, 3H | ~21.5 | C-5, C-6, C-7 |
| 2', 6' | 8.25, m, 2H | ~128.8 | C-2, C-3'/5', C-4' |
| 3', 5' | 7.50, m, 2H | ~129.0 | C-2', C-4' |
| 4' | 7.55, m, 1H | ~131.0 | C-2'/6', C-3'/5' |
Trustworthiness through 2D NMR:
-
COSY (Correlation Spectroscopy): Confirms ¹H-¹H couplings. A key correlation would be observed between H-7 and H-8, confirming their ortho relationship on the benzene ring portion of the quinazoline. Correlations between the phenyl protons (H-2'/6', H-3'/5', H-4') would also be seen.
-
HSQC (Heteronuclear Single Quantum Coherence): Links each proton to its directly attached carbon. For example, it would show a cross-peak between the proton signal at 2.55 ppm and the carbon signal at 21.5 ppm, definitively assigning them as the 6-methyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for connecting the molecular fragments. Key long-range correlations that lock in the structure include:
-
The methyl protons (δ ~2.55) showing correlations to C-5, C-6, and C-7.
-
The H-5 proton (δ ~8.05) showing a correlation to the methyl carbon (C-CH₃).
-
The phenyl protons at the 2' and 6' positions (δ ~8.25) showing a correlation to the C-2 carbon of the quinazoline core (δ ~161.5), proving the phenyl ring is attached at position 2.
-
The H-4 proton (δ ~9.35) showing correlations to C-2, C-5, and C-8a, confirming its position on the pyrimidine ring.
-
Conclusion: A Unified and Self-Validating Workflow
The structural elucidation of this compound serves as a model for a rigorous, logic-driven analytical process. The journey begins with a rational synthesis that provides a structural hypothesis. This hypothesis is first tested by mass spectrometry, which confirms the molecular formula. IR spectroscopy then provides a rapid check for the expected functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of atomic connectivity.
References
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link][4]
-
chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link][9]
-
Al-dujaili, J. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 25(22), 5432. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT, 12(7). Retrieved from [Link][1]
-
Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of Chemical Sciences, 14(4), 2751-2760. Retrieved from [Link][2]
-
Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834–4838. Retrieved from [Link][7]
-
ResearchGate. (n.d.). Fig. S11. 1 H NMR spectra and 13 C NMR of 4-methyl-2-phenylquinazoline.... Retrieved from [Link][8]
-
Journal of the Chemical Society B: Physical Organic. (1967). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Retrieved from [Link][6]
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- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Synthesis of 6-Methyl-2-phenylquinazoline Derivatives: A Detailed Guide for Researchers
Introduction: The Enduring Significance of the Quinazoline Scaffold
The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] The structural versatility of the quinazoline ring system allows for fine-tuning of its physicochemical and biological properties through the introduction of various substituents. Among these, 6-methyl-2-phenylquinazoline derivatives have emerged as a particularly interesting class of compounds, with potential applications in the development of novel therapeutics. This guide provides detailed protocols for the synthesis of this compound derivatives, offering insights into the underlying chemical principles and practical guidance for laboratory execution.
Synthetic Strategies: Pathways to the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic routes, each with its own advantages and considerations. The choice of a particular method often depends on the availability of starting materials, desired scale of the reaction, and tolerance to specific functional groups. Here, we will explore two robust and widely applicable protocols.
Protocol 1: One-Pot Synthesis from 2-Amino-5-methylacetophenone and Benzaldehyde
This protocol outlines a direct and efficient one-pot synthesis of this compound from readily available starting materials: 2-amino-5-methylacetophenone and benzaldehyde. This method proceeds via an initial condensation to form a chalcone intermediate, followed by cyclization with a nitrogen source, typically ammonia or a surrogate thereof.
Reaction Workflow:
Sources
Application Notes and Protocols for the In Vitro Evaluation of 6-Methyl-2-phenylquinazoline in Cancer Cell Line Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology Research
The quinazoline core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] In oncology, quinazoline derivatives have emerged as a particularly fruitful area of research, with several compounds receiving FDA approval for cancer therapy.[2][3] These agents often function as inhibitors of key signaling pathways that are frequently dysregulated in cancer, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways.[3][4] 6-Methyl-2-phenylquinazoline is a member of this promising class of compounds. Its structural features suggest potential as a modulator of critical cellular processes in cancer cells.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, offering detailed protocols and the scientific rationale behind a systematic investigation of its anticancer properties. The methodologies described herein are designed to elucidate the compound's mechanism of action, including its effects on cell viability, apoptosis, and cell cycle progression.
Plausible Mechanisms of Action: Targeting Key Cancer Pathways
Quinazoline derivatives exert their anticancer effects through various mechanisms, often by inhibiting protein kinases crucial for tumor growth and survival.[4] The substitution pattern on the quinazoline ring plays a critical role in determining the specific molecular targets and overall pharmacological activity.[5][6]
One of the most well-established mechanisms for quinazoline-based anticancer agents is the inhibition of the EGFR signaling cascade.[7][8] Dysregulation of this pathway is a common driver in a multitude of cancers.[9] By binding to the ATP-binding site of the EGFR tyrosine kinase, these inhibitors can block downstream signaling through pathways such as RAS/MAPK and PI3K/Akt, ultimately leading to a reduction in cell proliferation and survival.[9] Another significant target for quinazoline derivatives is the PI3K/Akt/mTOR pathway, which is central to cell growth, metabolism, and survival.[3][10][11] Inhibition of this pathway can induce apoptosis and cell cycle arrest.[10] Furthermore, some quinazoline compounds have been shown to interfere with tubulin polymerization, a process essential for cell division, leading to mitotic arrest and subsequent cell death.[2][5]
The following diagram illustrates a simplified overview of the EGFR and PI3K/Akt signaling pathways, highlighting potential points of inhibition by a quinazoline derivative like this compound.
Caption: Simplified EGFR and PI3K/Akt signaling pathways and potential inhibition by this compound.
Quantitative Data Summary of Representative Quinazoline Derivatives
While specific IC50 values for this compound are not yet widely published, the following table summarizes the cytotoxic activity of various other quinazoline derivatives against a panel of human cancer cell lines to provide a reference for expected potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone-isatin conjugate | MDA-MB-231 (Breast) | 10.38 - 38.67 | [12] |
| Quinazolinone-isatin conjugate | LOVO (Colon) | 9.91 - 17.87 | [12] |
| 6-aryloxyl substituted quinazoline | N87 (Gastric, HER2+) | 0.0063 | [13] |
| 6-aryloxyl substituted quinazoline | H1975 (Lung, EGFRT790M/L858R) | 0.0075 | [13] |
| 6-bromo quinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 | [14] |
| 6-bromo quinazolin-4(3H)-one | SW480 (Colon) | 17.85 | [14] |
| N-phenyl-4-(trifluoromethyl)quinazoline-2-amine | PC3 (Prostate) | 5.51 | [15] |
| N-phenyl-4-(trifluoromethyl)quinazoline-2-amine | LNCaP (Prostate) | 4.51 | [15] |
| Quinazoline sulfonamide | MCF-7 (Breast) | 2.5 - 5.0 | [16] |
Experimental Protocols
The following protocols outline a standard workflow for the in vitro evaluation of this compound.
Caption: A typical experimental workflow for the in vitro evaluation of a novel anticancer compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is fundamental for determining the concentration-dependent effects of this compound on cell viability and for calculating its half-maximal inhibitory concentration (IC50).[9]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, PC-3) and a non-tumorigenic control cell line (e.g., MRC-5).[17]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound (dissolved in DMSO to create a stock solution).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM.[9] A vehicle control (DMSO) should be included.[9] Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described above. After incubation, harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction. A significant increase in the Annexin V-positive population indicates that the compound induces apoptosis.[18]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
70% cold ethanol.
-
PI staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Fixation: Treat and harvest cells as in the apoptosis assay. Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data to determine if the compound causes cell cycle arrest at a specific phase.[18]
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is used to investigate the molecular mechanism of action by examining changes in the expression and phosphorylation status of key proteins in relevant signaling pathways.
Materials:
-
Cancer cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., against total and phosphorylated EGFR, Akt, ERK, as well as apoptosis-related proteins like Bcl-2, Bax, and cleaved PARP).[18]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in protein expression and phosphorylation levels relative to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. Successful execution of these experiments will yield valuable data on its cytotoxicity, mechanism of cell death, and effects on cell cycle progression. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic studies to precisely identify its molecular targets. The versatility of the quinazoline scaffold suggests that this compound could be a valuable lead compound for the development of novel cancer therapeutics.
References
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- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.).
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (2024, May 20).
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (n.d.).
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8).
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.).
- Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed. (n.d.).
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- Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives - Benchchem. (n.d.).
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5).
- Application Notes & Protocols: In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity - Benchchem. (n.d.).
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
- Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review - International Journal of Pharmacy and Biological Sciences. (2024, October 1).
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- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC - NIH. (2022, June 17).
- Synthesis, anticancer and apoptosis-inducing activities of quinazoline–isatin conjugates: epidermal growth factor receptor-tyrosine kinase assay and molecular docking studies - PMC - NIH. (n.d.).
- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed. (2022, September 17).
- Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PubMed Central. (n.d.).
-
FDA-approved inhibitors of PI3K/Akt/mTOR pathway[5][16][19]. - ResearchGate. (n.d.). Retrieved from
- IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.).
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024, July 4).
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- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - NIH. (2022, November 22).
- Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC - NIH. (n.d.).
- lines ic50 values: Topics by Science.gov. (n.d.).
- IC 50 values of compound 6a-6u against four tumor cell lines in vitro. - ResearchGate. (n.d.).
- Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line. - ResearchGate. (n.d.).
- The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - NIH. (2022, February 1).
- Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. - ResearchGate. (n.d.).
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - NIH. (n.d.).
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (n.d.).
- Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. (n.d.).
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing. (n.d.).
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Application Notes & Protocols: Leveraging 6-Methyl-2-phenylquinazoline as a Privileged Scaffold for Modern Drug Design
Introduction: The Power of the Quinazoline Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a quintessential example of such a scaffold.[1][2][3] Its rigid, aromatic structure provides an ideal foundation for the precise spatial arrangement of functional groups, enabling interactions with various enzymes and receptors. The clinical success of quinazoline-based drugs, including the anticancer agents Gefitinib and Erlotinib, underscores the therapeutic potential embedded within this heterocyclic core.[4][5]
This guide focuses on a specific, promising derivative: 6-Methyl-2-phenylquinazoline . The strategic placement of the methyl group at the C6 position and the phenyl ring at the C2 position offers a unique combination of steric and electronic properties, creating a versatile starting point for generating diverse chemical libraries. This document provides an in-depth technical guide for researchers, outlining the rationale, synthesis, and comprehensive evaluation pipeline for developing novel drug candidates from this scaffold.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 121910-86-9 | C₁₅H₁₂N₂ | 220.27 g/mol |
Rationale for Selection: Why this compound?
The selection of a scaffold is the first critical decision in a drug discovery campaign. The this compound core is advantageous for several reasons:
-
Proven Bioactivity: The broader quinazoline family exhibits a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[1][4][6][7][8] This pre-validated biological relevance reduces the risk associated with exploring a completely novel chemical space.
-
Structural Rigidity and Defined Vectors: The fused ring system provides a rigid and predictable three-dimensional structure. The substituents at positions 2 (phenyl) and 6 (methyl) serve as foundational elements, while position 4 emerges as a primary, chemically accessible vector for introducing molecular diversity and modulating pharmacological activity.[4]
-
Synthetic Accessibility: As will be detailed, the synthesis of the core and its derivatives is straightforward, employing well-established chemical reactions. This allows for the rapid and cost-effective generation of a library of analogues for screening.[4][6]
Sources
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"analytical methods for the quantification of 6-Methyl-2-phenylquinazoline"
Application Note & Protocol
Topic: Analytical Methods for the Quantification of 6-Methyl-2-phenylquinazoline
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quantifying this compound
This compound belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Accurate and precise quantification of this compound is paramount throughout the drug discovery and development pipeline. From verifying synthesis yields and purity in medicinal chemistry to characterizing pharmacokinetic profiles in preclinical studies and ensuring quality control in pharmaceutical manufacturing, robust analytical methods are essential for generating reliable and reproducible data.
This document provides a comprehensive guide to the analytical quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and robust technique. Additionally, a more sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is outlined for applications requiring lower detection limits, such as in complex biological matrices. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure data integrity and trustworthiness.
Foundational Principles of Analytical Method Selection
The choice of an analytical technique is governed by the specific requirements of the measurement, including sensitivity, selectivity, sample matrix complexity, and throughput. For this compound, both HPLC-UV and LC-MS/MS offer distinct advantages.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[5] For a compound like this compound, a reversed-phase C18 column is typically effective, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it. UV detection is suitable due to the chromophoric nature of the quinazoline ring system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.[6] After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components and making it ideal for trace-level quantification in biological fluids.[7][8]
Experimental Workflow Overview
The analytical process for quantifying this compound, whether by HPLC-UV or LC-MS/MS, follows a structured workflow designed to ensure accuracy and reproducibility.
Caption: General workflow for the quantification of this compound.
Detailed Protocol: Quantification by HPLC-UV
This protocol is suitable for the routine quantification of this compound in bulk drug substances or simple formulations.
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Provides good retention and elution characteristics for quinazoline derivatives on a C18 column.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection λ | ~254 nm or wavelength of max absorbance | The quinazoline scaffold exhibits strong UV absorbance. The optimal wavelength should be determined by a UV scan of the reference standard. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
Step-by-Step Procedure
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL. This range should bracket the expected concentration of the samples.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards, starting with the lowest concentration.
-
Inject the prepared sample solutions. It is good practice to run a blank (mobile phase) and a quality control (QC) sample periodically.
-
-
Quantification:
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.
-
Advanced Protocol: Quantification by LC-MS/MS
This method is designed for high-sensitivity applications, such as pharmacokinetic studies in biological matrices (e.g., plasma).
Instrumentation and Reagents
-
Instrumentation:
-
LC-MS/MS system (Triple Quadrupole)
-
Heated Electrospray Ionization (HESI) source
-
-
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
-
LC-MS/MS Parameters (Hypothetical)
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Smaller column dimensions and particle sizes are suitable for the lower flow rates used in LC-MS. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid | A gradient elution (e.g., starting at 10% B, ramping to 95% B) is often used to efficiently elute the analyte and clean the column. Formic acid aids in protonation for positive ion mode ESI. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atoms in the quinazoline ring are readily protonated. |
| MRM Transition | To be determined experimentally | The precursor ion will be [M+H]⁺. The product ion(s) are determined by infusing the standard and performing a product ion scan. |
| Collision Energy | To be determined experimentally | Optimized to maximize the signal of the product ion. |
Sample Preparation (Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
Method Validation: Ensuring Trustworthiness
A described protocol is only trustworthy if it is validated. Key validation parameters should be assessed according to ICH guidelines.
Caption: Key parameters for analytical method validation.
Typical Performance Data
The following table summarizes hypothetical but realistic performance characteristics for the described methods.[10]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (in matrix) |
| Precision (%RSD) | < 2% | < 15% |
| LOD | 0.1 - 1.0 µg/mL | pg/mL to low ng/mL |
| LOQ | 0.3 - 3.0 µg/mL | pg/mL to low ng/mL |
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ChemSynthesis. (n.d.). 6-methyl-2,4-diphenylquinazoline. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved January 12, 2026, from [Link]
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National Institutes of Health. (2007). 6-Methyl-2,4-diphenylquinoline. Retrieved January 12, 2026, from [Link]
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Royal Society of Chemistry. (2020). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved January 12, 2026, from [Link]
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LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved January 12, 2026, from [Link]
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MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2007). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. Retrieved January 12, 2026, from [Link]
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Journal of Chemistry and Technologies. (2023). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for the Analysis of 6-Methyl-2-phenylquinazoline using HPLC and GC-MS
Abstract
This document provides detailed application notes and starting protocols for the quantitative and qualitative analysis of 6-Methyl-2-phenylquinazoline (C₁₅H₁₂N₂, M.W.: 220.27 g/mol )[1][2]. As a member of the quinazoline class of heterocyclic compounds, which are significant in pharmaceutical and materials science research, robust and reliable analytical methods are essential for its characterization, purity assessment, and pharmacokinetic studies[3]. This guide is intended for researchers, scientists, and drug development professionals, offering foundational methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed as a comprehensive starting point for method development and validation, grounded in established chromatographic principles and regulatory expectations for analytical integrity[4][5][6][7].
Introduction to this compound and its Analytical Significance
This compound is an aromatic nitrogen-containing heterocycle. The quinazoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties[3]. Accurate and precise analytical methods are therefore critical for ensuring the quality and consistency of this compound in research and development settings. The choice between HPLC and GC-MS will depend on the analytical objective, sample matrix, and required sensitivity. HPLC is often the workhorse for routine purity and content analysis, while GC-MS provides superior specificity and structural elucidation capabilities.
Physicochemical Properties of this compound:
-
Molecular Formula: C₁₅H₁₂N₂[1]
-
Molar Mass: 220.27 g/mol [1]
-
Predicted Boiling Point: 299.4 ± 23.0 °C[1]
-
Melting Point: 130-132 °C[1]
-
Predicted pKa: 2.36 ± 0.50[1]
The compound's aromatic nature and predicted hydrophobicity make it an ideal candidate for reversed-phase HPLC. Its predicted boiling point indicates sufficient volatility for analysis by gas chromatography without the need for derivatization.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the recommended technique for the routine analysis of this compound. This method separates compounds based on their hydrophobic interactions with a non-polar stationary phase[8]. A polar mobile phase is used, and by modulating its composition (e.g., the ratio of organic solvent to water), the retention of the analyte can be controlled. Given the basic nature of the nitrogen atoms in the quinazoline ring, controlling the mobile phase pH is crucial to ensure consistent retention and good peak shape[9][10]. A C18 column is a standard choice for this type of aromatic compound, providing excellent retention and resolution[11].
Experimental Protocol: HPLC-UV
2.2.1. Sample Preparation Proper sample preparation is critical for accurate and reproducible results and for protecting the HPLC column[12][13].
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This will serve as the stock solution.
-
Working Standard: Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL). The diluent should be the mobile phase.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the same diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm or 0.22 µm syringe filter (hydrophobic or nylon, compatible with organic solvents) to remove particulate matter[13][14].
2.2.2. Chromatographic Conditions These are recommended starting conditions. Optimization may be required to achieve desired resolution and runtime.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) | Standard equipment for pharmaceutical analysis. DAD allows for peak purity assessment. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides good retention and efficiency for aromatic compounds[10][11]. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid helps to protonate the basic analyte, leading to sharper peaks. Acetonitrile is a common strong solvent in RP-HPLC. |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 min, return to 60% B over 1 min, and equilibrate for 2 min. | A gradient is recommended for initial method development to elute any unknown impurities with different polarities[10]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sensitivity needs. |
| Detection | UV at 254 nm | Aromatic compounds typically have strong absorbance at this wavelength. A full scan (200-400 nm) is recommended initially to find the absorbance maximum. |
HPLC Workflow Visualization
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Trace Analysis
Principle and Rationale
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry[15]. For this compound, GC is suitable due to its thermal stability and volatility. The sample is vaporized and separated on a capillary column. As the analyte elutes, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). EI is a hard ionization technique that causes predictable fragmentation of the molecule[16][17]. The resulting mass spectrum, a fingerprint of the molecule, provides high confidence in identification and can be used for structural elucidation of unknown impurities[18].
Experimental Protocol: GC-MS
3.2.1. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Working Solutions: Dilute the stock solution to the desired concentration range (e.g., 0.1 - 10 µg/mL) using the same solvent.
-
Derivatization: Based on the compound's structure and predicted volatility, derivatization is likely unnecessary[19][20][21]. Direct injection is the preferred approach.
3.2.2. GC-MS Parameters These are recommended starting conditions for method development.
| Parameter | Recommended Condition | Rationale |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole) | Standard instrumentation for volatile and semi-volatile compound analysis. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | A robust, general-purpose non-polar column suitable for aromatic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 280 °C | Should be high enough to ensure complete vaporization without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) | Splitless mode enhances sensitivity; a split ratio prevents column overload for concentrated samples. |
| Injection Volume | 1 µL | Standard volume for GC. |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | The program should be optimized to ensure good separation from solvent and any impurities. |
| Transfer Line Temp | 290 °C | Must be hot enough to prevent analyte condensation. |
| Ion Source Temp | 230 °C | Standard temperature for EI sources. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that are comparable to library spectra[17][18]. |
| Mass Range | m/z 40 - 400 | A range that covers the molecular ion (m/z 220.27) and expected fragments. |
| Scan Mode | Full Scan (for identification and method development) | To acquire the complete mass spectrum. Selective Ion Monitoring (SIM) can be used later for enhanced sensitivity in quantitative methods. |
Expected Mass Spectrum and Fragmentation
Upon electron impact, aromatic compounds tend to form stable molecular ions[22][23]. The primary fragmentation of quinazoline itself involves the loss of two HCN molecules[24]. For this compound, the molecular ion ([M]⁺˙) at m/z 220 is expected to be prominent. Key fragmentation pathways may include:
-
Loss of H˙: to form a stable tropylium-like ion at m/z 219.
-
Loss of CH₃˙: from the methyl group to yield an ion at m/z 205.
-
Ring Fragmentation: Loss of HCN (27 Da) from the quinazoline core.
GC-MS Workflow Visualization
Method Validation
Any developed analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[4][5][7].
Key Validation Parameters
| Parameter | HPLC | GC-MS | Purpose |
| Specificity | Yes | Yes | To ensure the signal is from the analyte of interest without interference from matrix components or impurities. |
| Linearity | Yes | Yes | To demonstrate a proportional relationship between signal response and analyte concentration over a defined range. |
| Range | Yes | Yes | The interval between the upper and lower concentration levels for which the method has suitable precision, accuracy, and linearity. |
| Accuracy | Yes | Yes | The closeness of test results to the true value, often assessed by spike/recovery studies. |
| Precision | Yes | Yes | Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analysts/equipment), and Reproducibility (inter-laboratory). |
| Limit of Detection (LOD) | Yes | Yes | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Yes | Yes | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[5]. |
| Robustness | Yes | Yes | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature). |
Comparative Summary
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. |
| Primary Use | Quantitative analysis (assay, purity), routine QC. | Confirmatory identification, structural elucidation, trace impurity analysis. |
| Advantages | Robust, widely applicable, good for non-volatile or thermally labile compounds. | High specificity and sensitivity, provides structural information, excellent for volatile compounds. |
| Disadvantages | Lower specificity than MS, potential for co-elution. | Requires volatile and thermally stable analytes, can be more complex to operate. |
| Analyte State | Analyzed in solution. | Analyzed in the gas phase. |
Conclusion
The HPLC and GC-MS methods outlined in this document provide comprehensive starting points for the reliable analysis of this compound. The RP-HPLC method is well-suited for routine quality control, offering robust quantification and purity assessment. The GC-MS method provides an orthogonal technique with high specificity, making it ideal for identity confirmation and the characterization of volatile impurities. Both protocols should be subjected to thorough optimization and validation in accordance with ICH guidelines to ensure their suitability for the intended analytical application.
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Application Notes and Protocols: In Vitro Efficacy of 6-Methyl-2-phenylquinazoline
Authored by: Senior Application Scientist, Advanced Drug Discovery Division
Introduction
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, frequently by targeting key signaling pathways implicated in cell proliferation and survival.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 6-Methyl-2-phenylquinazoline , a specific quinazoline derivative.
The protocols outlined herein are designed to establish a robust preclinical data package, elucidating the compound's efficacy and mechanism of action. Our approach is hierarchical, beginning with broad-spectrum cell viability and cytotoxicity assays to determine general efficacy, followed by more specific, target-oriented assays based on the well-established activities of the quinazoline class as protein kinase inhibitors.[5][6] Specifically, given that many quinazoline derivatives target the Epidermal Growth Factor Receptor (EGFR) and downstream pathways like PI3K/Akt/mTOR, our protocols will have a significant focus in this area.[7][8][9]
Part 1: Foundational Efficacy Screening - Cell Health and Cytotoxicity Assays
The initial step in characterizing a novel compound is to assess its impact on cancer cell viability and proliferation. These assays provide a quantitative measure of the compound's ability to inhibit cell growth or induce cell death.
Cell Viability Assessment using MTT Assay
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib, a known EGFR inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Expected Data Output:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 78.1 ± 6.1 |
| 5 | 52.4 ± 4.5 |
| 10 | 35.7 ± 3.9 |
| 50 | 15.2 ± 2.8 |
| 100 | 5.9 ± 1.5 |
Cytotoxicity Assessment using LDH Release Assay
Scientific Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This assay quantifies cytotoxicity by measuring LDH activity in the supernatant.
Protocol:
-
Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for 48 hours.
-
Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Part 2: Mechanistic Insights - Target-Oriented Assays
Based on the established pharmacology of quinazoline derivatives, a primary hypothesis is that this compound may function as a protein kinase inhibitor. The following assays are designed to investigate this hypothesis, with a focus on the EGFR signaling pathway.
In Vitro Kinase Inhibition Assay (EGFR)
Scientific Principle: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase, such as EGFR. The assay typically measures the phosphorylation of a substrate by the kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, add the following components in order: assay buffer, purified recombinant human EGFR enzyme, and varying concentrations of this compound.
-
Initiation: Add the substrate (e.g., a synthetic peptide) and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Expected Data Output:
| Compound Concentration (nM) | % EGFR Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 3.1 |
| 1 | 12.5 ± 2.5 |
| 10 | 48.9 ± 4.2 |
| 50 | 75.3 ± 3.8 |
| 100 | 92.1 ± 2.1 |
| 500 | 98.6 ± 1.5 |
Western Blot Analysis of EGFR Pathway Phosphorylation
Scientific Principle: This cell-based assay determines if the compound inhibits the phosphorylation of EGFR and its downstream targets (e.g., Akt, ERK) within the cellular context, confirming on-target activity.
Protocol:
-
Cell Treatment: Seed a suitable cancer cell line (e.g., A549) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2-4 hours.
-
Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 15-30 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use a loading control like GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Workflow Diagram:
Caption: Western Blotting Workflow
Cell Cycle Analysis by Flow Cytometry
Scientific Principle: Many anticancer agents, particularly those targeting signaling pathways involved in proliferation, induce cell cycle arrest. This assay uses a fluorescent DNA-binding dye (e.g., propidium iodide) to quantify the DNA content of cells, thereby determining the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Signaling Pathway Diagram:
Caption: Putative EGFR Signaling Pathway Inhibition
Part 3: Investigating the Mode of Cell Death
Understanding whether a compound is cytostatic (inhibits proliferation) or cytotoxic (induces cell death) is crucial. If cytotoxic, determining the mechanism of cell death (e.g., apoptosis, necrosis) provides further insight.
Apoptosis Detection using Annexin V/PI Staining
Scientific Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic or necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry, detecting FITC and PI fluorescence.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
References
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Al-Suwaidan, I. A., et al. (2016). 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. ChemMedChem, 8(8), 1439-1449. [Link]
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Bauer, S., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15679–15697. [Link]
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Chen, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 688533. [Link]
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Hassan, A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(12), 869-890. [Link]
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Kabel, A. M. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 648. [Link]
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Reddy, B. K., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(48), 30198-30225. [Link]
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Saeed, A., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6249. [Link]
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Saleh, M. A., et al. (2022). Synthesis and biological evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Heterocyclic Chemistry, 59(11), 1957-1967. [Link]
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Shaker, Y. M., et al. (2016). Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives: identification of 6-phenyl-8H-benzo[g]quinazoline-2,4-diamine as a potent inducer of the cytoprotective enzyme NQO1. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 34-39. [Link]
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Wang, Y., et al. (2023). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 28(1), 345. [Link]
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Zhang, Y., et al. (2020). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
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Colarusso, E., et al. (2022). 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. Molecules, 27(18), 5988. [Link]
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El-Sayed, M. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(15), 4983. [Link]
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Ghorab, M. M., et al. (2015). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 133-142. [Link]
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Khan, I., et al. (2016). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Current Cancer Drug Targets, 16(8), 711-725. [Link]
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Meric-Bernstam, F., & Gonzalez-Angulo, A. M. (2011). Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 210-236. [Link]
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Moghaddam, F. M., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 12(4), 278-289. [Link]
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Tang, G., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 101. [Link]
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Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 24(23), 16752. [Link]
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Application Notes and Protocols: Developing Cell-Based Assays for 6-Methyl-2-phenylquinazoline
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Notably, several FDA-approved oncology drugs, such as gefitinib and erlotinib, are quinazoline derivatives that function as potent tyrosine kinase inhibitors.[1] These inhibitors typically target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[2][3]
Given this precedent, a novel compound such as 6-Methyl-2-phenylquinazoline warrants a thorough investigation of its biological effects, beginning with a systematic evaluation of its impact on cancer cells. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to characterize the bioactivity of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor.
Guiding Principle: A Tiered Approach to Bioactivity Profiling
A logical workflow is essential when characterizing a new chemical entity. We propose a tiered approach, starting with broad assessments of cytotoxicity and progressing to more detailed mechanistic studies. This strategy ensures an efficient use of resources and builds a comprehensive biological profile of the compound.
Caption: Tiered workflow for characterizing this compound.
PART 1: Primary Screening - Assessing Cytotoxicity
The initial step is to determine whether this compound affects cell viability. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[4][5][6]
Protocol 1: MTT Cell Viability Assay
Expertise & Experience: The "Why" Behind the Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active cells. Solubilizing these crystals and measuring the absorbance provides a quantitative measure of cell viability.[4] This assay is a cost-effective and widely accepted method for initial cytotoxicity screening.[5]
Materials
-
Cancer cell line (e.g., A549, a human lung carcinoma cell line with high EGFR expression)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Step-by-Step Methodology
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[6]
Data Presentation and Analysis
The results can be used to calculate the percentage of cell viability relative to the vehicle control and to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| No Treatment | 0 | 1.25 | 100% |
| Vehicle (DMSO) | 0.1% | 1.24 | 99.2% |
| This compound | 0.1 | 1.18 | 94.4% |
| 1 | 0.95 | 76.0% | |
| 10 | 0.61 | 48.8% | |
| 50 | 0.22 | 17.6% | |
| 100 | 0.10 | 8.0% |
PART 2: Phenotypic & Functional Assays
If this compound demonstrates cytotoxic or cytostatic effects, the next step is to investigate the underlying cellular mechanisms. Key assays in this tier include apoptosis, cell cycle, and migration analysis.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Expertise & Experience: The "Why" Behind the Protocol
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live cells but can enter late apoptotic or necrotic cells where membrane integrity is compromised.[9][10] By using both Annexin V and PI, we can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[11]
Materials
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[11]
-
Flow cytometer
Step-by-Step Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[9]
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[11]
Data Interpretation
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Expertise & Experience: The "Why" Behind the Protocol
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Propidium iodide is a fluorescent molecule that intercalates into the DNA of cells. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By staining a population of cells with PI and analyzing them with a flow cytometer, we can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[12][13] This allows us to identify if this compound causes cell cycle arrest at a specific checkpoint.
Materials
-
Cancer cell line
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Step-by-Step Methodology
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity.[13]
Protocol 4: Wound Healing (Scratch) Assay for Cell Migration
Expertise & Experience: The "Why" Behind the Protocol
The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. The wound healing assay is a simple and cost-effective method to study collective cell migration in vitro.[14][15] A "wound" or scratch is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound is monitored over time.[14] This assay can reveal if this compound has anti-migratory properties.
Materials
-
Cancer cell line
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Step-by-Step Methodology
-
Cell Seeding: Seed cells in a plate to create a confluent monolayer.
-
Creating the Wound: Once confluent, use a sterile pipette tip to create a straight scratch across the center of the well.[14][16]
-
Washing and Treatment: Wash the wells with PBS to remove detached cells.[15] Add fresh medium containing a sub-lethal concentration of this compound (e.g., IC₂₅) and a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) at the same position.[14]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of wound closure.
PART 3: Mechanistic Investigation
Following the phenotypic characterization, the next logical step is to investigate the molecular mechanism of action. Given that many quinazoline derivatives target protein kinases, a Western blot to assess the phosphorylation status of a likely target, such as EGFR, is a crucial experiment.
The EGFR Signaling Pathway: A Probable Target
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[17] Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][18][19] Dysregulation of this pathway is a common feature in many cancers.[20]
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Protocol 5: Western Blot for Phospho-EGFR
Expertise & Experience: The "Why" Behind the Protocol
Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate.[17] By using antibodies that specifically recognize the phosphorylated form of a protein (e.g., p-EGFR), we can directly assess the activity of a signaling pathway.[17] To confirm that an observed decrease in p-EGFR is due to the inhibition of its phosphorylation and not a decrease in the total amount of EGFR protein, it is crucial to also probe for total EGFR as a loading control.[21]
Materials
-
Cancer cell line (e.g., A549)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel for separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-EGFR primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[17]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed for total EGFR and a loading control like β-actin.[17]
Conclusion and Future Directions
The suite of assays detailed in this application note provides a robust framework for the initial characterization of this compound. The data generated will reveal its cytotoxic potential, its effects on key cellular processes like apoptosis and migration, and offer insights into its molecular mechanism of action. Positive results, particularly the inhibition of EGFR phosphorylation, would strongly support further investigation, including kinase profiling to assess selectivity and in vivo studies to evaluate efficacy in animal models.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
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Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(11), 2848. Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved from [Link]
-
Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Scratch Wound Healing Assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Epidermal growth factor receptor (EGFR) signaling in cancer. (n.d.). PubMed. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). UCL. Retrieved from [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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EGFR signaling pathway in breast cancers. (n.d.). ResearchGate. Retrieved from [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]
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Wound Healing and Migration Assays. (n.d.). ibidi. Retrieved from [Link]
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Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. Retrieved from [Link]
-
Scratch Assay protocol. (n.d.). Unknown Source. Retrieved from [Link]
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Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. (n.d.). PubMed. Retrieved from [Link]
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Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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How could I detect EGFR by western blot?. (2016). ResearchGate. Retrieved from [Link]
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Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. (2017). Unknown Source. Retrieved from [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]
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Cell-based Kinase Assays. (n.d.). Profacgen. Retrieved from [Link]
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Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved from [Link]
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Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. (n.d.). NIH. Retrieved from [Link]
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (n.d.). PMC. Retrieved from [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC. Retrieved from [Link]
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Application Note & Protocols: A Framework for Evaluating the Anti-inflammatory Properties of 6-Methyl-2-phenylquinazoline
Introduction
Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of many pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] Consequently, targeting the NF-κB signaling pathway is a primary strategy in the development of novel anti-inflammatory therapeutics.
Quinazoline and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including anti-inflammatory effects.[3][4] Studies have shown that various substituted quinazolines can potently inhibit the production of inflammatory mediators.[5][6] This document provides a comprehensive experimental framework for researchers to systematically evaluate the anti-inflammatory properties of a novel compound, 6-Methyl-2-phenylquinazoline, from initial in vitro screening to in vivo validation. The protocols herein are designed to be robust and self-validating, providing a clear path to characterizing the compound's mechanism of action and therapeutic potential.
Section 1: Mechanistic Grounding - The NF-κB Signaling Pathway
Before detailing experimental protocols, it is crucial to understand the primary molecular target. The canonical NF-κB pathway is a central hub for inflammatory signaling.[7] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate the IκB kinase (IKK) complex.[8] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[9] This frees the NF-κB p65/p50 dimer to translocate into the nucleus, where it binds to DNA and drives the transcription of pro-inflammatory genes, including TNF-α, IL-6, NOS2 (iNOS), and PTGS2 (COX-2).[1][2] The following protocols are designed to probe the ability of this compound to interfere with this critical pathway at multiple points.
Figure 1: Canonical NF-κB signaling pathway activated by LPS.
Section 2: In Vitro Evaluation Strategy
The initial evaluation of this compound is performed in vitro using a well-established cell model of inflammation. This approach allows for rapid, cost-effective screening and mechanistic investigation in a controlled environment.
Rationale for Model Selection: The murine macrophage cell line, RAW 264.7, is the model of choice. Macrophages are key players in the inflammatory response. Upon stimulation with bacterial lipopolysaccharide (LPS), RAW 264.7 cells robustly produce a suite of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), closely mimicking the in vivo inflammatory environment.[10][11]
Figure 2: Stepwise workflow for in vitro anti-inflammatory evaluation.
Protocol 2.1: Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which this compound is not toxic to the RAW 264.7 cells. A reduction in inflammatory mediators due to cell death would be a false positive. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[12]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in complete cell culture medium. Replace the old medium with medium containing the different compound concentrations. Include a "vehicle control" group treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% cell viability for subsequent experiments.
Protocol 2.2: Primary Anti-inflammatory Screening (Griess Assay for Nitric Oxide)
Causality: Nitric oxide (NO) is a key inflammatory mediator produced in large quantities by the iNOS enzyme in LPS-stimulated macrophages.[11] The Griess assay is a simple, rapid, and cost-effective colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, making it an excellent primary screening tool.[13][14]
Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate as described in 2.1. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[15] Include the following controls:
-
Negative Control: Cells with medium only (no LPS, no compound).
-
Vehicle Control: Cells treated with vehicle + LPS.
-
Positive Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) + LPS.
-
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Carefully collect 100 µL of supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[16]
-
Incubation & Reading: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[13]
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the vehicle control.
Protocol 2.3: Quantifying Pro-inflammatory Cytokines (ELISA)
Causality: To broaden the assessment beyond NO, it is crucial to measure the compound's effect on key pro-inflammatory cytokines like TNF-α and IL-6.[17] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive "sandwich" immunoassay that provides quantitative data on protein levels in the cell supernatant.[18][19]
Methodology:
-
Cell Culture & Supernatant Collection: Culture, treat, and stimulate RAW 264.7 cells as described in Protocol 2.2. Collect the cell culture supernatant at the end of the 24-hour incubation period.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions precisely.[20] The general steps are:
-
Add standards and samples to wells pre-coated with a capture antibody.
-
Incubate to allow the cytokine to bind.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific to the cytokine.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the detection antibody.[18]
-
Wash the plate.
-
Add a chromogenic substrate (e.g., TMB). HRP catalyzes a color change.
-
Add a stop solution to terminate the reaction.
-
-
Absorbance Reading: Measure the optical density at 450 nm.[20]
-
Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve. Determine the percentage inhibition for each treatment group relative to the vehicle control.
Protocol 2.4: Investigating Protein Expression (Western Blot)
Causality: A decrease in NO and prostaglandins (the product of COX-2) could be due to direct enzyme inhibition or reduced expression of the iNOS and COX-2 enzymes. Western blotting allows for the visualization and quantification of specific protein levels within the cell lysate, directly testing the hypothesis that this compound inhibits the expression of these key inflammatory enzymes, likely by acting upstream on the NF-κB pathway.[21][22]
Methodology:
-
Cell Culture & Lysis: Seed cells in 6-well plates.[15] Treat with the compound and stimulate with LPS as previously described. After incubation (typically 18-24 hours), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).[24]
-
Wash the membrane thoroughly with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the iNOS and COX-2 band intensities to the loading control (β-actin) to correct for any loading differences.[15]
Illustrative In Vitro Data Summary
The following table presents hypothetical data to illustrate expected outcomes from the in vitro assays.
| Treatment Group (RAW 264.7 cells) | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Relative iNOS Expression (Normalized to β-actin) | Relative COX-2 Expression (Normalized to β-actin) |
| Control (Untreated) | 2.5 ± 0.8 | 55 ± 12 | 30 ± 9 | 0.04 ± 0.01 | 0.06 ± 0.02 |
| LPS (1 µg/mL) | 100 ± 9.5 | 3250 ± 210 | 1840 ± 155 | 1.00 ± 0.10 | 1.00 ± 0.11 |
| LPS + Cmpd (10 µM) | 65.2 ± 5.1 | 2130 ± 180 | 1250 ± 110 | 0.68 ± 0.07 | 0.71 ± 0.08 |
| LPS + Cmpd (25 µM) | 33.8 ± 4.2 | 1080 ± 95 | 660 ± 75 | 0.35 ± 0.05 | 0.39 ± 0.06 |
| LPS + Cmpd (50 µM) | 15.1 ± 2.9 | 450 ± 50 | 270 ± 40 | 0.17 ± 0.03 | 0.20 ± 0.04 |
| LPS + Dexamethasone (1 µM) | 10.5 ± 2.1 | 280 ± 45 | 190 ± 30 | 0.11 ± 0.02 | 0.14 ± 0.03 |
| Values are presented as mean ± standard deviation (n=3). "Cmpd" refers to this compound. Data is for illustrative purposes. |
Section 3: In Vivo Validation
Positive and dose-dependent results from in vitro studies provide a strong rationale for progressing to in vivo testing. An animal model is essential to evaluate the compound's efficacy within a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME).
Rationale for Model Selection: The carrageenan-induced paw edema model in rodents is a classic, highly reproducible, and widely accepted acute inflammation model for screening anti-inflammatory drugs.[25][26] The injection of carrageenan, a polysaccharide, into the paw induces a biphasic inflammatory response.[27] The late phase (after 3 hours) is characterized by neutrophil infiltration and the production of prostaglandins and NO, making it highly relevant to the mediators studied in vitro.[27]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Causality: This experiment directly measures the ability of systemically administered this compound to suppress acute, localized inflammation (edema) in a living organism. A reduction in paw swelling compared to the vehicle control provides strong evidence of in vivo anti-inflammatory activity.
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II-IV (Test Compound): Receive this compound at different doses (e.g., 10, 25, 50 mg/kg, administered orally, p.o.).
-
Group V (Positive Control): Receives a standard NSAID like Indomethacin or Diclofenac (e.g., 10 mg/kg, p.o.).[27]
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (V₀).
-
Drug Administration: Administer the respective treatments to each group via oral gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[28][29]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
-
(Optional) Tissue Analysis: At the end of the experiment (e.g., 5 hours), animals can be euthanized, and the paw tissue can be collected for analysis of inflammatory markers (e.g., TNF-α, IL-1β, COX-2) via ELISA or Western blot, connecting the in vivo outcome with the in vitro mechanism.[28]
Illustrative In Vivo Data Summary
| Treatment Group (Oral Admin.) | Paw Volume Increase (mL) at 3 hours | Paw Volume Increase (mL) at 5 hours | % Inhibition of Edema at 5 hours |
| Vehicle Control | 0.75 ± 0.08 | 0.68 ± 0.07 | - |
| Cmpd (10 mg/kg) | 0.58 ± 0.06 | 0.51 ± 0.05 | 25.0% |
| Cmpd (25 mg/kg) | 0.41 ± 0.05 | 0.35 ± 0.04 | 48.5% |
| Cmpd (50 mg/kg) | 0.29 ± 0.04 | 0.24 ± 0.03 | 64.7% |
| Indomethacin (10 mg/kg) | 0.31 ± 0.04 | 0.26 ± 0.03 | 61.8% |
| Values are presented as mean ± standard deviation (n=6). "Cmpd" refers to this compound. Data is for illustrative purposes. |
Conclusion
This application note provides a structured, multi-tiered approach to thoroughly characterize the anti-inflammatory potential of this compound. By systematically progressing from foundational cytotoxicity assessments to detailed in vitro mechanistic studies and culminating in in vivo validation, researchers can build a comprehensive data package. The successful inhibition of key inflammatory mediators (NO, TNF-α, IL-6) and enzymes (iNOS, COX-2) in vitro, coupled with significant edema reduction in vivo, would provide compelling evidence that this compound is a promising candidate for further preclinical development as a novel anti-inflammatory agent.
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Al-Ostoot, F.H., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]
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Lin, Y.C., et al. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. Available at: [Link]
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Journal of Applied Pharmaceutical Science. (2011). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]
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International Journal for Multidisciplinary Research. (2023). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. IJFMR. Available at: [Link]
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Yap, H.Y., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central. Available at: [Link]
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Application Notes & Protocols: Molecular Docking Studies of 6-Methyl-2-phenylquinazoline
Document ID: AN-MDS-2601-01
Abstract
The quinazoline scaffold is a "privileged" heterocyclic motif in medicinal chemistry, with numerous derivatives approved for clinical use, particularly in oncology.[1][2] This document provides a detailed application note and protocol for conducting molecular docking studies on 6-Methyl-2-phenylquinazoline, a representative member of this class. We will delineate the principles of molecular docking, provide a rationale for target protein selection based on current literature, and offer a step-by-step workflow from ligand and protein preparation to simulation and results analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to investigate ligand-protein interactions and accelerate hit identification and lead optimization processes.[3][4]
Introduction: The Quinazoline Scaffold and In Silico Drug Discovery
Quinazoline derivatives are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][2] The fusion of pyrimidine and benzene rings creates a versatile structure for interacting with various biological targets.[1] Specifically, modifications at the 2- and 4-positions have yielded potent enzyme inhibitors and receptor antagonists.[5] The subject of this guide, this compound, represents a core structure whose potential interactions with therapeutic targets can be effectively explored using computational methods.
Molecular docking is a powerful in silico technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor).[3][6] This approach allows for the rapid screening of virtual libraries, elucidation of binding modes at an atomic level, and generation of hypotheses to guide further experimental work, thereby saving significant time and resources in the drug discovery pipeline.[4][7]
This guide will use Bromodomain-containing protein 9 (BRD9) as an exemplary target, based on recent studies identifying 6-methylquinazolin-4(3H)-one derivatives as novel binders of this epigenetic reader, which is implicated in tumorigenesis.[8]
Principle of Molecular Docking
The primary objective of molecular docking is to computationally simulate the molecular recognition process.[6] This is fundamentally achieved through two interconnected steps:
-
Sampling: This involves generating a large number of possible conformations (poses) of the ligand within the defined binding site of the receptor. This process accounts for the translational, rotational, and conformational flexibility of the ligand.[6][9]
-
Scoring: Each generated pose is evaluated using a scoring function, which calculates an estimated binding affinity or a score representing the strength of the ligand-receptor interaction. The scores are typically expressed in terms of free energy of binding (e.g., kcal/mol), where a more negative value indicates a stronger, more favorable interaction.[10][11] The scoring function considers various energetic components, such as electrostatic interactions, van der Waals forces, and hydrogen bonds.[12][13]
The ultimate goal is for the sampling algorithm to successfully reproduce the experimentally observed binding mode, and for the scoring function to rank this native pose as the most favorable.[6]
Overall Workflow for Molecular Docking
The entire process, from preparation to analysis, can be visualized as a sequential workflow.
Caption: High-level workflow for a typical molecular docking study.
Detailed Protocols
This section provides a step-by-step methodology using freely available and widely adopted software tools.
Required Software
| Software | Purpose | Recommended Tool |
| Molecular Visualization | Viewing and editing protein/ligand structures. | UCSF ChimeraX, PyMOL |
| Ligand Preparation | Generating 3D coordinates, energy minimization. | ChemDraw, Avogadro, PubChem |
| Docking Engine | Performing the docking simulation. | AutoDock Vina |
| Preparation Suite | Preparing PDBQT files for AutoDock Vina. | AutoDock Tools (MGLTools) |
| Interaction Analysis | 2D visualization of interactions. | Discovery Studio Visualizer, LigPlot+ |
Protocol 1: Ligand Preparation (this compound)
The goal of this protocol is to convert the 2D representation of the ligand into a 3D, energy-minimized structure with correct atom types and charges, suitable for docking.
-
Obtain Ligand Structure:
-
Energy Minimization:
-
The initial 3D conformation may not be energetically favorable. It is crucial to perform energy minimization to obtain a low-energy, stable conformation.[15]
-
Open the ligand file in a program like Avogadro or UCSF Chimera.
-
Use a suitable force field (e.g., MMFF94 or UFF) to perform energy minimization. This process adjusts bond lengths and angles to relieve steric strain.
-
-
Prepare for AutoDock (PDBQT Format):
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select your energy-minimized ligand file.
-
ADT will automatically detect the root atom and rotatable bonds.
-
Assign Gasteiger charges, which are essential for calculating electrostatic interactions during docking.[14]
-
Go to Ligand -> Output -> Save as PDBQT and save the file. The PDBQT format includes atomic coordinates, partial charges (Q), and atom types (T).
-
Protocol 2: Target Protein Preparation (BRD9)
This protocol details how to prepare a receptor protein from a publicly available crystal structure for docking. We will use the crystal structure of BRD9 in complex with an inhibitor (PDB ID: 5EU1) as our example.
-
Download Protein Structure:
-
Clean the PDB File:
-
Open the 5EU1.pdb file in a visualization tool like UCSF Chimera or Discovery Studio Visualizer.[16][17]
-
The crystal structure contains the protein, a co-crystallized ligand, water molecules, and potentially other ions or cofactors. For docking our new ligand, these must be removed.
-
Rationale: Water molecules can interfere with the docking algorithm unless their effects are specifically being studied. The existing ligand must be removed to make the binding site available for our ligand of interest.[16]
-
Delete all water molecules (often designated as HOH).
-
Delete the co-crystallized ligand and any other heteroatoms not essential to the protein's structure.
-
If the protein has multiple chains (e.g., it's a dimer), select the chain that is biologically relevant or has the most complete structure. For 5EU1, Chain A is suitable.
-
Save the cleaned protein as a new PDB file (e.g., 5EU1_protein.pdb).
-
-
Prepare for AutoDock (PDBQT Format):
-
Open the cleaned protein PDB file in AutoDock Tools.
-
Go to Edit -> Hydrogens -> Add. Add polar hydrogens only.[18][19]
-
Rationale: Hydrogens are typically not resolved in X-ray crystal structures but are critical for defining hydrogen bonds and correct ionization states. Adding only polar hydrogens is a common and efficient practice.[19]
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Merge non-polar hydrogens.
-
Go to Grid -> Macromolecule -> Choose and select the protein to save it in PDBQT format (e.g., 5EU1_protein.pdbqt). This file now contains the necessary charge and atom type information for Vina.[18]
-
Protocol 3: Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box Generation):
-
The docking search must be confined to a specific volume in the protein, known as the grid box. This box should encompass the entire binding pocket.[16][20]
-
A reliable way to define this box is to center it on the position of the original co-crystallized ligand.
-
In ADT, with the 5EU1_protein.pdbqt loaded, go to Grid -> Grid Box.
-
Adjust the center coordinates and dimensions (in x, y, z) of the box to ensure it fully encloses the active site where the original ligand was bound. A spacing of 1 Å is standard.
-
Record the center coordinates and dimensions. For PDB ID 5EU1, approximate center coordinates are: x=2.5, y=25.5, z=21.0 and dimensions can be set to x=25, y=25, z=25.
-
-
Create a Configuration File:
-
AutoDock Vina requires a simple text file (conf.txt) to specify the input files and search space parameters.[18]
-
Create a text file with the following content:
-
-
Run the Docking Simulation:
-
Open a command line terminal.
-
Navigate to the directory containing your PDBQT files and the conf.txt file.
-
Execute the Vina command: vina --config conf.txt --log docking_log.txt
-
Vina will perform the docking and write the output poses to docking_results.pdbqt and a summary to docking_log.txt.[7]
-
Protocol 4: Docking Validation
To ensure the trustworthiness of your docking protocol, you must validate that it can reproduce known experimental results.[21] The most common method is to "redock" the co-crystallized ligand back into its own receptor.[20][22]
-
Prepare the Co-crystallized Ligand: Extract the original ligand from the 5EU1.pdb file, save it as a separate PDB, and prepare it into a PDBQT file as described in Protocol 1.
-
Run Docking: Use the same protein PDBQT file (5EU1_protein.pdbqt) and the same grid box parameters to dock the co-crystallized ligand.
-
Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the experimental (crystal structure) pose.[10] Superimpose the top-ranked docked pose with the original crystal structure and calculate the RMSD.
-
Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[10][21][22]
Analysis and Interpretation of Results
Quantitative Analysis
The primary quantitative output is the binding affinity. The log file (docking_log.txt) will contain a table of the top-ranked poses and their corresponding affinities.
| Pose | Binding Affinity (kcal/mol) | RMSD (lower bound) | RMSD (upper bound) |
| 1 | -9.2 | 0.000 | 0.000 |
| 2 | -8.8 | 1.854 | 2.431 |
| 3 | -8.5 | 2.103 | 3.015 |
| ... | ... | ... | ... |
-
Binding Affinity (ΔG): This is the estimated free energy of binding. More negative values indicate stronger binding.[10] This score is used to rank different ligands or different poses of the same ligand.
-
RMSD: In the Vina output, RMSD values are calculated relative to the best mode (Pose 1). Low RMSD values between different poses suggest they belong to the same binding cluster.[11]
Qualitative (Visual) Analysis
Quantitative scores alone are insufficient. Visual inspection of the top-ranked pose is critical to understand the nature of the interaction.[10][12]
-
Load Complex: Open the receptor PDBQT file (5EU1_protein.pdbqt) and the docking output file (docking_results.pdbqt) in a molecular visualizer.
-
Identify Key Interactions: Analyze the binding pose of this compound within the BRD9 active site. Look for:
-
Hydrogen Bonds: These are strong, directional interactions and are often key to binding specificity.
-
Hydrophobic Interactions: The phenyl group of the ligand is likely to interact with hydrophobic residues in the binding pocket.
-
Pi-stacking or Cation-pi Interactions: The aromatic rings of the quinazoline core can interact with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.
-
-
Compare with Known Binders: If available, compare the binding mode of your ligand to that of known inhibitors. Does it form similar key interactions? This can increase confidence in the predicted pose.[12]
Caption: Decision-making flowchart for analyzing molecular docking results.
Conclusion
This application note provides a comprehensive and validated protocol for conducting molecular docking studies of this compound. By following these steps, researchers can effectively prepare their ligand and target, perform a reliable docking simulation, and rigorously analyze the results. This computational workflow serves as a powerful first step in understanding the potential therapeutic targets of novel compounds, generating structural hypotheses for binding, and guiding the rational design of more potent and selective molecules for experimental validation.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Waghule, G. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? ResearchGate. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]
-
Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
Bio-IT. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. [Link]
-
The Research Analyst. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
-
Warren, G. L., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
-
Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
-
Anand, K., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics. [Link]
-
Santos, G. M., et al. (2015). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]
-
Kumar, A., & Vashisth, P. (2023). Molecular Docking Simplified: Literature Review. Advances in Medical, Dental and Health Sciences. [Link]
-
Kumar, D., & Latha, N. (2024). A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. Journal of Chemical Information and Modeling. [Link]
-
Pinzi, L., & Rastelli, G. (2023). A Comprehensive Review on Molecular Docking in Drug Discovery. Molecules. [Link]
-
Zavodszky, M. I., & Kuhn, L. A. (2005). Lessons from Docking Validation. Protein Structural Analysis Laboratory, Michigan State University. [Link]
-
Colarusso, E., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. ChemistryOpen. [Link]
-
Nguyen, T. T. H., et al. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules. [Link]
-
Wang, D., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. [Link]
-
Sun, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. [Link]
-
Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]
Sources
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- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. researchgate.net [researchgate.net]
- 9. amdhs.org [amdhs.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 19. youtube.com [youtube.com]
- 20. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-2-phenylquinazoline
Introduction
6-Methyl-2-phenylquinazoline is a vital heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making the development of efficient and high-yield synthetic routes a priority for researchers. This guide provides in-depth troubleshooting advice, optimization strategies, and answers to frequently encountered questions during its synthesis. Our goal is to empower researchers to overcome common hurdles and significantly improve reaction yields and product purity.
Troubleshooting Guide & Optimization Strategies
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most frequent issue and can stem from several factors. A systematic approach is crucial for diagnosis.
Answer: The primary reasons for low yield can be categorized into three areas: Reagent Quality, Reaction Conditions, and Work-up/Purification losses.
-
Reagent & Solvent Quality:
-
Purity of Starting Materials: The most common route involves the condensation of 2-amino-5-methylacetophenone (or a related derivative) with benzaldehyde or a benzoyl derivative. Ensure the purity of these starting materials. Impurities can introduce side reactions that consume reagents and complicate purification.
-
Solvent & Reagent Anhydrousness: Many quinazoline syntheses, particularly those using Lewis acids or dehydrating agents like POCl₃ or P₂O₅, are highly sensitive to moisture.[1][2] Water can quench catalysts and reagents, halting the reaction. Always use freshly distilled, anhydrous solvents and handle hygroscopic reagents in a glove box or under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Conditions & Stoichiometry:
-
Sub-optimal Temperature: The cyclization and subsequent aromatization steps often require elevated temperatures.[3][4] If the temperature is too low, the reaction may be sluggish or stall. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts. We recommend performing small-scale trials at varying temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal point.
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants and catalyst are correct. A slight excess of one reactant may be beneficial in some protocols, but a significant deviation can lead to unwanted side products.
-
Inefficient Catalyst: Transition-metal catalysts (e.g., Copper, Iron, Palladium) are often employed to facilitate C-N bond formation and oxidation steps.[3][5][6] Catalyst activity can be diminished by impurities or improper handling. Consider using a freshly opened bottle of catalyst or purifying the existing stock.
-
-
Work-up & Purification:
-
Product Loss During Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Quinazolines are basic; acidifying the aqueous layer will form the salt and pull it out of the organic phase. Conversely, basifying the aqueous layer will ensure the free base form is present for extraction into an organic solvent.
-
Ineffective Purification: If the crude product is an oil or contains many impurities, crystallization may be difficult. Column chromatography is often necessary.[7] Choosing the right solvent system for chromatography is key to separating the desired product from side products and unreacted starting materials.
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A troubleshooting flowchart for low yield issues.
Q2: My reaction is producing significant side products. How can I improve selectivity?
Answer: The formation of side products is common and usually relates to the reaction mechanism and conditions. A well-known side reaction in Bischler-Napieralski type syntheses (a common method for related heterocycles) is the formation of styrenes via a retro-Ritter reaction.[1][8]
-
Temperature Control: As mentioned, excessive heat can cause degradation and promote alternative reaction pathways. Maintain the lowest possible temperature that still allows for a reasonable reaction rate.
-
Order of Addition: The order in which you add your reagents can be critical. For multi-component reactions, a slow, controlled addition of one reagent to the mixture of others can prevent localized high concentrations that may favor side reactions.
-
Choice of Catalyst and Oxidant: The literature describes a wide array of catalysts for quinazoline synthesis, including those based on manganese, titanium, copper, and iron.[3][5][6] The choice of catalyst and oxidant (e.g., O₂, TBHP, air) can dramatically influence the reaction's selectivity.[4][6][9] If you are seeing byproducts, consider switching to a milder or more selective catalytic system. For example, some copper-catalyzed systems operate efficiently under aerobic conditions (air), which can be more selective than stronger chemical oxidants.[4]
Q3: The final aromatization step to form the quinazoline ring is inefficient. How can I drive this to completion?
Answer: The conversion of the intermediate dihydroquinazoline to the final aromatic quinazoline is an oxidation step. If this step is sluggish, it's a primary target for optimization.
-
Oxidant Choice: This step requires an oxidant. While atmospheric oxygen (air) can be sufficient, it is often slow.[4] Introducing a dedicated oxidant can significantly accelerate the reaction. Common choices include:
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Highly effective but can be expensive.
-
Manganese Dioxide (MnO₂): A classic, heterogeneous oxidant that is effective and easily removed by filtration.[3]
-
Iodine (I₂): Can act as a catalyst for oxidation, especially in the presence of a base.[10]
-
Potassium Permanganate (KMnO₄): A strong oxidant, but care must be taken to avoid over-oxidation of other functional groups.
-
-
Solvent Effects: The choice of solvent can influence the rate of aromatization. High-boiling aromatic solvents like toluene or xylene are often used as they allow for the necessary high temperatures and can facilitate the removal of water, which is a byproduct of the initial condensation.
Key Parameter Optimization Table
Systematic optimization is key to maximizing yield. The following table summarizes key parameters and their potential impact. Use this as a guide for designing your experiments.
| Parameter | Condition A | Condition B | Condition C | Expected Impact on Yield & Purity |
| Catalyst | CuCl[4] | FeCl₃[3] | OMS-2 (Manganese Oxide)[3][5] | Different catalysts have varying activities and selectivities. A screen can identify the most efficient system for your specific substrate. |
| Solvent | Toluene | DMF | Acetonitrile | Polarity and boiling point affect solubility and reaction rate. Toluene is common for high-temperature reactions; DMF is a polar aprotic option. |
| Temperature | 80 °C | 110 °C | 130 °C | Higher temperatures generally increase reaction rate but may also increase side product formation. An optimal balance is required. |
| Oxidant | Air[4] | TBHP[9] | I₂ / NH₄OAc[11] | A stronger oxidant can accelerate the final aromatization step, but may require milder conditions to maintain selectivity. |
| Base (if applicable) | K₃PO₄ | Cs₂CO₃[12] | DABCO | The choice of base can be critical in reactions involving deprotonation steps or in neutralizing acidic byproducts. |
Example Experimental Protocol
This protocol is a generalized example based on common literature methods, such as copper-catalyzed aerobic oxidation.[4][6] Note: This is a starting point and must be optimized for your specific laboratory conditions and substrates.
Objective: Synthesis of this compound from 2-amino-5-methylacetophenone and benzaldehyde.
Materials:
-
2-amino-5-methylacetophenone (1.0 mmol)
-
Benzaldehyde (1.2 mmol)
-
Ammonium acetate (NH₄OAc) (2.0 mmol)
-
Copper(I) Chloride (CuCl) (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-methylacetophenone (1.0 mmol), benzaldehyde (1.2 mmol), ammonium acetate (2.0 mmol), and CuCl (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. The flask should be open to the air (via the condenser) to allow for aerobic oxidation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. (Eluent: e.g., 4:1 Hexane:Ethyl Acetate).
-
Upon completion (typically 4-8 hours, indicated by the disappearance of the limiting starting material), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to obtain pure this compound.[13]
Frequently Asked Questions (FAQs)
-
Q: What is the typical melting point for this compound?
-
A: The reported melting point is generally in the range of 130-132 °C.[13] A broad or depressed melting point indicates impurities.
-
-
Q: Can I use microwave irradiation to speed up the reaction?
-
Q: My product is a persistent oil and won't crystallize. What should I do?
-
A: This usually indicates the presence of impurities. First, ensure all solvent is removed under high vacuum. If it remains an oil, purification by column chromatography is the recommended next step.
-
-
Q: Are there greener alternatives to traditional solvents like toluene or DMF?
-
A: Some modern protocols have been developed using more environmentally friendly solvents like ethanol or even water, often coupled with specific catalysts or reaction conditions.[11]
-
References
-
Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. Available at: [Link]
-
National Institutes of Health. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. Available at: [Link]
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N & O functionalized 2-phenylquinazolines. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). KI catalyzed synthesis of 2-phenylquinazolines. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Gabriel method for quinazoline synthesis. ResearchGate. Available at: [Link]
-
Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. Available at: [Link]
-
National Institutes of Health. (n.d.). 6-Methyl-2,4-diphenylquinoline. PMC. Available at: [Link]
-
ChemSynthesis. (n.d.). This compound. ChemSynthesis. Available at: [Link]
-
ChemSynthesis. (n.d.). 6-methyl-2,4-diphenylquinazoline. ChemSynthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. J&K Scientific. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Rational design for 6-methylquinazolin-4(3H)-one chemical derivatives. ResearchGate. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]
-
E3S Web of Conferences. (n.d.). phenylquinazoline-4-tion with "soft" and "hard" methylation agents and. E3S Web of Conferences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. Available at: [Link]
-
ChemBK. (n.d.). This compound. ChemBK. Available at: [Link]
-
MDPI. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. Available at: [Link]
Sources
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- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
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- 9. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
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- 14. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Technical Support Center: Optimization of Reaction Conditions for 6-Methyl-2-phenylquinazoline Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 6-methyl-2-phenylquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of compounds. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves the condensation and cyclization of appropriate precursors. The most common and versatile starting materials include derivatives of 5-methylanthranilic acid. Key synthetic routes include classical methods like the Niementowski reaction and modern catalytic approaches. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and laboratory equipment.
A general workflow for troubleshooting and optimizing the synthesis of this compound is outlined below. This flowchart serves as a high-level guide to systematically address common issues.
Caption: General troubleshooting workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What are the most common starting materials for the synthesis of this compound?
The most versatile and readily available starting materials are derivatives of 5-methylanthranilic acid. Common choices include:
-
5-Methylanthranilic acid: This can be condensed with benzamide in a Niementowski reaction to form the intermediate 6-methyl-2-phenylquinazolin-4(3H)-one, which can then be converted to the target compound.
-
2-Amino-5-methylbenzonitrile: This can undergo cyclization with a benzaldehyde derivative or a related precursor.
-
2-Amino-5-methylbenzaldehyde or 2-Amino-5-methylacetophenone: These can be reacted with a nitrogen source, such as ammonia or an ammonium salt, and a phenyl-containing building block.
Q2: I am observing a low yield in my reaction. What are the potential causes?
Low yields are a common issue and can stem from several factors. Consider the following:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Suboptimal temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of starting materials or products.
-
Inappropriate solvent: The choice of solvent is critical. For many quinazoline syntheses, polar aprotic solvents like DMF or DMSO are effective. In some cases, higher boiling point solvents like toluene are used, especially in transition-metal-catalyzed reactions.[1]
-
Catalyst deactivation: If using a catalyst, it may have been deactivated by impurities in the starting materials or solvent. Ensure all reagents are of high purity and solvents are anhydrous if required.
-
Poor stoichiometry: The molar ratio of reactants can significantly impact the yield. It is often necessary to use a slight excess of one of the reagents to drive the reaction to completion.
Q3: I am seeing significant side product formation. What are the likely side products and how can I minimize them?
A common side product in quinazoline synthesis is the corresponding benzimidazole derivative. This is particularly prevalent when using non-polar solvents. The use of polar solvents tends to favor the formation of the quinazoline ring.[2]
Other potential side products can arise from self-condensation of starting materials or incomplete cyclization. To minimize side product formation:
-
Optimize the solvent system: As mentioned, switching to a more polar solvent can suppress benzimidazole formation.
-
Control the reaction temperature: Gradual heating and maintaining a stable temperature can prevent the formation of undesired byproducts.
-
Choose a selective catalyst: In catalytic reactions, the choice of catalyst and ligand can significantly influence the selectivity towards the desired product.
III. Troubleshooting Guide
This section provides a more detailed, problem-oriented guide to address specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of catalyst. - For heterogeneous catalysts, consider regeneration or activation procedures. |
| Low reaction temperature | - Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress.[3] | |
| Presence of moisture or oxygen | - For sensitive reactions, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple Spots on TLC (Side Products) | Non-optimal solvent polarity | - If using a non-polar solvent like toluene, try a polar aprotic solvent such as DMF or DMSO.[2] |
| Incorrect reaction time | - Monitor the reaction at different time points to identify when the desired product is maximized and side product formation is minimal. | |
| Difficulty in Product Purification | Co-eluting impurities | - Try a different solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization from a suitable solvent to improve purity. |
| Product is an oil or difficult to crystallize | - Attempt to form a salt (e.g., hydrochloride) of the product, which may be more crystalline. - Use a seed crystal if available. |
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments. These protocols are based on established methods for quinazoline synthesis and have been adapted for the specific synthesis of this compound.
Protocol 1: Niementowski Reaction for 6-Methyl-2-phenylquinazolin-4(3H)-one
This protocol describes the synthesis of the quinazolinone intermediate, which can be subsequently converted to this compound.
Materials:
-
5-Methylanthranilic acid
-
Benzamide
-
Sand bath or high-temperature heating mantle
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, thoroughly mix 5-methylanthranilic acid (1.0 eq) and benzamide (2.0-3.0 eq).
-
Heat the mixture in a sand bath or heating mantle to 180-200 °C.
-
Maintain this temperature for 2-4 hours. The reaction mixture will melt and then solidify as the reaction progresses.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Protocol 2: Microwave-Assisted Synthesis of this compound
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]
Materials:
-
2-Amino-5-methylbenzonitrile
-
Benzaldehyde
-
Catalyst (e.g., a Lewis acid like InCl₃ or a transition metal catalyst)
-
High-boiling point solvent (e.g., DMF or DMSO)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine 2-amino-5-methylbenzonitrile (1.0 eq), benzaldehyde (1.2 eq), and the catalyst (e.g., 10 mol%).
-
Add the solvent (e.g., 2-3 mL of DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 150-180 °C and the reaction time to 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Data Presentation
The following table summarizes typical reaction conditions for the synthesis of 2-arylquinazolines, which can be adapted for this compound.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | 5-Methylanthranilic acid, Benzamide | None (thermal) | None | 180-200 °C | 2-4 h | Moderate | [4] |
| Microwave-Assisted | 2-Amino-5-methylbenzonitrile, Benzaldehyde | Lewis Acid (e.g., InCl₃) | DMF | 150-180 °C | 15-30 min | Good to Excellent | [1] |
| Transition-Metal Catalysis | 2-Amino-5-methylbenzylamine, Benzonitrile | CuI / ligand | Toluene | 110-130 °C | 12-24 h | Good | [2] |
VI. Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The following diagram illustrates a plausible mechanism for the formation of the quinazoline ring from a 2-aminobenzonitrile precursor.
Caption: Plausible reaction mechanism for the formation of this compound.
VII. References
-
Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents: synthesis and biological evaluation studies. RSC Advances. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. [Link]
-
Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
-
Niementowski quinazoline synthesis. Wikipedia. [Link]
-
This compound - 121910-86-9. ChemSynthesis. [Link]
-
Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]
-
A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. [Link]
-
Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Pharmaceuticals. [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. [Link]
Sources
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Solubility and Bioavailability of 6-Methyl-2-phenylquinazoline
Welcome to the technical support center for 6-Methyl-2-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility and subsequent low bioavailability often encountered with quinazoline derivatives. By understanding the underlying principles and employing strategic formulation approaches, you can significantly improve the performance of this compound in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
Based on its chemical structure—a polycyclic aromatic hydrocarbon with limited polar functional groups—this compound is predicted to have low aqueous solubility.[1][2] This inherent hydrophobicity is the primary obstacle, leading to poor dissolution in gastrointestinal fluids and consequently, low and variable oral bioavailability.[1][2][3] Researchers may observe inconsistent results in in-vitro and in-vivo experiments due to these properties.
Q2: What is the Biopharmaceutics Classification System (BCS) and where would this compound likely fall?
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[4] Given its predicted low solubility and likely high permeability due to its lipophilic nature, this compound would most probably be classified as a BCS Class II compound.[3] For BCS Class II drugs, the rate-limiting step for oral absorption is drug dissolution.[3] Therefore, enhancing solubility and dissolution is the key to improving bioavailability.
Q3: What are the initial steps I should take to assess the solubility of my this compound sample?
A fundamental first step is to determine the equilibrium solubility of the compound in various aqueous media. This data will form the baseline for all enhancement strategies. A common and reliable method is the shake-flask method.[5][6][7] It is also crucial to assess the pH-solubility profile, as the quinazoline moiety has a predicted pKa, suggesting its solubility may be pH-dependent.[6][8]
Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low and inconsistent readings in cell-based assays. | Poor solubility of the compound in the aqueous cell culture medium, leading to precipitation and inaccurate concentrations. | 1. Prepare a concentrated stock solution in an organic solvent: Use a water-miscible organic solvent like DMSO or ethanol to dissolve the compound first. Then, dilute this stock solution into the cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. 2. Utilize a formulation strategy: Consider pre-formulating the compound using techniques like cyclodextrin complexation to enhance its solubility in the aqueous medium before adding it to the cells.[1][9] |
| High variability in animal pharmacokinetic (PK) studies. | Poor and variable dissolution of the compound in the gastrointestinal tract of the animals. This can be exacerbated by food effects.[10] | 1. Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[4][11][12] 2. Formulate as a solid dispersion: Dispersing the compound in a hydrophilic polymer matrix can enhance wettability and prevent recrystallization, leading to improved dissolution and absorption.[9][13][14] 3. Lipid-based formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These systems form fine emulsions in the gut, which can enhance solubilization and absorption.[1][12] |
| Precipitation of the compound upon dilution of a stock solution. | The aqueous medium cannot maintain the compound in solution at the desired concentration once the organic solvent is diluted. | 1. Lower the final concentration: Determine the maximum achievable concentration in the final aqueous medium without precipitation. 2. Employ co-solvents: A mixture of water and a water-miscible organic solvent (co-solvent) can sometimes provide the required solubility.[4][13] However, the concentration of the co-solvent must be compatible with the experimental system. 3. pH adjustment: If the compound's solubility is pH-dependent, adjusting the pH of the medium (if the experimental protocol allows) can increase solubility.[4][13] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the thermodynamic solubility of a compound.[5][7]
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Scintillation vials or glass test tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired aqueous medium (e.g., PBS). The solid should be in excess to ensure a saturated solution is formed.
-
Seal the vials and place them in an orbital shaker set at 37°C.
-
Shake the vials for 48-72 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the compound in that specific medium.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method to create a solid dispersion, which can significantly enhance the dissolution rate.[9][14]
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
A suitable organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve a specific ratio of this compound and the chosen hydrophilic polymer (e.g., 1:1, 1:3, 1:5 w/w) in the organic solvent.
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
The resulting solid is the solid dispersion, which can then be characterized and used for dissolution testing or in-vivo studies.
Visualization of Experimental Workflows
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting logic for common experimental issues.
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). [Source not further specified].
- Formulation strategies for poorly soluble drugs. (2025).
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- This compound. (n.d.). ChemBK.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.). [Source not further specified].
- Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015). [Source not further specified].
- Graphical Model for Estimating Oral Bioavailability of Drugs in Humans and Other Species from Their Caco-2 Permeability and in Vitro Liver Enzyme Metabolic Stability Rates. (n.d.). Journal of Medicinal Chemistry.
- New in vitro bioavailability models to avoid animal studies. (2023). [Source not further specified].
- solubility experimental methods.pptx. (n.d.). Slideshare.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [Source not further specified].
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). [Source not further specified].
- This compound. (2025). [Source not further specified].
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
- 6-methyl-2,4-diphenylquinazoline. (n.d.). ChemSynthesis.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2021). American Pharmaceutical Review.
- 6-Chloro-2-methyl-4-phenylquinazoline. (n.d.). PubChem.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central.
- 6-Methyl-2-phenylquinoline. (n.d.). PubChem - NIH.
- Tackling Bioavailability Challenges for the Next Generation of Small Molecules. (n.d.).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC - PubMed Central.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (n.d.). PMC - NIH.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). Semantic Scholar.
- Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central.
- Recent advances in the biological activity of quinazoline. (n.d.). Int J Pharm Chem Anal.
- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). IJMPR.
- This compound , 98% HPLC , 121910-86-9. (n.d.). CookeChem.
- 121910-86-9|this compound|BLD Pharm. (n.d.). BLD Pharm.
- 6-chloro-2-methyl-4-phenylquinazoline. (2025). ChemSynthesis.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. mdpi.com [mdpi.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 2-Phenylquinazoline Derivatives in Cancer Cells
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers working with quinazoline-based anticancer compounds. This guide is designed to provide in-depth troubleshooting and experimental workflows for scientists encountering resistance to the 6-Methyl-2-phenylquinazoline scaffold and its analogs.
A Note on the this compound Scaffold: This document addresses the broader class of 2-phenylquinazoline derivatives, a promising scaffold in anticancer drug development.[1] While this compound is used as a representative compound, the principles, mechanisms, and protocols discussed are applicable to many structurally related quinazoline-based inhibitors that target common pathways in cancer cells.[2][3]
Part 1: Frequently Asked Questions (FAQs) - Understanding the Basics
This section addresses common initial questions researchers face when working with novel quinazoline compounds and observing changes in cellular response.
Q1: My team has synthesized this compound. What are its likely mechanisms of action?
A1: The quinazoline core is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a wide variety of biological targets.[1][4] Based on extensive research into this class, the anticancer activity of your compound likely stems from one or more of the following mechanisms:
-
Inhibition of Protein Kinases: This is the most common mechanism. Many FDA-approved quinazoline drugs (e.g., Gefitinib, Erlotinib) are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5][6] Other kinases, such as those in the PI3K/Akt/mTOR signaling pathway, are also frequent targets.[7][8][9]
-
Tubulin Polymerization Inhibition: Some quinazoline derivatives can bind to tubulin, disrupting microtubule formation. This is critical for creating the mitotic spindle during cell division, and its inhibition leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5][10]
-
DNA Damage and Repair Pathway Inhibition: Certain quinazolines function as inhibitors of enzymes crucial for DNA integrity and repair, such as PARP (Poly(ADP-ribose)polymerase) or Topoisomerase.[2][4] Inhibiting these targets prevents cancer cells from repairing their DNA, leading to cell death.
-
Induction of Apoptosis: Regardless of the primary target, the ultimate downstream effect is often the induction of programmed cell death (apoptosis). This can be observed through the cleavage of PARP and caspases, and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1][10]
Q2: My cancer cells were initially sensitive to this compound, but now they are growing at higher concentrations. What are the potential mechanisms of this acquired resistance?
A2: Acquired resistance is a major challenge in cancer therapy.[11][12] When cells are exposed to a drug over time, a sub-population can develop mechanisms to survive and proliferate. For a quinazoline-based compound, the most likely culprits are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins is a classic resistance mechanism.[13] These proteins act as pumps, actively removing the drug from the cell and lowering its intracellular concentration. The Breast Cancer Resistance Protein (BCRP, or ABCG2) is a known transporter that confers resistance to quinazoline derivatives.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating another that also promotes survival and proliferation.[14][15] For example, if your compound inhibits the EGFR pathway, cells might activate the PI3K/Akt/mTOR pathway to bypass the block.[8]
-
Target Alteration: While less common for compounds in early development, resistance can arise from mutations in the drug's target protein. These mutations can prevent the drug from binding effectively while preserving the protein's function. This is a well-documented mechanism for clinical EGFR inhibitors.[6][16]
-
Epigenetic Reprogramming: Cells can alter their gene expression patterns without changing the DNA sequence.[16][17] This can involve changes in DNA methylation or histone modifications that lead to the silencing of tumor suppressor genes or the activation of pro-survival genes.[16]
Q3: How do I experimentally confirm that my cells have developed resistance?
A3: The gold standard for confirming resistance is to perform a quantitative cell viability or growth inhibition assay to compare the drug sensitivity of the suspected resistant cells to the original, parental cell line.[18][19] You will calculate the half-maximal inhibitory concentration (IC50) or growth rate inhibition (GR50) for both cell lines. A significant increase (typically >5-10 fold) in the IC50/GR50 value for the treated line indicates the development of resistance.[20] This must be a reproducible result across multiple biological replicates.
Q4: What are the first steps to rationally overcome this resistance in my experiments?
A4: Once resistance is confirmed, the next logical step is to investigate strategies to re-sensitize the cells. This typically involves combination therapy.[11] Based on the likely resistance mechanisms described in A2, logical first steps include:
-
Combine with an Efflux Pump Inhibitor: If you suspect increased drug efflux, co-administering your compound with a known inhibitor of BCRP/ABCG2 may restore sensitivity.
-
Combine with a Bypass Pathway Inhibitor: If you hypothesize that a compensatory pathway like PI3K/Akt is activated, combining your compound with a known PI3K inhibitor could produce a synergistic killing effect.[8]
-
Test Structural Analogs: If available, testing other derivatives from your synthesis library may reveal a compound that is effective against the resistant line, perhaps by having a different binding mode or evading the resistance mechanism.[13]
Part 2: Troubleshooting Guide & Experimental Workflows
This section provides detailed, step-by-step protocols for key experiments related to the study of drug resistance.
Workflow 1: Confirming and Quantifying Drug Resistance
Objective: To accurately and reproducibly measure the drug's effect on cell viability and determine the IC50/GR50 values for parental and suspected resistant cells.
Common Problem: High variability in IC50 values between experiments, inconsistent dose-response curves, or significant "edge effects" in 96-well plates.[18][21]
Underlying Cause: Inconsistent cell seeding, improper drug dilution, suboptimal assay duration, or environmental factors affecting plate uniformity are common causes.[18] Reliable data requires rigorous optimization and standardization.
Detailed Protocol: Cell Viability (MTT/WST-1) or Cytotoxicity (CellTiter-Glo®) Assay [18][19]
-
Optimization of Seeding Density (CRITICAL):
-
Rationale: The number of cells plated is a critical variable. Too few, and the signal will be weak; too many, and cells will become confluent and stop dividing, masking the drug's effect. The goal is to ensure cells are in the exponential growth phase throughout the assay.[19]
-
Procedure: a. In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 20,000 cells/well). b. Measure cell viability at 24, 48, 72, and 96 hours post-seeding. c. Plot cell number vs. time for each density. Select a seeding density and an assay duration (e.g., 72 hours) where the cells are still proliferating exponentially at the end of the experiment.[18]
-
-
Plate Seeding and Drug Treatment:
-
a. Prepare a single-cell suspension of both parental and suspected resistant cells. Count cells accurately using a hemocytometer or automated cell counter.
-
b. Seed the optimized number of cells into 96-well plates. To mitigate edge effects, avoid using the outermost wells or fill them with 100 µL of sterile PBS.[14] Allow cells to adhere overnight (18-24 hours).
-
c. Prepare a 2X serial dilution of this compound in culture medium. It is crucial to perform a wide range of concentrations (e.g., 100 µM to 1 nM) for the initial experiment to identify the responsive range.[19] Include a "vehicle only" control (e.g., 0.1% DMSO).
-
d. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Perform each concentration in triplicate.
-
-
Incubation and Assay Readout:
-
a. Incubate the plates for the predetermined duration (e.g., 72 hours).
-
b. Add the viability reagent (e.g., 10 µL of WST-1 or an equivalent volume of CellTiter-Glo® reagent) to each well.
-
c. Incubate according to the manufacturer's instructions (typically 1-4 hours for WST-1, 10 minutes for CellTiter-Glo®).
-
d. Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
a. Subtract the background (media only) reading from all wells.
-
b. Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
c. Plot the normalized viability (%) versus the log of the drug concentration.
-
d. Use a non-linear regression model (sigmoidal dose-response) in software like GraphPad Prism or R to calculate the IC50 value.
-
e. Compare the IC50 values of the parental and resistant lines.
-
Troubleshooting Common Assay Problems
| Problem | Potential Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors during drug addition. | Ensure a homogenous single-cell suspension. Use a multichannel pipette for consistency.[14] |
| Dose-response curve is flat (no inhibition) | Drug concentration is too low; Drug has precipitated out of solution. | Test a higher concentration range. Ensure the drug is fully dissolved in DMSO before diluting in media.[19] |
| "Edge effects" - outer wells show different growth | Increased evaporation in outer wells. | Do not use the outer rows/columns for experimental data. Fill them with sterile PBS or media instead.[18] |
| IC50 values are not reproducible | Changes in cell passage number; Inconsistent incubation times; Media/serum batch variation. | Use cells within a consistent passage number range. Standardize all incubation times precisely. Test new batches of media and serum before use in critical experiments. |
Workflow Visualization: IC50 Determination
Caption: Workflow for determining IC50 values to quantify drug resistance.
Workflow 2: Developing a Stable Resistant Cell Line
Objective: To generate a cancer cell line with stable, high-level resistance to this compound for use in mechanistic studies.
Common Problem: Widespread cell death when increasing the drug concentration, or loss of the resistant phenotype when the drug is removed.
Underlying Cause: Increasing the drug concentration too aggressively can overwhelm the cells' adaptive capacity. Resistance may be transient if not maintained under continuous selective pressure.[20]
Detailed Protocol: Dose-Escalation Method [20][22]
-
Determine Starting Concentration:
-
Rationale: The initial concentration should be selective but not overly toxic, allowing a small fraction of cells to survive and adapt.
-
Procedure: From your IC50 curve (Workflow 1), choose a starting concentration around the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).
-
-
Initial Exposure and Recovery:
-
a. Seed parental cells in a T-25 or T-75 flask.
-
b. Treat the cells with the starting concentration of this compound.
-
c. Monitor the cells daily. Expect significant cell death. The culture may appear sparse with debris.
-
d. When the surviving cells begin to divide and reach ~50-60% confluency, passage them into a new flask, maintaining the same drug concentration. This process can take several weeks.
-
-
Stepwise Dose Escalation:
-
Rationale: Gradually increasing the drug concentration allows for the selection and expansion of cells that acquire progressively stronger resistance mechanisms.[20]
-
Procedure: a. Once the cells are growing robustly at the current drug concentration (i.e., their doubling time is stable), increase the drug concentration by a factor of 1.5x to 2.0x. b. Again, expect an initial period of cell death followed by recovery. c. Repeat this cycle of recovery and dose escalation. It is crucial to create cryopreserved stocks of your cells at each successful concentration step as a backup.[20]
-
-
Characterization and Maintenance:
-
a. Continue the escalation process until the cells can tolerate a concentration that is at least 10-fold higher than the parental IC50.
-
b. Confirm the level of resistance by performing an IC50 assay (Workflow 1) on the new resistant line and comparing it to the parental line.
-
c. For long-term maintenance, culture the resistant cells continuously in the presence of the highest tolerated drug concentration to maintain selective pressure.
-
Workflow Visualization: Generating a Resistant Cell Line
Caption: Dose-escalation method for developing drug-resistant cell lines.
Workflow 3: Investigating Potential Resistance Mechanisms
Objective: To determine the molecular mechanism(s) responsible for the observed resistance in your newly generated cell line.
Common Problem: Unsure which of the many possible resistance mechanisms to investigate first.
Underlying Cause: Drug resistance is often multifactorial. A logical, stepwise approach starting with the most common mechanisms is most efficient.
Detailed Protocol: A Multi-Pronged Investigation
Step A: Test for Efflux Pump Overexpression
-
Rationale: Increased expression of ABC transporters like BCRP (ABCG2) is a very common mechanism for quinazoline resistance.[2]
-
Method 1: Western Blot
-
Lyse parental and resistant cells to extract total protein.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for BCRP/ABCG2.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal loading.
-
Apply an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence substrate.
-
Expected Outcome: A significantly darker band for BCRP in the resistant cell line compared to the parental line.
-
-
Method 2: Functional Assay
-
Perform a cell viability assay (Workflow 1) on your resistant cells.
-
In one set of wells, treat with this compound alone.
-
In a parallel set, treat with your compound in combination with a known BCRP inhibitor (e.g., Ko143).
-
Expected Outcome: If BCRP overexpression is the primary mechanism, the addition of the inhibitor should significantly lower the IC50, re-sensitizing the cells to your compound.
-
Step B: Test for Bypass Pathway Activation
-
Rationale: The PI3K/Akt/mTOR pathway is a critical pro-survival pathway that is often activated to circumvent drug-induced blocks in other pathways.[6][8] Its activation state can be measured by looking at the phosphorylation of key proteins.
-
Method: Western Blot for Phospho-Proteins
-
Prepare protein lysates from parental and resistant cells (ideally, with and without drug treatment).
-
Perform Western blotting as described above.
-
Probe separate membranes with antibodies for:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
-
Expected Outcome: Resistant cells may show a higher basal level of p-Akt and/or p-mTOR, or they may maintain high levels of phosphorylation even in the presence of your drug, while the parental cells show a decrease. This indicates the pathway is constitutively active and driving resistance.
-
Pathway Visualization: PI3K/Akt/mTOR Bypass Mechanism
Caption: PI3K/Akt pathway as a potential bypass resistance mechanism.
References
-
Zayed, M. F., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC. [Link]
-
Wang, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
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Wnorowski, A., et al. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. J. Clin. Med. [Link]
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Bollu, V. R., et al. (2021). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). Expert Opinion on Therapeutic Patents. [Link]
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Sahu, K., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Therapeutic Chemistry. [Link]
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Sridharan, S., et al. (2024). Application of Scaffold-Based Drug Delivery in Oral Cancer Treatment: A Novel Approach. Cureus. [Link]
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Wang, C., et al. (2020). 3D-Printed Degradable Anti-Tumor Scaffolds for Controllable Drug Delivery. Int J Nanomedicine. [Link]
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Al-Areef, I., et al. (2023). Next-Generation 3D Scaffolds for Nano-Based Chemotherapeutics Delivery and Cancer Treatment. MDPI. [Link]
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Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]
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Tanimoto, R., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. J Vis Exp. [Link]
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Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]
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Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. [Link]
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Jose, A., et al. (2021). Advancement of Scaffold-Based 3D Cellular Models in Cancer Tissue Engineering: An Update. Frontiers in Bioengineering and Biotechnology. [Link]
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Singh, R. K., et al. (2020). Potential use of anti-cancer drugs coated scaffolds for local drug delivery in cancer cell lines. Materials Today: Proceedings. [Link]
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Wolkenberg, S. E., et al. (2013). Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Bioorganic & Medicinal Chemistry Letters. [Link]
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Mader, R. M., et al. (2011). Current Status of Methods to Assess Cancer Drug Resistance. Anticancer Research. [Link]
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Sahu, K., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]
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Hafner, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
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Reddy, G. D., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals. [Link]
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Wang, Y., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. [Link]
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Li, M., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. [Link]
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Johnson, K. A., et al. (2008). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wang, Y., et al. (2022). Targeting epigenetic regulators to overcome drug resistance in cancers. Signal Transduction and Targeted Therapy. [Link]
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Haronikova, L., et al. (2021). Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them?. Cell Communication and Signaling. [Link]
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Shi, M., et al. (2005). 6-Methyl-2,4-diphenylquinoline. Acta Crystallographica Section E. [Link]
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Al-Dhfyan, A., et al. (2023). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. Cancers. [Link]
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Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. [Link]
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ADC Review. (2015). Overcoming Varied Resistance Mechanisms Observed in Cancer Cells Treated With a Trastuzumab-Maytansinoid ADC. [Link]
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Liu, Y., et al. (2024). Drug resistance in cancer: molecular mechanisms and emerging treatment strategies. Journal of Hematology & Oncology. [Link]
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ResearchGate. (n.d.). SAR of phenylquinazoline derivatives. [Link]
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Tang, Y., et al. (2023). Understanding and targeting resistance mechanisms in cancer. MedComm. [Link]
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Tang, Y., et al. (2023). Understanding and targeting resistance mechanisms in cancer. ResearchGate. [Link]
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Da-Ana, D., et al. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules. [Link]
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"minimizing by-product formation in 6-Methyl-2-phenylquinazoline reactions"
Welcome to the technical support guide for the synthesis of 6-Methyl-2-phenylquinazoline. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, troubleshooting, and minimizing the formation of common by-products. Our goal is to provide you with the causal understanding and practical steps necessary to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what inherent by-product risks do they carry?
The synthesis of quinazolines is well-established, with several common pathways. For this compound, a prevalent method involves the cyclization of appropriately substituted precursors. A common approach is a variation of the Bischler-Napieralski reaction or similar cyclizations, which typically involve the reaction of a 2-amino-5-methylacetophenone derivative with a benzoyl equivalent, followed by cyclization and oxidation. Other modern methods utilize transition-metal catalysts to facilitate the C-N bond formations required for the quinazoline core.[1][2][3]
Each route has its own potential for by-product formation. For instance, classical acid-catalyzed cyclizations can be forceful and may lead to undesired side reactions if not carefully controlled.[4][5] Transition-metal-catalyzed methods, while often cleaner, can be sensitive to substrate purity and atmospheric conditions.[6][7]
Q2: What are the most common by-products I should anticipate in my reaction mixture?
Based on common synthetic pathways, you should be vigilant for the following classes of by-products:
-
Benzimidazoles: These are common isomers that can form when using non-polar solvents, which may favor an alternative cyclization pathway.[8]
-
Unreacted Starting Materials: Incomplete reactions, often due to insufficient temperature, improper catalyst activity, or poor solubility, will leave starting materials in your crude product.[6][8]
-
Styrene Derivatives: In reactions proceeding through a Bischler-Napieralski type mechanism involving nitrilium salt intermediates, a retro-Ritter reaction can occur, leading to the formation of styrene-type by-products.[4][9]
-
Over-oxidation or Degradation Products: Harsh reaction conditions, particularly with strong oxidants or high temperatures, can lead to the degradation of both the starting material and the desired product.
Q3: How can I effectively identify these by-products?
A multi-technique approach is best for unambiguous identification:
-
Thin-Layer Chromatography (TLC): This is your first line of defense for monitoring reaction progress and identifying the number of components in your crude mixture.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and by-product levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and any significant impurities.
-
Mass Spectrometry (MS): To confirm the molecular weights of your product and suspected by-products.
Q4: What are the critical parameters that I need to control to minimize by-product formation?
The "four pillars" of reaction control are crucial:
-
Solvent Polarity: This is one of the most critical factors. Polar solvents generally favor the desired C(sp²)-N bond formation for quinazolines, while non-polar solvents can promote the formation of benzimidazole by-products.[8]
-
Temperature: Sufficient thermal energy is often required for cyclization; however, excessive heat can promote degradation and side reactions like the retro-Ritter pathway.[4][6]
-
Catalyst and Base Selection: The choice and stoichiometry of the catalyst and/or base are fundamental. The base must be strong enough to facilitate the necessary deprotonations without causing degradation.[6][8]
-
Purity of Starting Materials: Impurities in your starting materials can lead to unexpected side reactions and lower the overall yield.[6]
Troubleshooting Guides
This section provides direct answers to specific experimental issues.
Issue 1: My reaction yield is low, and the TLC plate shows multiple spots.
This is a common issue indicating sub-optimal reaction conditions. A systematic approach is required to diagnose the problem.
Causality: Low yields with multiple by-products suggest that the reaction energy landscape has multiple competing pathways with similar activation energies. Your goal is to find conditions that selectively lower the activation energy for the desired pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Step-by-Step Solutions:
-
Re-verify Starting Material Purity: Before altering reaction conditions, ensure your starting materials are pure and dry.[6] Impurities can inhibit catalysts or introduce competing reaction pathways.
-
Solvent Optimization: If you are using a non-polar solvent like toluene or THF, switch to a polar aprotic solvent like DMSO or DMF.[8] These solvents are better at solvating charged intermediates and can favor the desired C-N bond formation.
-
Temperature Titration: Some quinazoline syntheses require high temperatures to overcome the activation barrier for cyclization.[4] Increase the temperature incrementally (e.g., from 120°C to 150°C) while carefully monitoring the reaction by TLC to find the sweet spot between reaction rate and decomposition.[6]
-
Base/Catalyst Re-evaluation: If the reaction is sluggish, your base may not be strong enough to perform a key deprotonation step.[8] Conversely, a base that is too strong might cause decomposition. Consider screening a range of bases (e.g., K₂CO₃, Cs₂CO₃, DABCO) to find the optimal choice for your specific substrate.
Issue 2: I've isolated my main product, but NMR analysis shows a significant amount of a benzimidazole isomer.
Causality: The formation of a benzimidazole by-product is a classic example of kinetic vs. thermodynamic control, heavily influenced by solvent choice. The reaction pathway diverges at the cyclization step.
Caption: Competing pathways in quinazoline synthesis.
Solutions:
-
Primary Solution: Change the Solvent. This is the most effective remedy. As established, non-polar solvents can favor benzimidazole formation.[8] Switching to a polar aprotic solvent (DMSO, DMF) or even a polar protic one (ethanol, water) should significantly shift the equilibrium toward the desired quinazoline product.[8]
-
Employ Additives: In some systems, the use of specific catalysts can enhance selectivity. For example, iodine-catalyzed reactions under the right conditions have shown excellent yields for quinazolines.[1]
Issue 3: I am observing significant amounts of a styrene-like by-product.
Causality: This issue is specific to syntheses that proceed via a Bischler-Napieralski mechanism. The key intermediate is a nitrilium salt, which can undergo a retro-Ritter reaction to eliminate a nitrile and form a stable, conjugated styrene derivative. This side reaction is evidence for the nitrilium intermediate's existence.[4][9][10]
Solutions:
-
Use a Nitrile Solvent: To suppress the retro-Ritter reaction, you can apply Le Chatelier's principle. Using the corresponding nitrile as the solvent can shift the equilibrium away from the elimination pathway.[4][9] However, this can be expensive depending on the nitrile required.
-
Change the Dehydrating Agent: The choice of condensing agent is critical. While strong dehydrating agents like P₂O₅ are effective, they can also promote the side reaction.[4][9] Milder reagents or alternative cyclization promoters may be beneficial. Recent literature has shown that using oxalyl chloride can form an N-acyliminium intermediate, which avoids the formation of the problematic nitrilium salt altogether.[4][9]
Optimized Protocols & Data
Table 1: Summary of Reaction Condition Optimization
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome | Reference |
| Solvent | Toluene (Non-polar) | DMSO (Polar Aprotic) | Reduced benzimidazole formation, improved yield. | [8] |
| Temperature | 100°C | 150°C | Increased reaction rate and conversion. | [6] |
| Base | None / Weak Base | DABCO / K₂CO₃ | Efficient deprotonation and cyclization. | [8] |
| Atmosphere | Air | Inert (Nitrogen/Argon) | Prevents degradation of sensitive reagents. | [6] |
Protocol 1: Optimized General Synthesis of this compound
This protocol is a generalized procedure based on common literature methods and should be adapted to your specific starting materials.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen), add the 2-amino-5-methylacetophenone derivative (1.0 eq).
-
Solvent & Reagents: Add dry DMSO as the solvent. Add the benzoyl equivalent (1.1 eq) and the chosen base (e.g., K₂CO₃, 1.5 eq).
-
Reaction: Heat the reaction mixture to 150°C and stir vigorously.
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material and the appearance of a new, UV-active spot corresponding to the product indicates progress.
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude solid from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel to obtain the pure this compound.[8]
Protocol 2: TLC Monitoring
-
Sample Prep: Using a capillary tube, take a small aliquot of the reaction mixture and dissolve it in a vial with a few drops of a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate alongside spots of your starting materials for reference.
-
Elution: Place the TLC plate in a chamber containing the chosen eluent system.
-
Visualization: After the solvent front has reached the top, remove the plate, dry it, and visualize the spots under a UV lamp. The product, containing the quinazoline core, should be UV active.
References
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]
-
PMC - NIH. (n.d.). 6-Methyl-2,4-diphenylquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Frontiers. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 6-methyl-2,4-diphenylquinazoline. Retrieved from [Link]
-
PMC - NIH. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
PMC - PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a. Retrieved from [Link]
-
ResearchGate. (n.d.). Rational design for 6‐methylquinazolin‐4(3H)‐one chemical derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]
-
Mini-Reviews in Organic Chemistry. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. Retrieved from [Link]
-
PMC - NIH. (n.d.). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). phenylquinazoline-4-tion with "soft" and "hard" methylation agents and. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Retrieved from [Link]
- Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin.
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
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"improving the selectivity of 6-Methyl-2-phenylquinazoline for its target"
Topic: Improving the Selectivity of 6-Methyl-2-phenylquinazoline for its Target
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinazoline Scaffold and the Selectivity Challenge
Welcome to the technical support center for this compound. The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs, particularly protein kinase inhibitors.[1][2] Its strength lies in its ability to mimic the adenine hinge-binding region of ATP. However, this very feature presents a significant challenge: because the ATP-binding site is conserved across hundreds of kinases, quinazoline-based inhibitors can exhibit polypharmacology, or "off-target" effects.[3][4]
Improving the selectivity of a compound like this compound—ensuring it potently inhibits its intended target while minimally affecting other proteins—is paramount for reducing potential toxicity and developing a clean pharmacological tool or therapeutic candidate.[5][6] This guide provides a structured, question-and-answer approach to troubleshoot common issues and outlines strategies to enhance the selectivity of your compound.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is inhibitor selectivity and how is it quantified?
A: Selectivity is a measure of a drug's ability to bind to its intended target with higher affinity than to other, unintended targets. It is not an absolute but a relative measure. Quantitatively, it's often expressed as a "selectivity ratio" or "selectivity index," calculated by dividing the potency (e.g., IC50 or Kᵢ) for an off-target by the potency for the on-target.
-
Selectivity Ratio = IC50 (Off-Target) / IC50 (On-Target)
A higher ratio indicates greater selectivity. For example, a compound with an on-target IC50 of 10 nM and an off-target IC50 of 1,000 nM has a selectivity ratio of 100, meaning it is 100-fold more selective for its intended target. It is best practice to profile inhibitors against a broad panel of related proteins (e.g., a kinome panel) to build a comprehensive selectivity profile.[4]
Q2: My initial screen shows this compound hits multiple kinases. Is this a true off-target effect or an experimental artifact?
A: This is a critical first question. Apparent promiscuity can arise from several sources that are not true molecular inhibition.[7]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. This behavior is a common source of false positives.[7]
-
Assay Interference: The compound might interfere with the assay technology itself. For instance, it could be inherently fluorescent in a fluorescence-based assay or quench a luminescent signal in an assay like Promega's ADP-Glo™.[7][8]
-
High Compound Concentration: Using concentrations significantly above the on-target Kᵢ (e.g., >10 µM) increases the likelihood of observing non-specific or weak off-target binding.[9]
-
Assay Conditions (for Kinases): Using an ATP concentration significantly below the Michaelis-Menten constant (Kₘ) can make inhibitors appear more potent and less specific.[6][10]
To differentiate, you should run counter-screens and control experiments. (See Troubleshooting Guide below).
Q3: What are the most probable off-targets for a quinazoline-based inhibitor?
A: Given the quinazoline scaffold's function as an ATP-competitive inhibitor, the most likely off-targets are other ATP-binding proteins, primarily protein kinases.[11] The human kinome has over 500 members, many with structurally similar ATP pockets. Other ATP-utilizing enzyme families, such as ATPases and certain metabolic enzymes, could also be potential off-targets. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the quinazoline ring are crucial for directing selectivity.[12][13]
Troubleshooting Guide: From Assessment to Optimization
This section addresses specific issues you may encounter and provides actionable steps to resolve them.
Section 1: Characterizing the Selectivity Profile
Issue 1: I have inconsistent IC50 values for my on-target and potential off-targets across different assays.
-
Possible Cause: Discrepancies in assay format and conditions. A binding assay (measuring Kᵢ or Kᴅ) will yield different values than a functional enzymatic assay (measuring IC50), which is dependent on substrate and ATP concentrations.[6]
-
Troubleshooting Steps:
-
Standardize Conditions: When comparing kinases, ensure the ATP concentration is consistent relative to each enzyme's Kₘ,ATP. Many commercial profiling services offer assays at a fixed ATP concentration (e.g., 10 µM) or at the apparent Kₘ for each kinase.[10]
-
Orthogonal Assays: Confirm key on- and off-target hits using a different assay modality. For example, if your primary screen was a fluorescence-based activity assay, validate the results with a direct binding assay like KiNativ™ or a radiometric assay, which is often considered the "gold standard."[10][14]
-
Check Compound Integrity: Confirm the purity and stability of your this compound stock. Degradation can lead to inconsistent results.[15]
-
Section 2: Strategies for Improving Selectivity
Issue 2: My compound is potent, but a kinome screen reveals significant inhibition of several closely related kinases. How can I improve its selectivity?
This is the central challenge. Improving selectivity requires a multi-pronged approach involving computational chemistry, medicinal chemistry, and biophysical validation.
-
Rationale: Computational methods can predict potential off-targets and guide the rational design of more selective analogs by identifying subtle differences in the target binding sites.[16][17]
-
Recommended Actions:
-
Homology Modeling & Docking: If a crystal structure of your primary target exists, perform molecular docking studies with this compound to understand its binding mode. Then, build homology models of your key off-targets and dock the compound into their binding sites. Compare the interactions. Are there differences in nearby pockets or specific residues that can be exploited?[18]
-
Reverse Docking/Target Fishing: Use the structure of this compound as a query to screen against a database of protein structures (e.g., the PDB). This can uncover unexpected off-targets that may not be present in your experimental screening panel.[16]
-
Selectivity Prediction Tools: Utilize computational platforms that compare binding site microenvironments across the kinome to predict cross-reactivity.[17]
-
-
Rationale: Systematically modifying the this compound scaffold can introduce chemical groups that enhance interactions with the on-target protein while creating steric or electronic clashes with off-target proteins.[12][19] The key is to exploit non-conserved residues or pockets in the vicinity of the ATP-binding site.[3]
-
Diagram of the this compound Scaffold for SAR Exploration:
Caption: Key positions on the this compound scaffold for SAR exploration.
-
Recommended Actions & SAR Table: Focus modifications on the key positions identified in the diagram. Below is a hypothetical SAR table illustrating the thought process.
| Modification Site | Moiety Added | Rationale | Expected Impact on Selectivity |
| C4-Position | Aniline, Piperazine | Often points towards the solvent front. Can be modified to improve solubility and engage with surface residues unique to the target.[20] | High potential. Can introduce selectivity by interacting with the "gatekeeper" residue.[5] |
| C2-Phenyl Ring | meta or para substitutions (e.g., -OCH₃, -Cl, -CF₃) | Explores deeper pockets adjacent to the ATP site. Substitutions can be tailored to fit the unique topology of the target.[21] | High potential. Can be a primary driver of both potency and selectivity. |
| C6-Methyl Group | Replace with -H, -Cl, -OCH₃ | The existing methyl group already probes a specific pocket. Altering its size and electronics can fine-tune the fit for the on-target vs. off-targets.[22] | Moderate to high potential. Small changes can have a significant impact. |
| C7-Position | Small alkoxy or aminoalkoxy groups | Often used to enhance solubility and cellular permeability, but can also form key hydrogen bonds with non-conserved residues.[12] | Moderate potential. Primarily for optimizing drug-like properties but can contribute to selectivity. |
-
Rationale: Once you have synthesized new analogs, you must validate that they engage the target in a cellular context and that the improved biochemical selectivity translates to a more precise cellular effect.
-
Recommended Actions:
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures target engagement in intact cells or cell lysates by assessing the thermal stabilization of the target protein upon ligand binding. It is an invaluable tool for confirming that your compound hits its intended target in a complex biological milieu.[15]
-
Phospho-protein Western Blotting: If your target is a kinase, analyze the phosphorylation status of its direct downstream substrate in a cellular model. A selective inhibitor should reduce phosphorylation of the on-target's substrate without affecting substrates of known off-targets.[23]
-
Phenotypic Screening: Test your new analogs in cell lines that are known to be dependent on your target versus cell lines that are not. A highly selective compound should show a significant difference in anti-proliferative activity between these lines.
-
-
Workflow for Improving Inhibitor Selectivity:
Caption: A workflow for systematically improving small molecule inhibitor selectivity.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using ADP-Glo™ Assay
This protocol describes a general method for assessing inhibitor selectivity against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution plate in DMSO to achieve final assay concentrations (e.g., from 10 µM to 0.1 nM).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution for each kinase in your panel. Commercial kits often provide these pre-mixed.[8]
-
Add 25 nL of your compound from the dilution plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells with no enzyme as a "background" control (0% activity).
-
Add 2.5 µL of 2x ATP solution to initiate the reaction. The final ATP concentration should be at or near the Kₘ for each respective kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background control signal from all other wells.
-
Normalize the data to the "no inhibition" control to calculate the percent inhibition for each concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Calculate selectivity ratios by comparing on-target and off-target IC50 values.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses whether your compound binds to its target in intact cells.
-
Cell Culture and Treatment:
-
Culture cells known to express your target protein to ~80% confluency.
-
Treat cells with your compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours under normal culture conditions.
-
-
Heating Step:
-
Harvest the cells by trypsinization and wash with PBS. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated (room temperature) control.
-
-
Cell Lysis:
-
Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.
-
-
Separation of Soluble and Precipitated Protein:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains the aggregated/precipitated protein.
-
-
Protein Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or another protein quantification method (e.g., ELISA).
-
-
Data Analysis:
-
For each treatment condition, plot the percentage of soluble target protein against the temperature.
-
Binding of your compound will stabilize the target protein, resulting in a rightward shift of the melting curve compared to the vehicle control. The magnitude of this shift indicates the strength of target engagement.
-
References
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Khan, I., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to 6-Methyl-2-phenylquinazoline and Other Quinazoline Derivatives for Therapeutic Research
Introduction
The quinazoline scaffold, a bicyclic heterocycle formed by the fusion of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This structural motif is a cornerstone of several FDA-approved drugs, particularly in oncology, such as gefitinib, erlotinib, and afatinib, which have revolutionized the treatment of certain cancers by acting as targeted kinase inhibitors.
This guide provides an in-depth comparative analysis of a specific, yet representative, member of this class—6-Methyl-2-phenylquinazoline —against other notable quinazoline derivatives. We will delve into a structure-activity relationship (SAR) analysis, compare performance across key therapeutic areas using experimental data, and provide detailed protocols to ensure the reproducibility and validation of these findings. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced yet critical structural modifications that dictate the therapeutic potential of quinazoline-based compounds.
The Quinazoline Core: A Platform for Diverse Biological Activity
The versatility of the quinazoline core lies in its ability to be functionalized at various positions, primarily C2, C4, and on the fused benzene ring (positions C5-C8). These substitutions profoundly influence the molecule's steric and electronic properties, enabling it to interact with a wide range of biological targets.
-
Anticancer Activity : The most celebrated application of quinazolines is in cancer therapy. Many derivatives function as potent inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and proliferation.[4]
-
Antimicrobial Activity : Various quinazoline derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2][5] Their mechanisms often involve the inhibition of essential microbial enzymes like dihydrofolate reductase (DHFR).[6]
-
Anti-inflammatory Activity : Certain quinazolinones, a related subclass, have shown potent anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Focus Molecule: this compound

Figure 1. Chemical Structure of this compound (CAS: 121910-86-9).
The focus of our comparative study, this compound, possesses a simple yet defining architecture: a phenyl group at the C2 position and a methyl group at the C6 position. While specific biological data for this exact molecule is limited in publicly accessible literature, its structure allows for a robust predictive analysis based on well-established Structure-Activity Relationships (SAR) of the quinazoline family.
-
The 2-phenyl group is a common feature in many biologically active quinazolines, contributing to hydrophobic interactions within target binding sites.[7]
-
The 6-methyl group is an electron-donating group that can influence the electron density of the heterocyclic system and provide a steric anchor point, potentially enhancing selectivity for certain enzymes. SAR studies have shown that small, lipophilic groups at the C6 position can increase inhibitory potency against targets like EGFR.[4]
Comparative Analysis: Performance Across Therapeutic Areas
To contextualize the potential of this compound, we will compare its structural features and predicted activity with other well-characterized derivatives in three key areas: anticancer, antimicrobial, and anti-inflammatory activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of a quinazoline derivative is highly dependent on the nature and position of its substituents.
-
At Position 2 : While our focus molecule has a phenyl group, replacing it with a substituted aniline (as in 4-anilinoquinazolines) is a key feature of many EGFR inhibitors. 2-amino substituted quinazolin-4(3H)-ones have also shown potent antibacterial activity.[8]
-
At Position 4 : The absence of a substituent at C4 in this compound is a key differentiator from the highly potent 4-anilinoquinazoline EGFR inhibitors. This suggests it may not be a potent EGFR inhibitor but could target other pathways.
-
At Position 6 : The methyl group is a small, lipophilic substituent. Studies on other quinazolines show that substitutions at this position are critical. For instance, 6-alkoxy groups are found in potent antitumor agents, while 6-bromo or 6-iodo substitutions can enhance antimicrobial or anti-inflammatory effects.[2][5][9]
I. Anticancer Activity
The primary mechanism for many anticancer quinazolines is the inhibition of protein kinases. However, derivatives like 2-phenylquinazolines have also been shown to act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis.[10][11][12][13]
Below is a comparison of IC₅₀ values for various 2-phenylquinazoline derivatives against common cancer cell lines.
| Compound ID | 2-Position Substituent | 6-Position Substituent | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Phenyl | Methyl | - | Predicted Moderate | SAR-based |
| ARV-2 | Benzotriazole-substituted Phenyl | H | MCF-7 (Breast) | 3.16 | [10][11][12] |
| ARV-2 | Benzotriazole-substituted Phenyl | H | HeLa (Cervical) | 5.31 | [10][11][12] |
| Compound 12b | Substituted Phenyl | Phenyl | HeLa (Cervical) | 0.50 - 3.58 | [14] |
| Compound 12f | Substituted Phenyl | Phenyl | MCF-7 (Breast) | 0.33 - 7.10 | [14] |
This table illustrates that modifications to the 2-phenyl ring and substitutions on the quinazoline core can yield compounds with potent, low-micromolar anticancer activity.
Mechanistic Pathway: Tubulin Polymerization Inhibition
II. Antimicrobial Activity
Quinazoline derivatives are effective antimicrobial agents, often targeting bacterial cell wall synthesis or folate metabolism. The 2-phenyl group is a common feature in compounds active against both Gram-positive and Gram-negative bacteria.
The table below compares the Minimum Inhibitory Concentration (MIC) of various quinazoline derivatives.
| Compound Class | Key Structural Features | Target Organism | MIC (µg/mL) | Reference |
| This compound | 2-Phenyl, 6-Methyl | S. aureus | Predicted Active | SAR-based |
| 2-Phenyl-3-substituted quinazolin-4(3H)-ones | 2-Phenyl, 3-Arylideneamino | S. aureus | Potent (0.1-0.2) | [6] |
| 2-Phenyl-3-substituted quinazolin-4(3H)-ones | 2-Phenyl, 3-Arylideneamino | E. coli | Moderate (0.5-2.0) | [6] |
| 2-(amino)quinazolin-4(3H)-one (6y) | 2-(3,4-difluorobenzylamine), 7-chloro | MRSA | 0.02 | [8] |
| 2-Methyl-quinazolin-4(3H)-ones | 6-Bromo, 3-(4'-morpholino-phenyl) | B. subtilis | Significant Activity | [9] |
The data suggests that while the 2-phenyl scaffold is effective, further substitutions at positions 3 and on the benzene ring are crucial for achieving high potency, especially against resistant strains like MRSA.[8]
Experimental Protocols
To ensure scientific integrity, we provide detailed methodologies for key evaluative assays. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: General Synthesis of 2-Substituted Quinazolines
This protocol describes a common method for synthesizing the quinazoline core, which can be adapted for this compound by starting with 2-amino-5-methylbenzonitrile.
Step-by-Step Methodology:
-
Grignard Reaction: To a solution of the appropriate 2-aminobenzonitrile (e.g., 2-amino-5-methylbenzonitrile) in anhydrous tetrahydrofuran (THF), add the Grignard reagent (e.g., phenylmagnesium bromide) dropwise at 0°C. The reaction is stirred at room temperature for 2-4 hours. Causality: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group.
-
Hydrolysis: The reaction mixture is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). Causality: The acidic workup hydrolyzes the intermediate imine to form the corresponding ketone.
-
Cyclization: The crude 2-aminophenyl ketone obtained is mixed with ammonium formate and formamide. The mixture is heated to 150-180°C for 4-6 hours. Causality: This is a cyclocondensation reaction where the ketone and the amino group react with formamide, which serves as a source of the remaining carbon and nitrogen atoms needed to form the pyrimidine ring of the quinazoline.
-
Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed, and purified, typically by recrystallization or column chromatography, to yield the final 2-substituted quinazoline.
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment. Causality: This initial period ensures cells are in a logarithmic growth phase before treatment.
-
Compound Treatment: The synthesized quinazoline derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours. A control group is treated with DMSO-containing medium only. Causality: A dose-response curve is necessary to determine the concentration at which the compound exerts its cytotoxic effect.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals. Causality: DMSO is a solubilizing agent that allows for the spectrophotometric quantification of the for-d product.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.
Conclusion and Future Perspectives
This guide establishes that while This compound itself is not extensively characterized, its core structure places it within a therapeutically significant chemical space. Based on robust structure-activity relationship data from related analogues, it is predicted to possess moderate anticancer and antimicrobial properties.
The comparative analysis reveals several key takeaways for researchers:
-
The 2-phenylquinazoline scaffold is a viable starting point for developing anticancer agents that act as tubulin polymerization inhibitors.[10][11][12][13]
-
To achieve high potency, especially in anticancer applications, derivatization of the 2-phenyl ring or the introduction of key functional groups at other positions (e.g., a 4-anilino group for EGFR inhibition) is critical.[4]
-
For antimicrobial development, substitutions at the C3, C6, and C7 positions with groups like halogens, morpholine, or other heterocyclic moieties can dramatically enhance potency and broaden the spectrum of activity.[5][8][9]
Future research should focus on the synthesis and direct biological evaluation of this compound and its novel derivatives. Exploring substitutions on the 2-phenyl ring (e.g., with benzotriazoles or flexible amino chains) and at the C4 position could yield next-generation therapeutic agents with enhanced potency and novel mechanisms of action.
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Validating the Anticancer Activity of 6-Methyl-2-phenylquinazoline: A Comparative Guide Against Known PI3K/Akt Pathway Inhibitors
This guide provides a comprehensive framework for validating the anticancer potential of a novel compound, 6-Methyl-2-phenylquinazoline, by comparing its activity against established inhibitors of the PI3K/Akt signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the validation process.
Introduction: The Rationale for Investigating this compound
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] Many established anticancer drugs, such as gefitinib and erlotinib, are based on the quinazoline core and function by inhibiting receptor tyrosine kinases (RTKs) like EGFR.[2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3][4]
The compound this compound has been synthesized as a novel derivative with potential anticancer properties. Its structural similarity to other biologically active quinazolines suggests it may exert its effects by modulating key signaling pathways implicated in cancer progression. This guide outlines a systematic approach to validate its anticancer activity, specifically focusing on its potential to inhibit the PI3K/Akt pathway, a mechanism shared by several quinazoline-based compounds.[5][6]
To rigorously assess the efficacy of this compound, we will compare its performance against two well-characterized inhibitors of the PI3K/Akt pathway:
-
Copanlisib: A pan-PI3K inhibitor approved by the FDA for the treatment of certain lymphomas. It targets all four class I PI3K isoforms (α, β, δ, γ).[7][8]
-
Ipatasertib: An ATP-competitive AKT inhibitor that has been evaluated in numerous clinical trials for various cancers.[3]
This comparative approach will allow for a robust evaluation of the potency and potential mechanism of action of our novel compound.
Experimental Design & Methodologies
The following sections detail the step-by-step protocols for a series of experiments designed to compare the anticancer activity of this compound with Copanlisib and Ipatasertib. The human breast cancer cell line MCF-7, which is known to have a constitutively active PI3K/Akt pathway, will be used as the primary model system.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]
Experimental Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well microplate at a density of 5 × 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Copanlisib, and Ipatasertib in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the respective compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Experimental Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC₅₀ concentrations of this compound, Copanlisib, and Ipatasertib (as determined by the MTT assay) for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible. Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Diagram: Apoptosis Detection Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Pathway Modulation Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of cell or tissue homogenate.[13] We will use this method to assess the phosphorylation status of key proteins in the PI3K/Akt pathway, namely Akt (at Ser473) and its downstream effector S6 Ribosomal Protein (at Ser235/236), to determine if this compound inhibits the pathway.
Experimental Protocol:
-
Cell Lysis: Treat MCF-7 cells with the test compounds for a shorter duration (e.g., 2-4 hours) to observe direct effects on signaling. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[14][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle shaking.[14][15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody host species for 1 hour at room temperature.[14]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.
Diagram: PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway and inhibitor targets.
Comparative Data Analysis (Hypothetical)
The following tables summarize hypothetical data from the described experiments to illustrate how the results would be presented for a comparative analysis.
Table 1: Cell Viability (IC₅₀ Values)
| Compound | IC₅₀ in MCF-7 cells (µM) |
| This compound | 8.5 |
| Copanlisib | 0.5 |
| Ipatasertib | 2.1 |
Table 2: Apoptosis Induction at IC₅₀ Concentrations (24 hours)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound | 55.8 | 30.5 | 13.7 |
| Copanlisib | 52.1 | 35.2 | 12.7 |
| Ipatasertib | 58.9 | 28.6 | 12.5 |
Table 3: Western Blot Densitometry Analysis (Fold Change vs. Control)
| Treatment | p-Akt (Ser473) / Total Akt | p-S6 (Ser235/236) / Total S6 |
| Vehicle Control | 1.00 | 1.00 |
| This compound | 0.35 | 0.42 |
| Copanlisib | 0.15 | 0.21 |
| Ipatasertib | 0.95 | 0.38 |
Discussion and Interpretation
Based on our hypothetical data, this compound demonstrates notable anticancer activity against the MCF-7 breast cancer cell line.
-
Cell Viability: The IC₅₀ value of 8.5 µM indicates that this compound is cytotoxic to MCF-7 cells, although it is less potent than the established inhibitors Copanlisib (0.5 µM) and Ipatasertib (2.1 µM). This is an expected outcome for a novel compound in early-stage validation.
-
Apoptosis Induction: Treatment with this compound at its IC₅₀ concentration led to a significant increase in the percentage of apoptotic cells, comparable to the effects of Copanlisib and Ipatasertib. This suggests that the observed reduction in cell viability is, at least in part, due to the induction of programmed cell death.
-
Pathway Modulation: The Western blot analysis provides crucial mechanistic insights. This compound significantly reduced the phosphorylation of both Akt and its downstream target S6. This pattern of inhibition is similar to that of Copanlisib, which targets PI3K upstream of Akt. In contrast, Ipatasertib, an Akt inhibitor, would be expected to reduce S6 phosphorylation but not necessarily Akt phosphorylation itself (as it is the target). Our hypothetical data for Ipatasertib reflects this, showing a strong decrease in p-S6 but not p-Akt. The observed reduction in p-Akt by this compound strongly suggests that its mechanism of action involves inhibition of the PI3K/Akt pathway at or upstream of Akt, warranting further investigation into its direct targets.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for the initial validation of the anticancer activity of this compound. The hypothetical results presented herein suggest that this novel compound is a promising candidate for further development. It effectively reduces cancer cell viability, induces apoptosis, and appears to exert its effects through the inhibition of the PI3K/Akt signaling pathway. Future studies should focus on direct enzyme inhibition assays to confirm its molecular target(s) within this pathway and in vivo studies to evaluate its efficacy and safety in preclinical models.
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A Comparative Analysis of 6-Methyl-2-phenylquinazoline and Gefitinib: From Foundational Scaffold to Clinical Powerhouse
A Technical Guide for Researchers in Oncology Drug Discovery
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2] Its dysregulation is a key driver in the pathogenesis of several solid tumors, most notably non-small cell lung cancer (NSCLC).[1] The development of small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized treatment paradigms for patients with specific EGFR mutations.[3][4] Gefitinib (Iressa®), a first-generation EGFR TKI, represents a landmark achievement in this area.[5] This guide provides a comparative analysis of gefitinib against 6-Methyl-2-phenylquinazoline, a representative of the foundational quinazoline scaffold from which many EGFR inhibitors are derived.[3][4][6]
This analysis will delve into a structural comparison, elucidate the well-established mechanism of action of gefitinib, and explore the therapeutic potential of the quinazoline core. By presenting comparative experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the evolution from a basic chemical moiety to a clinically effective therapeutic agent.
Structural and Mechanistic Divergence: The Basis of Potency and Selectivity
Gefitinib's chemical architecture is a testament to the power of structure-based drug design, building upon the fundamental quinazoline core.[6][7] In contrast, this compound offers a simpler, yet informative, structural starting point.
This compound embodies the basic quinazoline heterocycle, featuring a phenyl group at the 2-position and a methyl group at the 6-position. This core structure is a common feature in many kinase inhibitors.[6][8]
Gefitinib , on the other hand, is a more complex 4-anilinoquinazoline derivative.[5] Its key structural features include:
-
A 4-(3-chloro-4-fluoroanilino) group, crucial for its high-affinity binding to the ATP pocket of the EGFR tyrosine kinase domain.
-
A 7-methoxy group.
-
A 6-(3-morpholinopropoxy) side chain, which enhances its pharmacological properties.
The primary mechanism of action for gefitinib is the competitive inhibition of ATP binding to the EGFR tyrosine kinase domain.[9] This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation, survival, and metastasis, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2] Gefitinib exhibits particular potency against tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[10][11]
While specific data for this compound as an EGFR inhibitor is not extensively documented in publicly available literature, the broader class of 2,4-disubstituted and other quinazoline derivatives has been widely explored for this activity.[3][12][13] Structure-activity relationship (SAR) studies consistently demonstrate that modifications at the 4-position, such as the anilino group in gefitinib, are critical for potent EGFR inhibition.[3][6] Therefore, this compound would be predicted to have significantly lower, if any, direct inhibitory activity against EGFR compared to gefitinib.
EGFR Signaling Pathway and Gefitinib's Point of Intervention
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds (this compound and gefitinib) in a suitable buffer (e.g., 1% DMSO).
-
Dilute recombinant human EGFR kinase and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted test compound or control.
-
Add 10 µL of the substrate/ATP mixture to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for Cell Viability Assay
Procedure:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549, PC-9) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
-
Conclusion
The comparative analysis of this compound and gefitinib underscores the critical role of structural complexity and targeted design in the development of effective kinase inhibitors. While the simple quinazoline scaffold provides a valuable starting point for medicinal chemistry efforts, it lacks the necessary substitutions to confer potent and selective inhibitory activity against EGFR. Gefitinib, with its optimized 4-anilino substitution and other key functional groups, exemplifies how the foundational quinazoline core can be elaborated into a clinically impactful therapeutic. This guide highlights the importance of a multi-faceted experimental approach, from biochemical assays to cell-based studies, in characterizing the activity of potential drug candidates and advancing the field of targeted oncology.
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MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Retrieved from [Link]
-
National Institutes of Health. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). National Institutes of Health. Retrieved from [Link]
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MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Retrieved from [Link]
-
PubMed. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... ResearchGate. Retrieved from [Link]
-
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Bentham Science. (n.d.). Novel Substituted Quinazolines for Potent EGFR Tyrosine Kinase Inhibitors. Bentham Science. Retrieved from [Link]
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Retrieved from [Link]
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National Institutes of Health. (n.d.). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. National Institutes of Health. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Methyl-2-phenylquinazoline
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as 6-Methyl-2-phenylquinazoline, a molecule of interest within the broader class of quinazoline derivatives known for their diverse pharmacological activities, establishing robust and reliable analytical methods is a cornerstone of the development pipeline.[1][2] This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantitative analysis of this compound. Furthermore, it details the critical process of cross-validation, ensuring consistency and reliability of data when analytical methods are transferred between laboratories or when a new method is introduced to replace an existing one.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding in regulatory expectations and practical, field-tested insights into experimental design and execution. The protocols and validation strategies described herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on analytical method validation.[3][4][5][6][7][8][9]
The Imperative of Cross-Validation
Cross-validation is the systematic process of comparing the results from two distinct analytical methods to ensure they are equivalent and can be used interchangeably.[10][11] This becomes essential in several scenarios common in drug development:
-
Method Transfer: When an analytical method is transferred from a research and development lab to a quality control (QC) lab.
-
Method Update: When an existing analytical method is updated or replaced with a newer, more efficient, or more sensitive technology.
-
Inter-laboratory Studies: When different laboratories are involved in the analysis of samples from the same clinical trial.[12]
The objective is to demonstrate that any differences in the analytical results are within acceptable, predefined limits, thereby ensuring the continuity and integrity of the data throughout the lifecycle of the drug product.[6]
Analytical Methodologies for this compound
Given the chemical structure of this compound, which possesses chromophores and is readily ionizable, both HPLC-UV and LC-MS are suitable analytical techniques. The choice between them often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, widely used, and cost-effective technique for the quantification of active pharmaceutical ingredients (APIs).[13][14][15] For this compound, a reversed-phase HPLC method is appropriate.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). For basic compounds like quinazolines that can exhibit peak tailing, a column with end-capping or one specifically designed for basic compounds is recommended to minimize interactions with residual silanol groups.[16]
-
Mobile Phase: A gradient elution of acetonitrile and water (both containing 0.1% formic acid to improve peak shape). The gradient program should be optimized to ensure adequate separation of the analyte from any potential impurities or degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by obtaining the UV spectrum of this compound and selecting the wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample preparation procedure will depend on the matrix (e.g., bulk drug substance, formulated product). It may involve dissolution, extraction, and filtration to ensure the sample is free of particulates before injection.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it particularly useful for the analysis of low-concentration samples or complex matrices.[17][18]
1. Instrumentation:
-
UHPLC or HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
The chromatographic conditions (column, mobile phase, flow rate, column temperature) can be similar to the HPLC-UV method, although they are often optimized for faster analysis times with UHPLC systems.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+), as the quinazoline nitrogen atoms are readily protonated.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the protonated molecular ion ([M+H]⁺) of this compound. For enhanced selectivity, Multiple Reaction Monitoring (MRM) can be used on a triple quadrupole instrument, monitoring a specific fragmentation transition.
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature to achieve maximum signal intensity for the analyte.
4. Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but the concentration range for calibration standards will typically be much lower due to the higher sensitivity of the LC-MS technique.
Cross-Validation: The Experimental Design
The cross-validation study should be designed to compare the performance of the two analytical methods. This involves analyzing a set of samples using both the "reference" method (the original, validated method) and the "comparator" method (the new or transferred method).[10]
Cross-Validation Workflow
Caption: A workflow diagram illustrating the key phases and steps involved in the cross-validation of analytical methods.
Key Validation Parameters for Comparison
The following parameters, as defined by ICH Q2(R2), should be assessed for both methods during the cross-validation study.[3][19][20]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Comparison of Expected Performance
The following table summarizes the expected performance characteristics of the HPLC-UV and LC-MS methods for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS | Rationale for Difference |
| Specificity | Good | Excellent | Mass spectrometry provides an additional dimension of selectivity based on the mass-to-charge ratio of the analyte. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are expected to exhibit excellent linearity over their respective ranges. |
| Range | µg/mL to mg/mL | ng/mL to µg/mL | LC-MS is significantly more sensitive, allowing for a lower quantification range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods should demonstrate high accuracy when properly validated. |
| Precision (%RSD) | < 2% | < 2% | Both methods are capable of high precision. |
| LOQ | ~0.1 µg/mL | ~1 ng/mL | The superior sensitivity of the mass spectrometer results in a much lower limit of quantitation. |
Statistical Analysis of Cross-Validation Data
A crucial part of the cross-validation is the statistical analysis of the data obtained from both methods. While simple correlation may be tempting, it is not sufficient to establish equivalence. A more rigorous approach involves equivalence testing and the use of Bland-Altman plots to assess the agreement between the two methods.[12][21]
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Evaluating the Target Specificity of 6-Methyl-2-phenylquinazoline: A Comparative Guide for Researchers
In the landscape of modern drug discovery, the precise identification of a small molecule's biological target is paramount. This guide provides a comprehensive framework for evaluating the target specificity of 6-Methyl-2-phenylquinazoline , a member of the quinazoline chemical class known for its broad spectrum of biological activities.[1][2] For drug development professionals and researchers, understanding not just if a compound is active, but how selectively it engages its intended target, is critical for predicting efficacy and minimizing off-target toxicities.[3][4]
This document will navigate the essential experimental workflows to profile the target engagement of this compound. To provide a robust comparative context, we will benchmark its performance against two well-characterized drugs that also feature the quinazoline or a related heterocyclic scaffold but are known for their high specificity towards distinct target classes:
-
Gefitinib (Iressa®): An established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[3]
-
Olaparib (Lynparza®): A potent Poly (ADP-ribose) polymerase (PARP) inhibitor.[1][3]
By employing a multi-pronged approach encompassing broad-panel kinase screening, direct cellular target engagement assays, and unbiased proteome-wide profiling, researchers can build a detailed and reliable specificity profile for this compound.
The Rationale Behind a Multi-Pronged Approach to Specificity Profiling
A single experimental method is rarely sufficient to definitively establish the specificity of a novel compound. Each technique possesses inherent strengths and limitations. Therefore, a consolidated strategy is essential for a self-validating system of protocols.
-
In Vitro Kinase Profiling offers a broad yet somewhat artificial assessment of a compound's activity against a large panel of purified enzymes. It is an excellent primary screen to identify potential kinase targets.
-
Cellular Thermal Shift Assay (CETSA®) provides evidence of direct target engagement within the complex milieu of a living cell, offering a more physiologically relevant validation of in vitro findings.[5][6]
-
Chemical Proteomics casts the widest net, enabling an unbiased, proteome-wide search for potential binding partners, which is invaluable for uncovering unexpected off-targets.[7][8][9]
Below is a logical workflow for assessing the target specificity of a novel compound like this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Part 3: Chemical Proteomics for Unbiased Target Identification
To comprehensively assess specificity, an unbiased approach is necessary to identify potential off-targets that would be missed by candidate-driven methods. Chemical proteomics serves this purpose by using the small molecule itself as a "bait" to capture its interacting proteins from a complex cell lysate. [7][8][9]
Experimental Protocol: Affinity-Based Protein Profiling
This protocol requires the synthesis of a derivatized version of this compound with a linker and an affinity tag (e.g., biotin).
-
Probe Synthesis: Synthesize a biotinylated version of this compound. It is crucial to test that this modification does not abrogate its biological activity.
-
Cell Lysis: Prepare a native cell lysate from a relevant cell line.
-
Affinity Pulldown: Incubate the cell lysate with the biotinylated probe immobilized on streptavidin beads. To distinguish specific binders from non-specific ones, perform a competition experiment by co-incubating with an excess of the free, untagged this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were significantly enriched in the probe pulldown compared to the competed pulldown and control beads. These are the high-confidence interactors.
Comparative Data Summary (Hypothetical)
| Compound | High-Confidence Binding Partners (Identified by LC-MS/MS) |
| This compound | EGFR, CDK2, MAPK1 |
| Gefitinib | EGFR |
| Olaparib | PARP-1, PARP-2 |
This hypothetical result would suggest that while this compound engages the intended target (EGFR, as validated by CETSA), it may also have off-target activity on CDK2 and MAPK1, making it less specific than Gefitinib.
Conclusion
Evaluating the target specificity of a novel compound like this compound is a multifaceted process that requires the integration of data from orthogonal experimental approaches. By systematically employing in vitro kinase profiling, cellular target engagement assays like CETSA, and unbiased chemical proteomics, researchers can build a robust and reliable specificity profile. This comprehensive understanding is indispensable for advancing a compound through the drug discovery pipeline, enabling informed decisions about its therapeutic potential and potential liabilities. The comparative framework presented here, using well-characterized drugs as benchmarks, provides a rigorous methodology for achieving this critical goal.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-2-phenylquinazoline Analogs
For researchers and professionals in drug development, the quinazoline scaffold represents a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subset: 6-Methyl-2-phenylquinazoline analogs. By examining how subtle molecular modifications influence biological activity, we aim to provide actionable insights for the rational design of next-generation quinazoline-based therapeutics.
The strategic placement of a methyl group at the 6-position and a phenyl ring at the 2-position of the quinazoline core creates a unique chemical space. This guide will dissect the impact of these core features and explore how further substitutions on this scaffold modulate activity, primarily focusing on anticancer and kinase inhibitory effects, with additional commentary on antimicrobial potential.
The Quinazoline Core: A Foundation for Diverse Biological Activity
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline core and function as potent kinase inhibitors in cancer therapy.[1][2][7]
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline and appended rings.[3] Our focus here is to delineate the specific contributions of the 6-methyl and 2-phenyl groups and the subsequent impact of further analoging efforts.
Core Feature Analysis: The Significance of the 6-Methyl and 2-Phenyl Moieties
The 2-Phenyl Group: A Key Interaction Motif
The presence of a phenyl group at the 2-position of the quinazoline scaffold is a common feature in many biologically active analogs. This aromatic ring can engage in various non-covalent interactions with biological targets, including hydrophobic and π-π stacking interactions, which are crucial for binding affinity and selectivity. The substitution pattern on this phenyl ring can further fine-tune the electronic and steric properties of the molecule, significantly impacting its pharmacological profile.
The 6-Methyl Group: Modulating Potency and Selectivity
Substitutions at the 6-position of the quinazoline ring have been shown to play a critical role in modulating the activity of these compounds, particularly as kinase inhibitors.[8] The introduction of a methyl group at this position can influence the molecule's interaction with the target protein in several ways:
-
Steric Effects: The methyl group can provide a steric anchor, orienting the molecule within the binding pocket and potentially enhancing interactions of other substituents.
-
Electronic Effects: As an electron-donating group, the methyl group can subtly alter the electron density of the quinazoline ring system, which may affect its binding properties.
-
Hydrophobic Interactions: The methyl group can participate in hydrophobic interactions with nonpolar residues in the active site of the target enzyme.
For instance, in the context of cdc2-like kinase (Clk) inhibitors, substitutions at the 6-position of the quinazoline core were found to be crucial for activity.[9][10] While the specific contribution of a methyl group in a 2-phenylquinazoline context requires direct comparative data, the general importance of substitution at this position is well-established.
Comparative SAR Analysis of this compound Analogs
This section will compare the biological activities of various this compound analogs based on available experimental data. The primary focus will be on their anticancer and kinase inhibitory activities.
Anticancer Activity: Targeting Kinases
The quinazoline scaffold is a well-established pharmacophore for the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] SAR studies on various quinazoline derivatives have revealed key structural requirements for potent EGFR inhibition.[1]
While direct and extensive SAR studies exclusively on this compound analogs are not compiled in a single source, we can infer trends from broader studies on quinazoline derivatives. For example, studies on 4-anilinoquinazoline derivatives have shown that substitutions at the 6- and 7-positions are critical for activity.[1][8] The presence of small, lipophilic groups at these positions can enhance binding to the ATP-binding site of EGFR.
The following table summarizes hypothetical comparative data based on general SAR principles observed in the literature for quinazoline-based kinase inhibitors.
| Analog | Modification | Target Kinase | IC50 (nM) | Comment | Reference |
| Parent Scaffold | This compound | EGFR | >1000 | Baseline activity | Inferred |
| Analog A | Addition of 4-anilino group | EGFR | 50 | The 4-anilino moiety is a key pharmacophore for EGFR inhibition. | [1] |
| Analog B | Analog A + 3'-chloro on anilino ring | EGFR | 25 | Electron-withdrawing groups on the anilino ring often enhance potency. | [1] |
| Analog C | Analog A + 3',4'-dichloro on anilino ring | EGFR | 15 | Further substitution can optimize binding interactions. | [1] |
| Analog D | Modification of the 2-phenyl ring to 2-(3,4,5-trimethoxyphenyl) | Tubulin | Varies | The trimethoxyphenyl moiety is a known feature of tubulin inhibitors. | [11] |
Key Insights:
-
The unsubstituted this compound core is generally not a potent kinase inhibitor. The introduction of a substituted amino group at the 4-position is a critical determinant of anti-EGFR activity.[1]
-
Modifications on the 4-anilino moiety significantly impact potency. Electron-withdrawing substituents are often favorable.[1]
-
The 6-methyl group likely contributes to the overall binding affinity through hydrophobic interactions within the kinase domain.
Antimicrobial Activity
Quinazoline derivatives have also been investigated for their antimicrobial properties.[4][5] The SAR in this context can differ significantly from that of anticancer activity.
A study on 2,3,6-trisubstituted quinazolin-4-ones, where the 6-position was substituted with a bromine atom, showed that the nature of the substituent at the 2- and 3-positions greatly influenced the antimicrobial spectrum.[5] Another study highlighted that a decylamine group at C-4 and an iodo-group at C-6 were beneficial and detrimental to activity, respectively.[4]
| Analog | Modification | Bacterial Strain | MIC (µg/mL) | Comment | Reference |
| Analog E | 6-Methyl-2-phenyl-3-(substituted)-quinazolin-4(3H)-one | S. aureus | 16-32 | The nature of the substituent at the 3-position is crucial for activity. | [11] |
| Analog F | 6-Methyl-2-phenyl-3-(different substituent)-quinazolin-4(3H)-one | E. coli | >64 | Activity can be highly dependent on the bacterial species. | [11] |
Key Insights:
-
The antimicrobial activity of this compound analogs is highly dependent on the substitution pattern on the quinazoline core, particularly at the 3-position.
-
Gram-positive and Gram-negative bacteria may exhibit different sensitivities to these compounds.
Experimental Protocols
To ensure scientific integrity, the methodologies used to generate the SAR data are crucial. Below are representative experimental protocols for the synthesis and biological evaluation of quinazoline analogs.
General Synthesis of this compound Analogs
A common synthetic route to 2-substituted quinazolines involves the cyclization of the corresponding anthranilic acid derivative.
Caption: General synthetic scheme for the 6-Methyl-2-phenylquinazolin-4(3H)-one core.
Step-by-step methodology:
-
Acylation: 5-Methylanthranilic acid is reacted with benzoyl chloride in the presence of a base (e.g., pyridine) to yield N-(2-carboxy-4-methylphenyl)benzamide.
-
Cyclization: The resulting intermediate is heated with an ammonia source, such as formamide or ammonium acetate, to facilitate cyclization and form the 6-Methyl-2-phenylquinazolin-4(3H)-one core.
-
Further Modifications: Subsequent modifications, such as chlorination at the 4-position followed by nucleophilic substitution with various anilines, can be performed to generate a library of analogs.[12]
In Vitro Kinase Inhibition Assay (e.g., EGFR)
The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro assays.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,6-Disubstituted Quinazolines: A Case Study of 6-Methyl-2-phenylquinazoline
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2,6-disubstituted quinazolines, a promising class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. While direct experimental data for the specific molecule, 6-Methyl-2-phenylquinazoline, is limited in publicly available literature, this guide will utilize it as a foundational structure to explore the well-documented efficacy of closely related analogs. By examining the structure-activity relationships (SAR) of this chemical family, we can extrapolate and predict the potential biological performance of this compound and guide future research directions.
The quinazoline scaffold is a recurring motif in numerous FDA-approved drugs, underscoring its importance in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] In the realm of oncology, quinazoline-based compounds have been successfully developed as inhibitors of key signaling molecules like the epidermal growth factor receptor (EGFR), playing a crucial role in targeted cancer therapy.[5][6]
This guide will delve into the preclinical evaluation of these compounds, presenting a logical framework for comparing their efficacy from the initial in vitro cell-based assays to more complex in vivo animal models. We will explore the causality behind experimental choices and provide detailed protocols for key assays, ensuring a thorough understanding of the scientific principles underpinning the data.
In Vitro Efficacy: Cellular and Molecular Insights
The initial assessment of any potential therapeutic agent begins with in vitro studies. These experiments provide fundamental insights into a compound's biological activity at the cellular and molecular level, including its cytotoxicity against cancer cells and its mechanism of action.
Anticancer Activity Across Diverse Cell Lines
The cytotoxic potential of 2,6-disubstituted quinazolines is typically evaluated against a panel of human cancer cell lines representing various tumor types. This approach allows for the determination of the compound's potency and selectivity. For instance, studies on similar quinazoline derivatives have shown significant activity against lung, breast, and colon cancer cell lines.[7]
Table 1: Representative In Vitro Cytotoxicity of 2,6-Disubstituted Quinazoline Analogs
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 2-Phenyl, 6-Chloro | A549 (Lung) | 5.2 | Fictional Example |
| Analog B | 2-Phenyl, 6-Bromo | MCF-7 (Breast) | 3.8 | Fictional Example |
| Analog C | 2-(4-chlorophenyl), 6-methyl | HCT-116 (Colon) | 7.1 | Fictional Example |
| Analog D | 2-Phenyl, 6-Methoxy | A549 (Lung) | 12.5 | Fictional Example |
Note: The data presented in this table is illustrative and based on trends observed in the literature for quinazoline derivatives. Specific IC50 values for this compound are not currently available.
The variation in IC50 values across different cell lines and with different substitution patterns highlights the importance of the substituents at the C2 and C6 positions in modulating cytotoxic activity. Structure-activity relationship studies suggest that the nature of the substituent at the 6-position can significantly influence the anticancer potency of the quinazoline core.[4][8]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound analogs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanism of Action: Unraveling the Molecular Pathways
Beyond cytotoxicity, it is crucial to understand how a compound exerts its effects. Quinazoline derivatives are known to induce apoptosis (programmed cell death) in cancer cells.[6] Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining are standard methods to quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect these early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
In Vivo Efficacy: Translating Cellular Effects to a Living System
Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. Animal models, particularly xenograft models in immunocompromised mice, are the gold standard for evaluating the antitumor efficacy of a novel compound in a living organism.
Tumor Growth Inhibition in Xenograft Models
In a typical xenograft study, human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, a vehicle control, and often a positive control (a known anticancer drug). Tumor growth is monitored over time to assess the efficacy of the treatment.
Table 2: Hypothetical In Vivo Efficacy of a 2,6-Disubstituted Quinazoline Analog in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 | 0 |
| Analog B | 20 | 600 | 50 |
| Analog B | 40 | 360 | 70 |
| Positive Control | 10 | 480 | 60 |
Note: This data is illustrative. Specific in vivo data for this compound is not currently available.
The results from in vivo studies provide crucial information about a compound's therapeutic potential, including its ability to reduce tumor growth and its overall tolerability in a living system. Studies on various quinazoline derivatives have demonstrated significant tumor growth inhibition in different xenograft models.[9][10]
Experimental Protocol: Subcutaneous Xenograft Model
Objective: To evaluate the in vivo antitumor activity of a 2,6-disubstituted quinazoline derivative.
Step-by-Step Methodology:
-
Cell Culture and Preparation: Culture a human cancer cell line (e.g., A549) to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the test compound (formulated in a suitable vehicle), vehicle control, and positive control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Correlation and Translation: From In Vitro to In Vivo
A critical aspect of preclinical drug development is the correlation between in vitro and in vivo data. While in vitro assays provide a controlled environment to study a compound's direct effects on cells, in vivo models introduce the complexities of a whole biological system, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics.
A strong correlation, where potent in vitro cytotoxicity and apoptosis induction translate to significant in vivo tumor growth inhibition, provides confidence in the compound's therapeutic potential. Discrepancies, however, can also be informative. For example, a compound with high in vitro potency but poor in vivo efficacy may have unfavorable pharmacokinetic properties, such as rapid metabolism or poor bioavailability. Conversely, a compound with moderate in vitro activity might show enhanced in vivo efficacy due to favorable distribution to the tumor site.
For the class of 2,6-disubstituted quinazolines, the substituents on the core ring system are known to influence not only the direct interaction with cellular targets but also the overall physicochemical properties of the molecule, which in turn affect its in vivo behavior. The methyl group at the 6-position of this compound, for instance, could potentially enhance metabolic stability or alter solubility compared to other analogs, thereby impacting its in vivo performance.
Conclusion and Future Directions
While this guide has provided a comprehensive framework for comparing the in vitro and in vivo efficacy of 2,6-disubstituted quinazolines, using this compound as a representative scaffold, it is evident that further research is required to fully elucidate the therapeutic potential of this specific molecule.
Future studies should focus on:
-
Direct In Vitro Evaluation: Performing cytotoxicity and mechanistic assays with synthesized this compound against a broad panel of cancer cell lines.
-
In Vivo Efficacy Studies: Conducting xenograft studies in relevant cancer models to determine its antitumor activity and tolerability.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its in vivo behavior.
-
Target Identification: Investigating the specific molecular targets of this compound to further elucidate its mechanism of action.
By systematically addressing these research questions, the scientific community can build upon the promising foundation of the quinazoline scaffold and potentially develop novel and effective cancer therapeutics.
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A Comparative Benchmarking Guide: Evaluating the In Vitro Anti-Cancer Performance of 6-Methyl-2-phenylquinazoline Against Doxorubicin
This guide provides a comprehensive framework for the preclinical in vitro evaluation of 6-Methyl-2-phenylquinazoline, a novel compound within the promising quinazoline class of potential anti-cancer agents.[1][2][3][4][5][6] We will benchmark its performance against Doxorubicin, a well-established, broad-spectrum chemotherapy drug, providing a robust baseline for assessing therapeutic potential.[][8][9][10][11]
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved targeted cancer therapies.[5][12] These agents often function by inhibiting protein kinases crucial for cancer cell signaling.[2][3][4][12] This guide is designed for researchers, scientists, and drug development professionals, offering detailed, self-validating experimental protocols and explaining the causal logic behind each step to ensure scientific rigor and data integrity.
Part 1: Foundational Cytotoxicity Assessment — The MTT Assay
Expertise & Experience: The initial and most critical step in evaluating any potential anti-cancer compound is to determine its fundamental ability to inhibit cell growth or kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose.[13][14][15] Its principle lies in the enzymatic conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, i.e., living, cells.[13] The amount of formazan produced is directly proportional to the number of viable cells, allowing us to quantify the cytotoxic or cytostatic effect of a compound.[13] We use this assay to generate a dose-response curve and calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth), a key metric for potency.[16]
Experimental Workflow: Foundational Cytotoxicity
Caption: Workflow for MTT-based cytotoxicity assessment.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]
-
Compound Preparation & Treatment: Prepare stock solutions of this compound and Doxorubicin in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the respective drug concentrations. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug dose, and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (OD) at 570 nm using a microplate reader.[15]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot these values against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
Part 2: Mechanistic Elucidation — Apoptosis vs. Necrosis
Trustworthiness: Observing cytotoxicity is not enough; we must understand the mechanism of cell death. A desirable anti-cancer agent induces apoptosis (programmed cell death), an orderly process that avoids inflammation, rather than necrosis, a chaotic cell death that can trigger inflammatory responses. The Annexin V/Propidium Iodide (PI) assay is a robust method to distinguish between these states.[17][18][19]
Causality: In early apoptosis, a phospholipid called phosphatidylserine (PS), normally on the inner side of the cell membrane, flips to the outer surface.[17][19] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost, staining the DNA. By using both stains and analyzing with flow cytometry, we can precisely quantify the cell population in each state: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[17]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound and Doxorubicin (as determined by the MTT assay) for a set time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[19] This removes any residual medium.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[18] Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[18]
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only controls to set proper compensation and gates.
Data Interpretation Logic
Caption: Interpreting Annexin V/PI flow cytometry data.
Part 3: Hypothetical Target Engagement — Kinase Inhibition Profile
Authoritative Grounding: Many quinazoline derivatives function as inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key driver in many cancers.[20][21][22] The EGFR signaling pathway, upon activation, triggers downstream cascades like the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation and survival.[20][22][23] A potent anti-cancer agent would inhibit EGFR activation (autophosphorylation) and subsequently block the phosphorylation of its downstream effectors. We can measure this target engagement using Western Blotting.[24][25][26][27]
Signaling Pathway: EGFR Activation
Caption: Simplified EGFR signaling pathway in cancer.
Detailed Protocol: Western Blot for Phosphorylated Proteins
-
Sample Preparation: Treat cells with the test compounds as in the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[24][27]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[24][27]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Crucial: Avoid using milk for blocking as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[27]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for phospho-EGFR (p-EGFR), total EGFR, phospho-Akt (p-Akt), total Akt, phospho-ERK (p-ERK), and total ERK. A loading control like GAPDH or β-actin should also be used.[26]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[24] The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.
Part 4: Data Synthesis and Comparative Analysis
Objective Comparison: The final step is to synthesize the data from all experiments into a clear, comparative format. This allows for an objective evaluation of this compound's performance relative to the standard-of-care, Doxorubicin.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | This compound | Doxorubicin |
| MCF-7 (Breast) | [Insert experimental value] | [Insert experimental value] |
| A549 (Lung) | [Insert experimental value] | [Insert experimental value] |
| HCT116 (Colon) | [Insert experimental value] | [Insert experimental value] |
Lower IC50 values indicate higher potency.
Table 2: Apoptosis Induction at IC50 (24h Treatment)
| Cell Line | Compound | % Early Apoptosis | % Late Apoptosis/Necrosis |
| A549 | Vehicle Control | [Value] | [Value] |
| This compound | [Value] | [Value] | |
| Doxorubicin | [Value] | [Value] |
A higher percentage in the "Early Apoptosis" quadrant is indicative of a more favorable apoptotic mechanism.
Table 3: Inhibition of EGFR Pathway Signaling (Relative Protein Expression)
| Protein Target | Untreated | This compound | Doxorubicin |
| p-EGFR / Total EGFR | 1.00 | [Value] | [Value] |
| p-Akt / Total Akt | 1.00 | [Value] | [Value] |
| p-ERK / Total ERK | 1.00 | [Value] | [Value] |
Values are normalized to the untreated control. A value < 1.00 indicates inhibition.
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Independent Validation of the Biological Effects of 6-Methyl-2-phenylquinazoline: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent validation of the biological effects of 6-Methyl-2-phenylquinazoline. Given the extensive research into the quinazoline scaffold as a source of pharmacologically active agents, this document outlines a rigorous, multi-faceted approach to characterizing this specific derivative. We will proceed based on the prevailing hypothesis that, like many of its structural analogs, this compound possesses anticancer properties, likely mediated through the inhibition of key signaling pathways such as EGFR or NF-κB.[1][2][3][4][5]
Our approach is grounded in the principles of robust scientific inquiry, emphasizing head-to-head comparisons with established compounds and the use of self-validating experimental systems. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of novel chemical entities.
Introduction and Rationale
The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives approved for clinical use, particularly in oncology.[5][6][7] Compounds based on this heterocyclic system are known to interact with a variety of molecular targets, including tyrosine kinases and components of inflammatory signaling pathways.[1][2][8] While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to known inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the NF-κB pathway provides a strong rationale for investigating its potential in these areas.[2][3][6]
This guide, therefore, proposes a systematic validation workflow to test the hypothesis that this compound exerts anti-proliferative effects on cancer cells. We will compare its performance against two well-characterized compounds:
-
Gefitinib: An established, FDA-approved EGFR inhibitor with a quinazoline core.[5]
-
BAY 11-7082: A known inhibitor of the NF-κB pathway.
This comparative approach will not only help to validate the activity of this compound but also to elucidate its potential mechanism of action.
Experimental Design: A Multi-tiered Validation Strategy
Our validation strategy is designed to move from broad phenotypic screening to more specific mechanistic assays. This tiered approach ensures a logical and resource-efficient investigation.
Caption: A multi-tiered workflow for the validation of this compound.
Tier 1: Assessing Anti-proliferative Activity
The initial step is to determine whether this compound has a cytotoxic or cytostatic effect on cancer cell lines. We will use a panel of cell lines with varying dependence on the EGFR and NF-κB pathways.
-
A549 (Lung Carcinoma): Known to have a wild-type EGFR and a constitutively active NF-κB pathway.
-
MCF-7 (Breast Carcinoma): Expresses EGFR and is sensitive to NF-κB signaling.[1][9]
-
MGC-803 (Gastric Cancer): A cell line used in the evaluation of other quinazoline derivatives.[5]
Table 1: Hypothetical IC50 Values (µM) from Cell Viability Assays
| Compound | A549 | MCF-7 | MGC-803 |
| This compound | 8.5 | 12.3 | 15.1 |
| Gefitinib | 0.5 | 2.5 | > 50 |
| BAY 11-7082 | 5.2 | 7.8 | 9.5 |
These are hypothetical data for illustrative purposes.
Tier 2: Investigating the Mechanism of Action
Based on the results of the cell viability assays, we will proceed to investigate the two primary hypothesized mechanisms.
-
EGFR Kinase Inhibition: A cell-free kinase assay will be used to directly measure the inhibitory effect of this compound on recombinant human EGFR.
-
NF-κB Pathway Inhibition: A luciferase reporter assay will be employed in a suitable cell line (e.g., HEK293-NF-κB) to quantify the inhibition of NF-κB transcriptional activity.
Table 2: Hypothetical IC50 Values (µM) from Mechanistic Assays
| Compound | EGFR Kinase Assay | NF-κB Reporter Assay |
| This compound | > 50 | 2.1 |
| Gefitinib | 0.02 | > 50 |
| BAY 11-7082 | > 50 | 0.8 |
These are hypothetical data for illustrative purposes.
Tier 3: Validating Downstream Signaling Effects
To confirm the findings from the mechanistic assays, we will analyze the effects of this compound on key downstream signaling events within the cell.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
-
Western Blotting: We will assess the phosphorylation status of EGFR and the degradation of IκBα, a key event in NF-κB activation.
-
Immunofluorescence Microscopy: This will be used to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and treatment.
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate A549, MCF-7, and MGC-803 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Gefitinib, and BAY 11-7082 in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
NF-κB Luciferase Reporter Assay
-
Cell Transfection and Seeding: Co-transfect HEK293 cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid. Seed the transfected cells in a 96-well plate.
-
Compound Pre-treatment: After 24 hours, pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with 20 ng/mL TNF-α to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate for 6 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 values.
Western Blotting for IκBα Degradation
-
Cell Culture and Treatment: Plate A549 cells in 6-well plates. Once confluent, pre-treat the cells with the test compounds at their respective IC50 concentrations for 1 hour.
-
Stimulation: Stimulate the cells with 20 ng/mL TNF-α for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against IκBα and a loading control (e.g., β-actin). Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the independent validation of the biological effects of this compound. By employing a multi-tiered approach with appropriate positive controls, researchers can effectively assess its anti-proliferative activity and elucidate its mechanism of action. Based on the hypothetical data presented, this compound shows promise as a modulator of the NF-κB pathway.
Should the experimental results align with this hypothesis, further investigations would be warranted. These could include broader screening against a larger panel of cancer cell lines, in vivo efficacy studies in xenograft models, and detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity.[5] This rigorous validation process is essential for advancing novel compounds from initial discovery to potential therapeutic candidates.
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"assessing the off-target effects of 6-Methyl-2-phenylquinazoline"
An In-Depth Technical Guide to Assessing the Off-Target Effects of 6-Methyl-2-phenylquinazoline and its Analogs
In the landscape of modern drug discovery, the quinazoline scaffold represents a "privileged structure," frequently forming the core of potent and selective kinase inhibitors.[1][2] Molecules like gefitinib and erlotinib have demonstrated the therapeutic potential of this chemical class in oncology.[2] Our focus here, this compound, is a member of this family. While its specific biological targets are not extensively documented in public literature, its structural similarity to known kinase inhibitors necessitates a rigorous evaluation of its selectivity profile.[3][4]
This guide provides a comprehensive framework for assessing the off-target effects of this compound, treating it as a hypothetical kinase inhibitor to illustrate a robust, multi-pronged strategy. The methodologies detailed herein are designed to move beyond simple affinity measurements, offering a holistic view of a compound's interactions within the complex cellular environment. We will compare its hypothetical performance against two illustrative compounds, "Comparator A" (a known multi-kinase inhibitor) and "Comparator B" (a highly selective inhibitor), to provide context for data interpretation.
The Imperative of Off-Target Profiling
Achieving absolute target specificity is a formidable challenge in drug development. Off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[5] However, they can also lead to beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's full interaction profile is not just a regulatory hurdle but a critical component of strategic drug development. This guide outlines a systematic approach to de-risk and characterize novel chemical entities like this compound.
A Multi-Pronged Strategy for Off-Target Assessment
No single method can fully capture the complexity of a drug's interactions. We advocate for an integrated approach that combines broad, unbiased screening with targeted, hypothesis-driven validation in physiologically relevant settings.
Caption: A tiered workflow for comprehensive off-target effect assessment.
Kinome Profiling: Mapping the Kinase Interaction Landscape
The human kinome consists of over 500 kinases, making it a primary source of off-target interactions for many inhibitors.[6][7] Kinome profiling provides a broad view of a compound's selectivity across this entire enzyme family.[6]
Causality Behind Experimental Choice: This is the logical starting point for any putative kinase inhibitor. It is a high-throughput method that rapidly identifies potential off-targets, guiding subsequent, more resource-intensive cellular assays. By screening at a high concentration (e.g., 1-10 µM), we can identify even weak binders that might become relevant at therapeutic doses.
Data Presentation: Comparative Kinome Selectivity
The data below is illustrative, showing how results would be presented. Selectivity is often quantified using metrics like the Selectivity Score (S-score), where a lower score indicates higher selectivity.
| Compound | Primary Target IC50 (nM) | Number of Off-Targets (>50% Inh. @ 1µM) | Selectivity Score (S@1µM) | Key Off-Target Families |
| This compound | 15 (Hypothetical Target: EGFR) | 12 | 0.024 | SRC family, TEC family |
| Comparator A | 25 (EGFR) | 45 | 0.090 | Broad (TK, CMGC, AGC) |
| Comparator B | 10 (EGFR) | 2 | 0.004 | None significant |
Experimental Protocol: Activity-Based Biochemical Kinase Profiling
This protocol describes a typical radiometric assay, considered a gold standard for its direct measurement of enzymatic activity.[8]
-
Compound Preparation: Serially dilute this compound and comparator compounds in DMSO to create a concentration range (e.g., 10 mM to 1 nM).
-
Assay Plate Setup: In a multi-well plate, add the kinase buffer, the specific purified kinase enzyme, and the substrate (a peptide or protein).
-
Inhibitor Addition: Add the diluted compounds to the wells. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a known potent inhibitor or no enzyme as a "full inhibition" control (100% inhibition).
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution, which includes radiolabeled [γ-³³P]ATP.[8] The final ATP concentration should be at or near the Km for each kinase to ensure physiological relevance.[9][10]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.[9]
-
Reaction Quenching: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³³P]ATP is washed away.
-
Detection: Quantify the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data to determine IC50 values for any identified off-targets.
Caption: Workflow for an activity-based radiometric kinase assay.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment
A compound binding to a protein in a test tube does not guarantee it will engage that same target inside a cell. CETSA is a powerful biophysical method that directly measures drug-protein interactions in intact cells or tissues.[11][12] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[13][14]
Causality Behind Experimental Choice: CETSA validates the biochemical hits from kinome profiling in a more physiologically relevant context. It accounts for factors like cell permeability, efflux pumps, and intracellular competition for the target, providing a more accurate measure of target engagement.[13][15] This step is crucial for prioritizing which off-targets warrant further investigation.
Data Presentation: Comparative Thermal Shift (ΔTagg)
A larger thermal shift (ΔTagg) indicates stronger target engagement. The data below is illustrative.
| Compound | Target | Cell Line | ΔTagg at 10 µM (°C) | EC50 (µM) |
| This compound | EGFR (On-Target) | A431 | +5.2 | 0.15 |
| This compound | SRC (Off-Target) | A431 | +3.1 | 1.2 |
| Comparator A | EGFR (On-Target) | A431 | +4.8 | 0.20 |
| Comparator A | AURKB (Off-Target) | A431 | +4.5 | 0.55 |
| Comparator B | EGFR (On-Target) | A431 | +6.0 | 0.10 |
| Comparator B | SRC (Off-Target) | A431 | No significant shift | > 30 |
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Culture the chosen cell line (e.g., A431 for EGFR) to ~80% confluency. Treat cells with this compound, comparators, or vehicle (DMSO) for a set time (e.g., 1 hour).
-
Heating Step: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or sonication to release the soluble proteins.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[13]
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the intensity versus temperature to generate a "melting curve." The temperature at which 50% of the protein has aggregated is the Tagg. The difference in Tagg between the vehicle- and drug-treated samples is the thermal shift (ΔTagg).
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Chemical Proteomics: Unbiased Discovery of Binding Partners
While kinome profiling is excellent for its intended target class, it will not identify interactions with non-kinase proteins. Chemical proteomics provides an unbiased method to survey the entire proteome for binding partners.[5][16]
Causality Behind Experimental Choice: This approach is crucial for discovering completely unexpected off-targets that could explain idiosyncratic toxicity or novel therapeutic activities. By immobilizing the drug molecule and using it as "bait," we can identify proteins that physically interact with it in a complex biological mixture, such as a cell lysate.[17]
Experimental Protocol: Compound-Centric Chemical Proteomics (CCCP)
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive group (e.g., biotin or an alkyne for click chemistry) at a position that does not interfere with its primary binding activity.[5]
-
Immobilization: Covalently attach the probe to a solid support, such as agarose or magnetic beads.
-
Lysate Incubation: Incubate the immobilized probe with cell or tissue lysates. To identify specific binders, perform a parallel incubation in the presence of an excess of the free, unmodified this compound. Proteins that bind specifically to the probe will be competed off by the free drug.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins into peptides and identify them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein lists from the probe-only and the competition experiments. Proteins that are significantly depleted in the competition sample are considered specific binding partners.
Hypothetical Data Interpretation
For this compound, this experiment might identify its intended EGFR target and the SRC kinase found in the kinome screen. Crucially, it might also reveal a novel, non-kinase interactor, such as a metabolic enzyme or a structural protein, that would have been missed by other methods. This provides a truly comprehensive view of the compound's interactome.
Conclusion: Synthesizing a Holistic Selectivity Profile
The comprehensive assessment of off-target effects is an iterative process that builds a progressively clearer picture of a compound's biological activity. By starting with a broad biochemical screen like kinome profiling , we cast a wide net to identify potential kinase liabilities. We then use CETSA to validate these interactions in the native cellular environment, confirming which targets are truly engaged by the compound in a physiological setting. Finally, chemical proteomics provides an unbiased search for any other binding partners, ensuring no major interactors are missed.
For a compound like this compound, this rigorous, multi-faceted approach provides the high-quality data necessary to make informed decisions. It allows researchers to de-risk potential liabilities, understand the molecular basis of its cellular effects, and ultimately build a stronger case for its therapeutic potential.
References
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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ACS Publications. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Retrieved from [Link]
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Grokipedia. (2026). Cellular thermal shift assay. Retrieved from [Link]
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Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methyl-2-phenylquinazoline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, procedural guide for the safe and compliant disposal of 6-Methyl-2-phenylquinazoline. As a heterocyclic aromatic compound, it necessitates careful handling and adherence to established hazardous waste protocols to ensure personnel safety and environmental protection. This guide is founded on the principles of chemical safety, regulatory compliance, and proactive risk mitigation.
Hazard Identification and Risk Assessment
The foundational step in any disposal protocol is a thorough understanding of the substance's potential hazards. Based on its structure and data from related compounds, a conservative approach to handling is mandatory.
Inferred Hazards:
-
Toxicity: Heterocyclic compounds, particularly those containing nitrogen, can be toxic if ingested, inhaled, or absorbed through the skin.[1][2] The toxicological properties of this compound have not been fully characterized, demanding the use of comprehensive personal protective equipment (PPE).
-
Environmental Hazard: Quinazoline, the parent compound, is known to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Therefore, direct release into drains or the environment is strictly prohibited.[1][3]
-
Combustibility: Like many organic compounds, this compound is combustible. When heated to decomposition, it may release toxic fumes, including nitrogen oxides.[1]
Chemical and Physical Properties Summary
For effective waste management, understanding the compound's physical characteristics is crucial.
| Property | Value | Source |
| CAS Number | 121910-86-9 | [4][5] |
| Molecular Formula | C₁₅H₁₂N₂ | [4] |
| Molecular Weight | 220.27 g/mol | [4] |
| Melting Point | 130-132 °C | |
| Boiling Point | 299.4 ± 23.0 °C (Predicted) | |
| Density | 1.149 ± 0.06 g/cm³ (Predicted) |
Mandatory Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.[6][7][8]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3][9]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[1][8][10] Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[10]
-
Body Protection: A laboratory coat is mandatory.[1][8] Ensure closed-toe shoes are worn at all times.[7] For larger quantities or spill response, additional chemical-resistant clothing may be necessary.
-
Respiratory Protection: All handling and disposal steps should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[6][8]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach involving segregation, containment, and labeling. Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewers.[3][11]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.
-
Solid Waste:
-
Collect pure this compound waste and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips) separately.
-
Place these materials into a designated, sealable, and clearly labeled hazardous waste container.[3][6] The container must be made of a material compatible with the chemical.[3]
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, collect it in a dedicated, leak-proof hazardous waste container with a secure cap.[3][12]
-
The container must be compatible with the solvent used.[3][12] For example, do not use metal containers for corrosive solutions.[13]
-
Segregate halogenated and non-halogenated solvent waste streams into separate containers.[7][14] Mixing these increases disposal costs and complexity.[15]
-
-
Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[11]
-
For containers of highly toxic chemicals (generally defined as having an LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[11]
-
After appropriate rinsing and air-drying, deface the original manufacturer's label and manage the container according to your institution's specific guidelines for empty chemical containers.[12][14]
-
Step 2: Waste Container Management
Proper container management in the laboratory's Satellite Accumulation Area (SAA) is a regulatory requirement.[13][16]
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[13] The label must include:
-
Containment: Keep waste containers securely closed at all times, except when adding waste.[11][16] Funnels should not be left in the container opening.[12]
-
Storage: Store the waste container in a designated SAA at or near the point of generation.[14][16] Ensure it is stored in secondary containment to catch any potential leaks and away from incompatible materials.[11]
Step 3: Final Disposal
The ultimate disposal of hazardous waste must be conducted by licensed professionals.
-
Arrange for Pickup: Once a waste container is full, or within the time limits specified by your institution (often 6 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6][14]
-
Documentation: Maintain meticulous records of the waste generated and disposed of, in line with your institution's chemical hygiene plan and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Minor Spill (in a fume hood):
-
Ensure PPE is worn.
-
Contain the spill with an absorbent material compatible with the chemical.
-
Carefully collect the contaminated absorbent material and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[15]
-
-
Major Spill or Spill Outside a Fume Hood:
-
Alert personnel in the immediate area and evacuate.
-
If safe to do so, close the laboratory doors to contain any vapors.
-
Contact your institution's EHS or emergency response team immediately.[11]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
-
References
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A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methyl-2-phenylquinazoline
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Methyl-2-phenylquinazoline, a member of the quinazoline family of nitrogen-containing heterocycles.[1][2][3] Given the potential for biological activity and the general hazards associated with this class of compounds, a robust personal protective equipment (PPE) and handling protocol is critical to ensure personnel safety and maintain a secure laboratory environment.[1][3][4]
This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to work with confidence and safety. We will delve into the necessary PPE, operational plans for routine handling and spill management, and compliant disposal procedures.
Hazard Assessment: Understanding the Risks of Quinazoline Derivatives
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can lead to irritation or more severe effects.[4][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[6][9]
-
Unknown Long-Term Effects: As with many research chemicals, chronic exposure effects are often unknown, warranting stringent exposure controls.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is the cornerstone of safe chemical handling.[10] For this compound, a multi-layered approach to PPE is recommended to prevent all routes of potential exposure.[4][11]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Ensure gloves are ASTM D6978 compliant. | Provides robust protection against accidental splashes and contamination.[11][12] Nitrile and Neoprene offer good resistance to a range of chemicals, including aromatic compounds and amines.[13][14][15] Double-gloving adds a layer of security. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes, dust, and aerosols, preventing contact with the sensitive mucous membranes of the eyes.[4][10] |
| Body Protection | A polyethylene-coated polypropylene disposable gown or a lab coat worn over personal clothing. | A disposable gown resistant to chemical permeation is preferred to prevent contamination of personal clothing.[11] A standard lab coat provides a basic barrier for low-volume operations. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher if handling powders outside of a certified chemical fume hood. | Minimizes the risk of inhaling fine powders or aerosols.[4][9] All work with solid this compound should ideally be performed within a fume hood to eliminate the need for respiratory protection.[5][16] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is essential for both routine handling and emergency situations. The following protocols are designed to be clear, logical, and self-validating to ensure maximum safety and compliance.
Routine Handling and Weighing
Objective: To safely handle and weigh solid this compound while minimizing exposure and contamination.
Protocol:
-
Preparation: Before handling the compound, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weighing paper, spatulas, and waste containers.
-
Donning PPE: Put on all required PPE as detailed in the table above, starting with the gown, then the respirator (if required), eye protection, and finally, the double gloves.
-
Handling: Conduct all manipulations of the solid compound within the chemical fume hood to control dust and potential aerosols.[5][16] Use a spatula to carefully transfer the desired amount of this compound to the weighing paper.
-
Post-Handling: Tightly seal the primary container of this compound. Clean the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all single-use PPE (gloves, gown) in a designated hazardous waste container.[16]
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]
Spill Management Protocol
Objective: To safely contain, clean, and decontaminate a spill of this compound.
Protocol:
-
Evacuate and Secure: Immediately alert personnel in the vicinity of the spill.[16] If the spill is large or in a poorly ventilated area, evacuate the immediate area. Restrict access to the spill site.
-
Don Appropriate PPE: Before initiating cleanup, don the full PPE ensemble as described for routine handling.
-
Containment: For a solid spill, carefully cover it with a compatible absorbent material such as vermiculite or sand to prevent the generation of dust.[5][17]
-
Collection: Gently sweep or scoop the absorbent material and the spilled compound into a clearly labeled, sealable hazardous waste container.[5][16][17]
-
Decontamination: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone).[5][17] All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[16]
Disposal Plan
Objective: To ensure the compliant and safe disposal of this compound waste.
Protocol:
-
Waste Segregation: All materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup debris, must be collected as hazardous waste.[16][18]
-
Container Selection and Labeling: Use a designated, leak-proof, and sealable container for all this compound waste.[16][18] The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[16][18]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[18]
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[16][18] Under no circumstances should this chemical waste be disposed of in regular trash or down the drain.[4][18]
Visual Workflow for Safe Handling and Disposal
To further clarify the procedural flow, the following diagram illustrates the key decision points and steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Conclusion: Fostering a Culture of Safety
The responsible handling of research chemicals like this compound is a shared responsibility that underpins the integrity and success of any scientific endeavor. By adhering to these guidelines, researchers can mitigate risks, protect themselves and their colleagues, and ensure environmental stewardship. This guide serves as a foundational document; always consult your institution's specific safety protocols and your designated safety officer for any additional requirements.
References
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CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. Retrieved from [Link]
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6-Methylquinoline | C10H9N | CID 7059 - PubChem. (n.d.). Retrieved from [Link]
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2-(ChloroMethyl)-6-Methyl-4-phenyl-quinazoline 3-Oxide Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
